molecular formula C6H11NO2 B173972 (R)-2-Aminohex-5-enoic acid CAS No. 103067-78-3

(R)-2-Aminohex-5-enoic acid

Cat. No.: B173972
CAS No.: 103067-78-3
M. Wt: 129.16 g/mol
InChI Key: NPSWHDAHNWWMEG-RXMQYKEDSA-N
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Description

(R)-2-Aminohex-5-enoic acid is a non-canonical amino acid (ncAA) of significant interest in chemical biology and pharmaceutical research. Its primary research value lies in its role as a chiral building block for the synthesis of peptidomimetics and in the expansion of the genetic code for protein engineering. In medicinal chemistry, its structure serves as a key dipeptidomimetic component. The terminal alkene moiety and the defined (R)-chiral center allow researchers to design novel growth hormone secretagogues and other bioactive compounds, mimicking the spatial geometry of native peptides while improving metabolic stability and potency . Furthermore, this amino acid belongs to a class of aliphatic ncAAs with smaller side chains that are actively investigated for genetic code expansion. Engineered pyrrolysyl-tRNA synthetase (PylRS) enzymes can be designed to incorporate such amino acids site-specifically into proteins in response to a stop codon. This enables the creation of engineered proteins with novel properties, for applications such as installing spectroscopic probes, crosslinking sites, or mimicking post-translational modifications for biophysical studies . The terminal alkene of its side chain provides a handle for bioorthogonal chemistry, including thiol-ene reactions, making it a versatile tool for the site-specific modification of peptides, proteins, and other biomolecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWHDAHNWWMEG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Aminohex-5-enoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (R)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid of interest in the fields of medicinal chemistry and organic synthesis. This document summarizes its known chemical data, explores its structural features, and outlines its role in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a chiral molecule with a terminal vinyl group, making it a valuable building block for complex organic synthesis. Its chemical data is summarized in the table below. It is important to note that while some experimental data for related compounds and racemic mixtures are available, specific experimental values for the melting point, boiling point, and aqueous solubility of the (R)-enantiomer are not readily found in publicly available literature. The provided boiling point is a predicted value for the racemic mixture.

PropertyValueSource
IUPAC Name (2R)-2-aminohex-5-enoic acid[1]
CAS Number 103067-78-3[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [2]
Canonical SMILES C=CCC--INVALID-LINK--C(=O)O[1]
InChI InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1[1]
InChI Key NPSWHDAHNWWMEG-RXMQYKEDSA-N[1]
Predicted Boiling Point 242.0 ± 28.0 °C (for racemic mixture)N/A

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a six-carbon chain with a carboxylic acid group and an amino group attached to the alpha-carbon (C2). The chirality at the alpha-carbon is in the (R)-configuration. A double bond is present between C5 and C6. This unique combination of functional groups—a primary amine, a carboxylic acid, and a terminal alkene—provides multiple reaction sites for chemical modification.

chemical_structure cluster_structure This compound C1 O1 C1->O1 O2 C1->O2 C2 C1->C2 N C2->N H_alpha C2->H_alpha C3 C2->C3 H3_1 C3->H3_1 H3_2 C3->H3_2 C4 C3->C4 H4_1 C4->H4_1 H4_2 C4->H4_2 C5 C4->C5 H5 C5->H5 C6 C5->C6 H6_1 C6->H6_1 H6_2 C6->H6_2

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound serves as a versatile building block in synthetic organic chemistry, with notable applications in the development of peptidomimetics and enzyme inhibitors.[3]

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The unique structural features of this compound, particularly its chirality and the presence of the terminal double bond, allow for its incorporation into peptide backbones to introduce conformational constraints or to serve as a handle for further chemical modifications.

Enzyme Inhibition

The design of enzyme inhibitors is a cornerstone of drug discovery. The functional groups of this compound can be tailored to interact with the active sites of specific enzymes. While detailed studies on its specific enzyme targets are not widely reported, its structural motifs are relevant for designing inhibitors for various enzyme classes, such as proteases.

Experimental Protocols

retrosynthesis target This compound chiral_aux Chiral Auxiliary Based Asymmetric Synthesis target->chiral_aux Retrosynthetic Step 1 alkenylation Introduction of Terminal Alkene chiral_aux->alkenylation Key Transformation amination Stereoselective Amination chiral_aux->amination Key Transformation deprotection Deprotection chiral_aux->deprotection Final Step starting_material Commercially Available Starting Material (e.g., a derivative of glutamic acid or a suitable aldehyde) alkenylation->starting_material amination->starting_material deprotection->target

Caption: A logical workflow for the asymmetric synthesis of this compound.

This generalized workflow highlights the key strategic steps that would be involved in the synthesis of this compound. A typical synthesis would likely involve the use of a chiral auxiliary to control the stereochemistry at the alpha-carbon, followed by the introduction of the amino group and the terminal alkene, and concluding with the removal of any protecting groups. The specific reagents and reaction conditions would need to be determined through experimental optimization.

Conclusion

This compound is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry. Its unique structure makes it a valuable component in the synthesis of peptidomimetics and enzyme inhibitors. While detailed experimental data and specific biological pathway information are limited in publicly accessible resources, its fundamental chemical properties and structural features provide a strong foundation for its application in drug discovery and development. Further research into its synthesis and biological activity is warranted to fully explore its therapeutic potential.

References

(R)-2-Aminohex-5-enoic Acid: A Technical Guide to its Stereochemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential applications of (R)-2-Aminohex-5-enoic acid. This non-proteinogenic amino acid serves as a valuable chiral building block in the development of novel pharmaceuticals, particularly in the fields of peptidomimetics and enzyme inhibition.

Stereochemistry

This compound, also known as (R)-allylglycine, possesses a single stereocenter at the α-carbon (C2). The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

  • -NH₂ (Amino group): Highest priority due to the higher atomic number of Nitrogen compared to the adjacent carbons.

  • -COOH (Carboxylic acid group): Second highest priority. The carbon is bonded to two oxygen atoms (one double bond, one single bond).

  • -CH₂-CH₂-CH=CH₂ (But-3-enyl group): Third priority. The α-carbon is attached to a carbon which is in turn attached to other carbons.

  • -H (Hydrogen): Lowest priority.

With the lowest priority group (H) pointing away from the viewer, the sequence from the highest to the lowest priority groups (-NH₂ → -COOH → -CH₂-CH₂-CH=CH₂) proceeds in a clockwise direction, thus assigning the (R) configuration.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its protected precursor, (R)-(N-tert-Butoxycarbonyl)allylglycine, are summarized below.

PropertyThis compound(R)-(N-tert-Butoxycarbonyl)allylglycine
Molecular Formula C₆H₁₁NO₂C₁₁H₁₉NO₄
Molecular Weight 129.16 g/mol 229.27 g/mol
CAS Number 103067-78-3[1]148931-11-9
Appearance White to off-white solidWhite solid
Specific Rotation ([α]D) Data not available in free amino acid form-29.0° (c 1.0, CHCl₃)
¹H NMR (CDCl₃, ppm) Data not available in free amino acid form5.75 (m, 1H), 5.15 (m, 2H), 5.05 (br d, 1H, J = 7.5 Hz), 4.35 (m, 1H), 2.55 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, ppm) Data not available in free amino acid form175.0, 155.5, 132.5, 119.0, 80.0, 53.0, 34.0, 28.5

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound can be achieved through various methods. A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The following protocol is based on the synthesis of the N-Boc protected form, (R)-(N-tert-Butoxycarbonyl)allylglycine, as described in Organic Syntheses.

Synthesis of (R)-(N-tert-Butoxycarbonyl)allylglycine

This synthesis utilizes a chiral oxazinone derived from (R)-phenylglycinol to control the stereochemistry of the alkylation step.

Experimental Workflow:

G cluster_0 Step 1: Oxazinone Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Protection R_phenylglycinol (R)-Phenylglycinol Oxazinone Chiral Oxazinone R_phenylglycinol->Oxazinone Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Oxazinone Oxazinone_alkylation Chiral Oxazinone Alkylated_oxazinone Alkylated Oxazinone Oxazinone_alkylation->Alkylated_oxazinone 1. Deprotonation LDA LDA LDA->Alkylated_oxazinone Allyl_iodide Allyl iodide Allyl_iodide->Alkylated_oxazinone 2. Alkylation Alkylated_oxazinone_hydrolysis Alkylated Oxazinone Final_product (R)-(N-Boc)allylglycine Alkylated_oxazinone_hydrolysis->Final_product 1. Hydrolysis LiOH LiOH, H₂O₂ LiOH->Final_product Boc_anhydride Boc₂O Boc_anhydride->Final_product 2. Boc Protection

Caption: Synthetic workflow for (R)-(N-Boc)allylglycine.

Detailed Protocol:

  • Oxazinone Formation: (R)-Phenylglycinol is reacted with bromoacetyl bromide in the presence of a base to form the chiral oxazinone auxiliary.

  • Alkylation: The oxazinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate. This enolate is then reacted with allyl iodide to introduce the but-3-enyl side chain. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

  • Hydrolysis and Protection: The alkylated oxazinone is subjected to hydrolytic cleavage using lithium hydroxide and hydrogen peroxide. This removes the chiral auxiliary and liberates the amino acid. The resulting amino group is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield (R)-(N-tert-Butoxycarbonyl)allylglycine.

Deprotection to this compound

The final step to obtain the free amino acid involves the removal of the Boc protecting group.

Experimental Protocol:

  • (R)-(N-tert-Butoxycarbonyl)allylglycine is dissolved in a suitable solvent, such as dichloromethane or dioxane.

  • An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the desired this compound, usually as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Biological Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry due to their utility as building blocks for creating structurally diverse and biologically active molecules.

Peptidomimetics

The incorporation of unnatural amino acids like (R)-2-allylglycine into peptide sequences is a common strategy to develop peptidomimetics. These modified peptides often exhibit enhanced properties compared to their natural counterparts, such as:

  • Increased Proteolytic Stability: The unnatural side chain can hinder the recognition and cleavage by proteases, leading to a longer biological half-life.

  • Conformational Constraint: The allyl group can be used as a handle for further chemical modifications, such as olefin metathesis, to create cyclic or "stapled" peptides. These constrained peptides often have a more defined three-dimensional structure, which can lead to higher binding affinity and selectivity for their biological targets.

Enzyme Inhibition

Derivatives of 2-aminohex-5-enoic acid have been explored as inhibitors of various enzymes. For instance, a derivative of (R)-2-amino-6-boronohexanoic acid has been identified as a potent inhibitor of human arginases I and II. Arginase is an enzyme involved in the urea cycle and has been implicated in various diseases, including cardiovascular disorders and cancer.

Logical Relationship of Arginase Inhibition:

G cluster_0 Physiological Pathway cluster_1 Inhibition Mechanism Arginine L-Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine Inhibitor (R)-2-Aminohex-5-enoic acid derivative Inhibitor->Arginase Inhibits

Caption: Inhibition of the Arginase Pathway.

The development of potent and selective arginase inhibitors is an active area of research for the treatment of diseases where elevated arginase activity contributes to the pathology by depleting L-arginine, a substrate for nitric oxide synthase (NOS).

Conclusion

This compound is a stereochemically defined, non-proteinogenic amino acid with significant potential in drug discovery and development. Its enantioselective synthesis provides a valuable tool for medicinal chemists to create novel peptidomimetics with enhanced stability and conformational rigidity. Furthermore, its derivatives have shown promise as enzyme inhibitors, highlighting the versatility of this chiral building block in the design of new therapeutic agents. Further research into the biological activities of peptides and small molecules incorporating this unique amino acid is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (R)-2-Aminohex-5-enoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) and Mass Spectrometry (MS) characteristics expected for unsaturated amino acids. Detailed experimental protocols for these spectroscopic techniques are also provided to facilitate the acquisition of empirical data.

Introduction to this compound

This compound is a non-proteinogenic amino acid. Its structure features a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a terminal double bond. This unique combination of functional groups makes it a molecule of interest in various fields, including medicinal chemistry and drug development, where it can be used as a building block for the synthesis of novel peptides and other bioactive molecules. Accurate spectroscopic characterization is crucial for confirming its structure and purity.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-23.7 - 3.9Triplet6.5
H-31.8 - 2.0Multiplet-
H-42.1 - 2.3Quartet7.0
H-55.7 - 5.9Multiplet-
H-6 (cis)5.0 - 5.1Doublet of triplets10.2, 1.5
H-6 (trans)5.1 - 5.2Doublet of triplets17.1, 1.5
-NH₂7.5 - 8.5Broad Singlet-
-COOH10.0 - 12.0Broad Singlet-

Note: Predicted values are based on computational models and may vary from experimental data. The chemical shifts for NH₂ and COOH protons are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Atom NumberChemical Shift (ppm)
C-1 (COOH)173 - 176
C-2 (CH)54 - 57
C-3 (CH₂)32 - 35
C-4 (CH₂)30 - 33
C-5 (CH)137 - 139
C-6 (CH₂)115 - 117

Note: Predicted values are based on computational models and may vary from experimental data.

Table 3: Typical Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H stretch (Amine)3500 - 3300Medium
C-H stretch (sp³ CH₂)2960 - 2850Medium to Strong
C-H stretch (sp² =C-H)3100 - 3000Medium
C=O stretch (Carboxylic Acid)1725 - 1700Strong
C=C stretch (Alkene)1680 - 1640Medium
N-H bend (Amine)1650 - 1580Medium
C-N stretch (Amine)1250 - 1020Medium
=C-H bend (Alkene)1000 - 650Strong

Note: These are typical frequency ranges for the respective functional groups and may shift based on the molecular environment.

Table 4: Mass Spectrometry (MS) Data

Ionm/z RatioFragmentation Pathway
[M+H]⁺130.0863Molecular ion peak (protonated)
[M-H₂O+H]⁺112.0757Loss of water from the molecular ion
[M-COOH+H]⁺85.0808Loss of the carboxyl group
[M-NH₃-COOH+H]⁺68.0597Subsequent loss of ammonia

Note: The molecular weight of this compound (C₆H₁₁NO₂) is 129.16 g/mol . The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • For samples dissolved in D₂O, the pH can be adjusted using dilute DCl or NaOD to observe pH-dependent chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

    • The solution should be dilute (typically in the low µg/mL to ng/mL range).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound Dissolution Dissolution in Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

Synthetic Route to (R)-2-Aminohex-5-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid of interest to researchers in drug development and medicinal chemistry. Extensive literature searches indicate that this compound is not a known natural product, and therefore, this guide focuses exclusively on its synthetic preparation. This document provides a comprehensive, technically detailed guide to a proposed asymmetric synthesis of this compound. The presented methodology is based on well-established and reliable protocols for the synthesis of structurally similar chiral α-amino acids. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, data on expected yields and purity, and visualizations of the synthetic workflow.

Introduction: Absence in Nature and a Synthetic Approach

Initial investigations into the natural occurrence of this compound have found no evidence of its presence in plants, fungi, marine organisms, or microorganisms. The compound is not documented as a metabolite in any known biosynthetic pathway. Consequently, the procurement of this compound relies entirely on chemical synthesis.

This guide outlines a robust and well-precedented chemo-enzymatic strategy for the enantioselective synthesis of the target molecule. The proposed route utilizes a chiral auxiliary-based approach, specifically the Evans asymmetric alkylation, which is a cornerstone of modern asymmetric synthesis and provides high stereocontrol. The subsequent "isolation" of the final product is presented in the context of purification following the synthetic steps.

Proposed Asymmetric Synthesis of this compound

The proposed synthetic pathway for this compound is a multi-step process commencing with the acylation of a chiral auxiliary, followed by a diastereoselective alkylation, and concluding with the hydrolytic cleavage of the auxiliary and purification of the final product.

Overall Synthetic Scheme

The overall transformation can be summarized as the asymmetric introduction of a but-3-en-1-yl group to a glycine enolate equivalent, mediated by an Evans oxazolidinone chiral auxiliary.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Isolation R_Valinol (R)-Valinol Evans_Auxiliary (R)-4-isopropyl-3-propionyloxazolidin-2-one R_Valinol->Evans_Auxiliary Phosgene, Triethylamine Propionyl_chloride Propionyl Chloride Propionyl_chloride->Evans_Auxiliary n-BuLi Alkylated_Intermediate Alkylated Oxazolidinone Evans_Auxiliary->Alkylated_Intermediate LDA, THF, -78 °C Final_Product This compound Alkylated_Intermediate->Final_Product LiOH, H2O2, THF/H2O 4_bromo_1_butene 4-bromo-1-butene 4_bromo_1_butene->Alkylated_Intermediate

A high-level overview of the synthetic strategy.
Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are presented as a guide for the synthesis of this compound.

Step 1: Synthesis of (R)-4-isopropyl-3-propionyloxazolidin-2-one (Evans Auxiliary Acylation)

  • Reaction Setup: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-valinol (1.0 eq) and dichloromethane (DCM, 10 volumes). The solution is cooled to 0 °C.

  • Acylation: Triethylamine (2.2 eq) is added, followed by the dropwise addition of propionyl chloride (1.1 eq) over 30 minutes, maintaining the temperature below 5 °C.

  • Work-up: The reaction mixture is stirred at room temperature for 2 hours. Water is added, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the acylated Evans auxiliary.

Step 2: Asymmetric Alkylation

  • Enolate Formation: A solution of the acylated Evans auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise over 20 minutes. The solution is stirred for 30 minutes at -78 °C.

  • Alkylation: 4-bromo-1-butene (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the alkylated intermediate.

Step 3: Hydrolysis and Isolation of this compound

  • Cleavage of the Auxiliary: The alkylated intermediate (1.0 eq) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous residue is washed with DCM to remove the chiral auxiliary.

  • Isolation and Purification: The aqueous layer is acidified to pH 2-3 with 1 M HCl and then purified by ion-exchange chromatography. The fractions containing the product are collected, and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis, based on literature precedents for similar reactions.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity/Diastereomeric Excess
1Acylation(R)-Valinol(R)-4-isopropyl-3-propionyloxazolidin-2-one85-95>98%
2AlkylationAcylated Evans AuxiliaryAlkylated Intermediate80-90>95% de
3HydrolysisAlkylated IntermediateThis compound75-85>98% ee

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

G Synthetic Workflow for this compound start Start: (R)-Valinol step1 Step 1: Acylation with Propionyl Chloride start->step1 purification1 Purification 1: Column Chromatography step1->purification1 step2 Step 2: Asymmetric Alkylation with 4-bromo-1-butene purification1->step2 purification2 Purification 2: Flash Chromatography step2->purification2 step3 Step 3: Hydrolysis and Auxiliary Cleavage purification2->step3 purification3 Purification 3: Ion-Exchange Chromatography step3->purification3 end_product Final Product: This compound purification3->end_product

A flowchart of the synthetic and purification steps.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route to this compound, a compound not known to occur naturally. The presented methodology, centered around the reliable Evans asymmetric alkylation, offers a practical and efficient pathway for obtaining this non-proteinogenic amino acid with high enantiopurity. The detailed protocols and expected outcomes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives for applications in drug discovery and development. Further optimization of the outlined reaction conditions may be necessary to achieve the desired yield and purity on a larger scale.

A Technical Guide to the Biocatalytic Synthesis of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. While a natural biosynthetic pathway for this compound is not well-documented, this guide explores potential biocatalytic strategies for its stereoselective synthesis. Leveraging established enzymatic methodologies, we detail proposed pathways utilizing ω-transaminases, amine dehydrogenases, and lipases. This document provides a comprehensive overview of these approaches, including detailed hypothetical experimental protocols, expected quantitative outcomes, and visual representations of the synthetic routes to facilitate further research and development in this area.

Introduction

Non-proteinogenic amino acids (npAAs) are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. Their unique structures can enhance the efficacy and biological stability of parent molecules. This compound, with its chiral center and terminal alkene moiety, presents a valuable scaffold for the synthesis of peptidomimetics and other bioactive compounds. This guide focuses on the enzymatic synthesis of the (R)-enantiomer, a critical aspect for ensuring target specificity and reducing off-target effects in drug candidates.

The primary biocatalytic approaches for producing chiral amines and amino acids include asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. This guide will explore three potential enzymatic pathways for the synthesis of this compound:

  • Asymmetric Synthesis using ω-Transaminase (ω-TA)

  • Asymmetric Synthesis using Amine Dehydrogenase (AmDH)

  • Kinetic Resolution of Racemic 2-Aminohex-5-enoic acid using Lipase

Asymmetric Synthesis via Transamination

The direct asymmetric synthesis of this compound can be envisioned starting from the corresponding prochiral keto acid, 2-oxohex-5-enoic acid. ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, making them ideal candidates for this transformation.[1][2]

Proposed Reaction Scheme

The proposed transamination reaction is illustrated below. An (R)-selective ω-transaminase would catalyze the conversion of 2-oxohex-5-enoic acid to this compound. A suitable amino donor, such as (R)-α-methylbenzylamine ((R)-α-MBA) or an amino acid like D-alanine, is required. The choice of amino donor can influence the reaction equilibrium and ease of product purification.[3][4]

transaminase_pathway substrate 2-Oxohex-5-enoic acid enzyme (R)-selective ω-Transaminase substrate->enzyme product This compound enzyme->product coproduct Co-product (Acetophenone or Pyruvate) enzyme->coproduct donor Amino Donor ((R)-α-MBA or D-Alanine) donor->enzyme

Figure 1: Proposed ω-transaminase pathway.
Hypothetical Experimental Protocol

This protocol is based on established procedures for ω-transaminase reactions.[3][5]

  • Enzyme Preparation: An (R)-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant) is expressed and purified, or a whole-cell lysate is prepared.[6]

  • Reaction Mixture: A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) is prepared containing:

    • 2-oxohex-5-enoic acid (substrate, e.g., 50 mM)

    • Amino donor (e.g., 250 mM D-alanine)

    • Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM)

    • Purified ω-transaminase or cell lysate (e.g., 5 mg/mL)

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then purified from the supernatant using techniques such as ion-exchange chromatography.

Anticipated Quantitative Data

Based on similar enzymatic syntheses of chiral amines, the following outcomes can be anticipated.[3][7]

ParameterExpected Value
Conversion>95%
Enantiomeric Excess (ee)>99%
Reaction Time12-24 hours
Optimal pH7.0-8.5
Optimal Temperature30-45°C

Asymmetric Synthesis via Reductive Amination

Amine dehydrogenases (AmDHs) offer an alternative route for the asymmetric synthesis of chiral amines from ketones.[8][9] These enzymes utilize ammonia as the amino donor and a reduced nicotinamide cofactor (NADH or NADPH) to directly reduce the intermediate imine to the final amine product.[10][11]

Proposed Reaction Scheme

The proposed reductive amination pathway involves the conversion of 2-oxohex-5-enoic acid to this compound catalyzed by an (R)-selective AmDH. A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is typically employed to recycle the NAD(P)H.[8]

aminedehydrogenase_pathway substrate 2-Oxohex-5-enoic acid enzyme (R)-selective Amine Dehydrogenase substrate->enzyme product This compound enzyme->product nadp NAD(P)⁺ enzyme->nadp ammonia Ammonia (NH₃) ammonia->enzyme nadph NAD(P)H nadph->enzyme regeneration Cofactor Regeneration (e.g., GDH/Glucose) nadp->regeneration regeneration->nadph

Figure 2: Proposed amine dehydrogenase pathway.
Hypothetical Experimental Protocol

This protocol is adapted from general procedures for AmDH-catalyzed reactions.[10]

  • Enzyme and Cofactor Preparation: An engineered (R)-selective AmDH and a suitable cofactor regeneration enzyme (e.g., glucose dehydrogenase) are prepared.

  • Reaction Mixture: A buffered solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5) is prepared containing:

    • 2-oxohex-5-enoic acid (substrate, e.g., 50 mM)

    • NAD(P)⁺ (e.g., 1 mM)

    • Glucose (for cofactor regeneration, e.g., 100 mM)

    • AmDH and GDH (as purified enzymes or cell lysates)

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring and Work-up: The reaction is monitored by HPLC. After completion, the reaction is quenched (e.g., by acidification), and the product is purified from the reaction mixture.

Anticipated Quantitative Data

The expected quantitative outcomes for the AmDH-catalyzed synthesis are summarized below, based on literature values for similar substrates.[8][10]

ParameterExpected Value
Conversion>90%
Enantiomeric Excess (ee)>99%
Reaction Time24-48 hours
Optimal pH8.0-9.5
Optimal Temperature25-35°C

Kinetic Resolution using Lipase

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. Lipases are commonly employed for the kinetic resolution of racemic amines and amino acids through enantioselective acylation.[12][13]

Proposed Reaction Scheme

In this proposed scheme, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (S)-enantiomer of racemic 2-aminohex-5-enoic acid, leaving the desired (R)-enantiomer unreacted. An acyl donor, such as ethyl acetate, is used in the reaction.

lipase_resolution_pathway racemate Racemic 2-Aminohex-5-enoic acid lipase Lipase (e.g., CALB) racemate->lipase r_product This compound lipase->r_product Unreacted s_product (S)-N-acetyl-2-aminohex-5-enoic acid lipase->s_product Acylated acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->lipase

Figure 3: Proposed lipase-catalyzed kinetic resolution.
Hypothetical Experimental Protocol

This protocol is based on standard procedures for lipase-catalyzed kinetic resolution.[14]

  • Enzyme and Substrate Preparation: Racemic 2-aminohex-5-enoic acid is synthesized chemically. A commercially available immobilized lipase (e.g., Novozym 435) is used.

  • Reaction Mixture: The reaction is typically performed in an organic solvent (e.g., toluene or tert-butyl methyl ether) to favor the acylation reaction. The mixture contains:

    • Racemic 2-aminohex-5-enoic acid

    • Immobilized lipase

    • Acyl donor (e.g., ethyl acetate, can also serve as the solvent)

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 40-60°C) with shaking.

  • Monitoring and Work-up: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The enzyme is then filtered off, and the unreacted (R)-amino acid is separated from the acylated (S)-amino acid, for example, by extraction or chromatography.

Anticipated Quantitative Data

The expected quantitative outcomes for the lipase-catalyzed kinetic resolution are as follows.[13][14]

ParameterExpected Value
Conversion~50% (theoretical max. yield for one enantiomer)
Enantiomeric Excess (ee) of (R)-product>98%
Reaction Time24-72 hours
Optimal Temperature40-70°C

Conclusion

While a natural biosynthetic pathway for this compound remains to be discovered, biocatalytic synthesis offers promising and sustainable routes for its production. This guide has detailed three plausible enzymatic strategies: asymmetric synthesis using ω-transaminases or amine dehydrogenases, and kinetic resolution using lipases. The provided hypothetical protocols and anticipated quantitative data serve as a foundation for researchers to develop robust and efficient processes for the synthesis of this valuable non-proteinogenic amino acid. Further research, including enzyme screening and process optimization, will be crucial in realizing the industrial-scale production of this compound for applications in drug discovery and development.

References

In-depth Technical Guide on (R)-2-Aminohex-5-enoic Acid: Current Research Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the non-proteinogenic amino acid (R)-2-Aminohex-5-enoic acid, detailing its role in synthetic chemistry and potential pharmacological applications. This guide addresses researchers, scientists, and drug development professionals, providing a summary of available data and outlining areas for future investigation.

Introduction

Non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins during translation, represent a vast and largely untapped resource for drug discovery and development.[1][2][3] Their unique structural diversity allows for the fine-tuning of peptide therapeutics, enhancing stability, potency, and bioavailability.[1][2][3] this compound, a chiral unsaturated amino acid, is a compelling NPAA with potential applications in the synthesis of novel enzyme inhibitors and peptidomimetics. This technical guide provides a detailed overview of the current knowledge surrounding this compound, including its chemical properties, synthetic approaches, and putative biological significance. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide will draw parallels with structurally related compounds to infer potential mechanisms of action and guide future research.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key chemical identifiers and properties.

PropertyValue
IUPAC Name (2R)-2-aminohex-5-enoic acid
Synonyms (R)-allylglycine
CAS Number 54594-06-8[4][5]
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White crystalline powder[6]
Solubility Soluble in water[5]

Synthetic Methodologies

Experimental Protocol: Asymmetric Synthesis of a Chiral Unnatural Amino Acid (Adapted)

This protocol provides a general framework for the asymmetric synthesis of a chiral non-proteinogenic amino acid, based on methodologies for structurally similar compounds. This can serve as a starting point for the synthesis of this compound, with the understanding that optimization will be necessary.

Materials:

  • Appropriate chiral auxiliary (e.g., a derivative of a natural amino acid)

  • Allyl bromide (as the alkylating agent)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvents (e.g., Tetrahydrofuran - THF)

  • Reagents for deprotection and purification (e.g., acids, bases, chromatography supplies)

Workflow for Asymmetric Synthesis:

cluster_synthesis Asymmetric Synthesis Workflow start Start with Chiral Auxiliary enolate Formation of Chiral Enolate start->enolate Deprotonation with strong base (e.g., LDA) alkylation Stereoselective Alkylation with Allyl Bromide enolate->alkylation Reaction with electrophile cleavage Cleavage of Chiral Auxiliary alkylation->cleavage Acid or base hydrolysis purification Purification of this compound cleavage->purification Chromatography (e.g., HPLC) end Final Product purification->end

A generalized workflow for the asymmetric synthesis of this compound.

Procedure:

  • Enolate Formation: The chiral auxiliary is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as LDA, is added dropwise to generate the chiral enolate.

  • Alkylation: Allyl bromide is added to the enolate solution. The reaction is stirred at low temperature to ensure high stereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed, typically by acid or base hydrolysis, to yield the free amino acid.

  • Purification: The crude product is purified using techniques such as ion-exchange chromatography or chiral high-performance liquid chromatography (HPLC) to isolate the desired (R)-enantiomer.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological targets and mechanism of action of this compound are not extensively documented. However, its structural similarity to other known bioactive molecules, such as allylglycine, provides a basis for hypothesizing its potential biological roles. Allylglycine is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[6][7] Inhibition of GAD leads to a decrease in GABA levels, which can result in neuronal hyperexcitability and convulsions.[6][7]

Hypothesized Mechanism of Action:

It is plausible that this compound could act as an antagonist at neurotransmitter receptors or as an inhibitor of enzymes involved in amino acid metabolism.

Potential Signaling Pathway Involvement:

Given the potential for interaction with the GABAergic system, a hypothesized signaling pathway is outlined below.

cluster_gaba Hypothesized GABAergic Signaling Pathway glutamate Glutamate gad Glutamate Decarboxylase (GAD) glutamate->gad Catalysis gaba GABA gad->gaba Synthesis gaba_receptor GABA Receptor gaba->gaba_receptor Binding inhibition Neuronal Inhibition gaba_receptor->inhibition Activation r_ahea This compound r_ahea->gad Potential Inhibition

A hypothesized signaling pathway illustrating the potential inhibition of GAD by this compound.

Future Research Directions

The full potential of this compound as a tool for chemical biology and drug discovery remains to be unlocked. Future research should focus on several key areas:

  • Quantitative Biological Evaluation: There is a critical need for quantitative data on the biological activity of this compound. This includes determining its IC50 or Ki values against a panel of relevant enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. Receptor binding assays should also be conducted to identify potential interactions with neurotransmitter receptors.

  • Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential therapeutic agent.

  • Elucidation of Mechanism of Action: In-depth studies are required to confirm the hypothesized mechanism of action and to identify the specific molecular targets of this compound. This could involve techniques such as affinity chromatography, mass spectrometry-based proteomics, and structural biology studies to determine the crystal structure of the compound in complex with its target.

  • Exploration of Therapeutic Applications: Based on its biological activity, this compound could be investigated for its potential in treating neurological disorders, cancers, or infectious diseases where modulation of specific enzymatic pathways is beneficial.

This compound is a non-proteinogenic amino acid with significant potential for the development of novel chemical probes and therapeutic agents. While current knowledge about its specific biological functions is limited, its structural features suggest it may interact with important enzymatic pathways. The synthetic methodologies and hypothesized mechanisms of action presented in this guide provide a solid foundation for future research. A concerted effort to generate robust quantitative biological and pharmacokinetic data will be crucial in realizing the full potential of this intriguing molecule in the field of drug discovery and development.

References

IUPAC name and CAS number for (R)-2-Aminohex-5-enoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, synthesis considerations, and key applications, with a focus on its role in the development of novel peptide-based therapeutics.

Chemical Identity and Properties

This compound, also known as (R)-homoallylglycine, is an unsaturated amino acid. Its terminal alkene functionality makes it a versatile building block for various chemical modifications.

Table 1: Chemical and Physicochemical Properties of this compound

IdentifierValueReference
IUPAC Name (2R)-2-aminohex-5-enoic acid[1]
CAS Number 103067-78-3[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol
Canonical SMILES C=CCC--INVALID-LINK--C(=O)O[1]
InChI Key NPSWHDAHNWWMEG-RXMQYKEDSA-N[1]
Topological Polar Surface Area 63.32 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Handling

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in publicly available literature, its synthesis can be approached through established methods for enantioselective amino acid synthesis. A highly relevant procedure is the preparation of its protected precursor, N-(Boc)-allylglycine methyl ester, via a zinc-mediated, palladium-catalyzed cross-coupling reaction.[2][3]

Experimental Protocol: Conceptual Synthesis of N-(Boc)-(R)-allylglycine Methyl Ester

This protocol is based on the synthesis of the (S)-enantiomer and is conceptually applicable for the (R)-enantiomer by starting with the appropriate chiral precursor.

  • Activation of Zinc: Zinc dust is activated by treatment with 1,2-dibromoethane and chlorotrimethylsilane in dry DMF under an inert atmosphere.[2][3]

  • Formation of Organozinc Intermediate: A solution of a protected (R)-β-iodoalanine derivative, such as tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, is added to the activated zinc slurry. The mixture is gently heated to facilitate the formation of the organozinc intermediate.[2]

  • Palladium-Catalyzed Cross-Coupling: The reaction mixture is cooled, and a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) are added. A solution of vinyl bromide in THF is then added dropwise at low temperature (-78 °C).[3]

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The product is then extracted and purified using column chromatography to yield N-(Boc)-(R)-allylglycine methyl ester.[2]

  • Deprotection: The resulting protected amino acid ester can then be deprotected and hydrolyzed to the free amino acid, this compound, using standard acidic or basic conditions.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of peptidomimetics and enzyme inhibitors.[4] Its unique structure allows for the introduction of novel properties into peptide-based drugs.

  • Peptidomimetic Design: The incorporation of this non-proteinogenic amino acid can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation. The terminal alkene can also be used as a chemical handle for further modifications, such as cyclization or the attachment of other functional groups.[4]

  • Enzyme Inhibitors: The specific stereochemistry and functionality of this compound can be exploited to design potent and selective enzyme inhibitors. The double bond can participate in covalent interactions with active site residues or can be used to probe the steric and electronic requirements of an enzyme's binding pocket.

Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in drug development is its incorporation into peptide chains. This is typically achieved using Solid-Phase Peptide Synthesis (SPPS) with the amino acid appropriately protected (e.g., with a Boc or Fmoc group on the amine).

SPPS_Workflow Workflow for Incorporating this compound via SPPS cluster_resin Solid Support cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin 1. Resin Support (e.g., Wang, Rink Amide) Deprotection 2. N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Start Washing1 3. Washing Deprotection->Washing1 Coupling 4. Coupling of Protected This compound Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Washing2->Deprotection Next Amino Acid Cleavage 6. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Purification 7. Purification (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide containing This compound Purification->FinalPeptide

Caption: General workflow for incorporating this compound into a peptide.

Signaling Pathways and Biological Targets

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways or detailing its interaction with specific biological targets. Its utility is primarily demonstrated as a synthetic building block for creating peptides with modified properties that can then be used to probe various biological systems. Research utilizing this amino acid would be aimed at developing ligands for targets such as G-protein coupled receptors (GPCRs), proteases, or other proteins where peptide-based interactions are crucial.

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its unique structural features, particularly the terminal alkene, provide a versatile platform for the synthesis of novel peptidomimetics and enzyme inhibitors with enhanced stability and tailored properties. While detailed biological studies are not widely reported, the chemical tools and synthetic strategies available make it a valuable compound for researchers and scientists working on peptide-based therapeutics.

References

Physical and chemical properties of (R)-2-Aminohex-5-enoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminohex-5-enoic acid , a chiral non-proteinogenic amino acid, holds interest within the scientific community for its potential applications in medicinal chemistry and drug design. Its structure, featuring both a reactive terminal alkene and a chiral center, makes it a valuable building block for the synthesis of novel peptides, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside methodological insights for its analysis.

Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data for analogous compounds, a profile of its expected properties can be compiled. Commercial suppliers indicate a purity of ≥95% for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource/Comment
IUPAC Name (2R)-2-aminohex-5-enoic acid[1]
CAS Number 103067-78-3[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [2]
Appearance Expected to be a white crystalline solidGeneral property of amino acids[3][4][5]
Melting Point >200 °C (decomposes)Typical for amino acids[3][4]
Boiling Point Data not availableLikely to decompose before boiling at atmospheric pressure
Solubility Expected to be soluble in water and slightly soluble in polar organic solvents like ethanol.General property of amino acids[3][5]

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValueSource/Comment
Canonical SMILES C=CCC--INVALID-LINK--C(=O)O[1]
InChI InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1[1]
pKa₁ (α-carboxyl) ~2.3Estimated based on typical α-amino acids[6]
pKa₂ (α-amino) ~9.6Estimated based on typical α-amino acids[6]
Specific Rotation ([α]D) Data not availableExpected to be a non-zero value due to chirality

Reactivity and Chemical Behavior

This compound exhibits chemical reactivity characteristic of its constituent functional groups: the amino group, the carboxylic acid, and the terminal double bond.

  • Amine and Carboxylic Acid Reactivity : As an amino acid, it can undergo reactions typical of these groups, such as peptide bond formation. The amino group can be acylated, alkylated, or react with aldehydes and ketones. The carboxylic acid group can be esterified or converted to an amide. At physiological pH, it is expected to exist as a zwitterion.[3][7]

  • Alkene Reactivity : The terminal double bond allows for a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This functionality provides a versatile handle for further chemical modification.

Experimental Protocols

Determination of pKa via Titration

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by acid-base titration.[8][9][10]

Methodology:

  • Sample Preparation : Prepare a standard solution of this compound of known concentration in deionized water.

  • Titration Setup : Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure :

    • Initially, acidify the amino acid solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).

    • Titrate the solution with the strong base, recording the pH after each incremental addition.

  • Data Analysis :

    • Plot the pH of the solution as a function of the volume of base added to generate a titration curve.

    • The curve will exhibit two equivalence points. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region, and the pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region.

    • The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[6]

G cluster_titration Titration Workflow for pKa Determination A Prepare standardized This compound solution B Acidify solution with standard HCl A->B C Titrate with standard NaOH B->C D Record pH at regular intervals C->D E Plot pH vs. volume of NaOH added D->E F Determine pKa values from titration curve E->F

Titration Workflow for pKa Determination
Measurement of Specific Rotation via Polarimetry

The specific rotation is a fundamental property of a chiral compound and can be measured using a polarimeter.[11][12]

Methodology:

  • Sample Preparation : Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or dilute HCl).

  • Polarimeter Setup :

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

    • Calibrate the instrument with a blank (the solvent used for the sample).

  • Measurement :

    • Fill the polarimeter tube of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and measure the observed optical rotation (α).

  • Calculation : The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c)

G cluster_polarimetry Polarimetry Experimental Workflow A Prepare solution of known concentration (c) C Fill polarimeter tube (known length, l) A->C B Calibrate polarimeter with solvent blank B->C D Measure observed rotation (α) C->D E Calculate specific rotation: [α] = α / (l * c) D->E

Polarimetry Experimental Workflow

Biological Context and Potential Applications

While specific biological roles of this compound are not well-defined in the literature, its structural analog, allylglycine ((R)-2-aminopent-4-enoic acid), is known as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the neurotransmitter GABA.[13][14][15] Inhibition of GAD leads to a decrease in GABA levels, which can induce convulsions. This makes allylglycine a useful tool in neuroscience research for studying epilepsy and seizure mechanisms.[13]

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. Its potential as an enzyme inhibitor or as a building block for peptidomimetics makes it a compound of interest for drug discovery and development.[16] The terminal alkene also provides a site for chemical modifications to create diverse molecular probes or drug candidates.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure α-amino acids is a well-established field in organic chemistry. General approaches include:

  • Asymmetric Synthesis : This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (R)-enantiomer from achiral starting materials.

  • Chiral Resolution : This method starts with a racemic mixture of 2-aminohex-5-enoic acid. The enantiomers are then separated, often by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Enzymatic resolution is another common technique where an enzyme selectively reacts with one enantiomer, allowing for their separation.

A general workflow for chiral resolution via diastereomeric salt formation is outlined below.

G cluster_resolution Chiral Resolution via Diastereomeric Salt Formation A Racemic 2-Aminohex-5-enoic Acid B React with a chiral resolving agent (e.g., chiral base) A->B C Formation of a mixture of diastereomeric salts B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Acidification to remove chiral resolving agent E->F G Pure (R)- and (S)-enantiomers F->G

Chiral Resolution via Diastereomeric Salt Formation

Conclusion

This compound is a chiral building block with potential for further exploration in medicinal chemistry and drug development. While detailed experimental data on its specific properties are sparse, established analytical techniques can be readily applied for its characterization. Its structural similarity to known bioactive molecules suggests that it may possess interesting biological activities, warranting further investigation by the research community.

References

A Technical Guide to the Potential Biological Activities of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Aminohex-5-enoic acid, systematically known as (2R)-2-aminohex-5-enoic acid and commonly referred to as D-allylglycine, is a non-proteinogenic amino acid. While its enantiomer, L-allylglycine, is a well-documented inhibitor of glutamate decarboxylase (GAD) and a potent convulsant, research indicates that this compound is largely inactive in this regard. This technical guide provides a comprehensive overview of the known biological activities associated with the allylglycine stereoisomers, with a particular focus on the inactivity of the (R)-enantiomer in the central nervous system. The guide will detail the mechanism of action of the active L-enantiomer to provide a clear context for the stereospecificity of this biological effect. Furthermore, this document will explore other potential biological activities of allylglycine, including its effects on ornithine decarboxylase. Detailed experimental protocols for assessing glutamate decarboxylase activity are provided, along with quantitative data from relevant studies. This guide aims to be a valuable resource for researchers in neuroscience, pharmacology, and drug development by clarifying the biological profile of this compound and its isomers.

Introduction

This compound is a chiral molecule, and its biological effects are intrinsically linked to its stereochemistry. Its counterpart, (S)-2-Aminohex-5-enoic acid (L-allylglycine), is a potent neuroactive compound due to its ability to inhibit glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] This inhibition leads to a reduction in GABA levels, resulting in a state of neuronal hyperexcitability that can manifest as convulsions.[1][2]

Crucially, studies have demonstrated that the (R)-enantiomer, the subject of this guide, does not share the GAD-inhibiting and convulsant properties of its L-isomer in vivo.[3] This stereospecificity highlights the precise structural requirements for interaction with the active site of glutamate decarboxylase.

This technical guide will first delve into the well-characterized biological activities of L-allylglycine to provide a foundational understanding of the structure-activity relationship. It will then present the evidence for the inactivity of this compound in this context. Finally, it will explore other potential biological activities of allylglycine, such as its influence on ornithine decarboxylase activity.

Core Mechanism of Action: Inhibition of Glutamate Decarboxylase by L-Allylglycine

The most significant biological activity associated with the allylglycine structure is the inhibition of glutamate decarboxylase (GAD) by the L-enantiomer.[1][2] GAD catalyzes the decarboxylation of glutamate to GABA, a critical step in maintaining the balance between neuronal excitation and inhibition.[4]

The GABA Biosynthesis Pathway

The synthesis of GABA from glutamate is a single enzymatic step catalyzed by GAD, which requires pyridoxal phosphate (PLP) as a cofactor.

GABA_Biosynthesis Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) (PLP-dependent) Glutamate->GAD GABA GABA GAD->GABA CO2

GABA Biosynthesis Pathway.
Mechanism of GAD Inhibition by L-Allylglycine

In vivo, L-allylglycine is metabolized to 2-keto-4-pentenoic acid, which is a more potent inhibitor of GAD than L-allylglycine itself.[5] The mechanism is believed to involve the interaction of this metabolite with the PLP cofactor in the active site of GAD, leading to irreversible inhibition. L-allylglycine itself is considered a weak inhibitor of GAD in vitro.[3][5]

L_Allylglycine_MoA cluster_0 In Vivo Metabolism cluster_1 Enzymatic Inhibition cluster_2 Physiological Outcome L_allylglycine (S)-2-Aminohex-5-enoic Acid (L-Allylglycine) Metabolite 2-Keto-4-pentenoic acid L_allylglycine->Metabolite Metabolic Conversion GAD Glutamate Decarboxylase (GAD) Metabolite->GAD Inhibits GABA_synthesis GABA Synthesis GAD->GABA_synthesis Catalyzes Reduced_GABA Reduced GABA Levels GABA_synthesis->Reduced_GABA Hyperexcitability Neuronal Hyperexcitability Reduced_GABA->Hyperexcitability Seizures Convulsions Hyperexcitability->Seizures

Mechanism of L-Allylglycine Action.

Stereospecificity: The Inactivity of this compound

A key aspect of the biological activity of allylglycine is its stereospecificity. Studies have shown that while L-allylglycine induces significant physiological effects due to GAD inhibition, D-allylglycine (this compound) is inactive in this regard when administered in vivo. For instance, direct injection of L-allylglycine into the posterior hypothalamus of rats caused a substantial increase in heart rate, an effect not observed with the administration of D-allylglycine.[3] This strongly suggests that the (R)-enantiomer does not effectively inhibit GAD in vivo and therefore does not produce the characteristic convulsant effects of the L-enantiomer.

Other Potential Biological Activities

While the primary focus of allylglycine research has been on GAD inhibition, there is evidence to suggest other biological effects.

Ornithine Decarboxylase Activity

Studies have shown that DL-allylglycine (a racemic mixture of the D- and L-enantiomers) causes a significant increase in the activity of ornithine decarboxylase (ODC) in the mouse brain.[6] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation.[7] At present, it is not clear whether this effect is stereospecific to one or both of the enantiomers. Further research is required to determine if this compound contributes to this observed increase in ODC activity.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of allylglycine and its metabolite.

Table 1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)

CompoundConcentration Range for InhibitionIC50KiNotesReference
L-Allylglycine1-80 mMNot ReportedNot ReportedConsidered a weak inhibitor in vitro.[3]
2-Keto-4-pentenoic acidNot ReportedNot ReportedNot ReportedThe more potent metabolite of L-allylglycine.[5][8]

Note: Specific IC50 and Ki values for the inhibition of GAD by L-allylglycine and its metabolite are not consistently reported in the reviewed literature, reflecting the focus on the potent in vivo effects.

Table 2: In Vivo Effects of Allylglycine Enantiomers

CompoundEffectSpeciesDosageObservationsReference
L-AllylglycineIncreased Heart RateRatNot SpecifiedSubstantial increase in heart rate upon injection into the posterior hypothalamus.[3]
D-AllylglycineNo Effect on Heart RateRatNot SpecifiedNo significant change in heart rate upon injection into the posterior hypothalamus.[3]
DL-AllylglycineIncreased Ornithine Decarboxylase ActivityMouseNot SpecifiedMarked increase in brain ODC activity.[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of allylglycine.

Glutamate Decarboxylase (GAD) Inhibition Assay

Two common methods for measuring GAD activity and its inhibition are the radiometric assay and the HPLC-based assay.

GAD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Tissue_Prep Tissue Homogenization (e.g., brain tissue) Enzyme_Prep Enzyme Preparation (Centrifugation) Tissue_Prep->Enzyme_Prep Incubation Incubation with Inhibitor ((R)- or (S)-Allylglycine) Enzyme_Prep->Incubation Substrate_Add Addition of Substrate (L-Glutamate) Incubation->Substrate_Add Reaction Enzymatic Reaction (GAD converts Glutamate to GABA) Substrate_Add->Reaction Detection Detection of Product (GABA or CO2) Reaction->Detection Data_Analysis Data Analysis (Calculation of % Inhibition) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

General Workflow for GAD Inhibition Assay.

6.1.1. Radiometric Assay

This method measures the production of 14CO2 from radiolabeled L-[1-14C]glutamate.

  • Materials:

    • L-[1-14C]glutamic acid

    • Test compounds ((R)- and (S)-allylglycine)

    • Enzyme source (e.g., brain tissue homogenate)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate)

    • Scintillation vials and cocktail

    • Microcentrifuge tubes

    • Incubator

    • Scintillation counter

  • Procedure:

    • Enzyme Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate to obtain a supernatant containing GAD.

    • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

    • Reaction Initiation: Initiate the reaction by adding L-[1-14C]glutamic acid to the enzyme-inhibitor mixture.

    • CO2 Trapping: Incubate the reaction mixture in a sealed vessel containing a trapping agent for 14CO2 (e.g., a filter paper soaked in a basic solution).

    • Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric acid), which releases the dissolved 14CO2.

    • Quantification: Transfer the trapping agent to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the GAD activity based on the amount of 14CO2 produced per unit of time and protein. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

6.1.2. HPLC-Based Assay

This method quantifies the amount of GABA produced in the enzymatic reaction using high-performance liquid chromatography (HPLC).

  • Materials:

    • L-glutamic acid

    • Test compounds ((R)- and (S)-allylglycine)

    • Enzyme source (e.g., brain tissue homogenate)

    • Assay buffer

    • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)

    • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (fluorescence or UV)

    • Microcentrifuge tubes

    • Incubator

  • Procedure:

    • Enzyme Preparation and Reaction: Follow the same initial steps as the radiometric assay for enzyme preparation, inhibitor incubation, and reaction initiation with non-radiolabeled L-glutamate.

    • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) and then neutralize with a base (e.g., potassium carbonate).

    • Sample Preparation: Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Derivatization: Derivatize the amino acids in the supernatant with a fluorescent or UV-absorbing agent according to the manufacturer's protocol.

    • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the derivatized GABA from other components using an appropriate mobile phase gradient.

    • Quantification: Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.

    • Data Analysis: Calculate the GAD activity based on the amount of GABA produced per unit of time and protein. Determine the percent inhibition and IC50 value.

Conclusion

This compound (D-allylglycine) is the biologically inactive enantiomer of the potent convulsant L-allylglycine with respect to glutamate decarboxylase inhibition. The profound neuroexcitatory effects of L-allylglycine, mediated by its metabolite 2-keto-4-pentenoic acid, are not observed with the (R)-enantiomer, highlighting the critical role of stereochemistry in its interaction with GAD. While there is evidence that the racemic mixture of allylglycine can modulate the activity of ornithine decarboxylase, further research is needed to elucidate the specific role of the (R)-enantiomer in this process. This technical guide provides researchers with a comprehensive understanding of the known biological activities of allylglycine isomers, emphasizing the inactivity of this compound as a GAD inhibitor and providing the necessary experimental context for future investigations into its potential biological roles.

References

An In-depth Technical Guide to Homologs and Derivatives of 2-Aminohex-5-enoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminohex-5-enoic acid and its homologs and derivatives represent a class of non-proteinogenic α-amino acids with significant potential in medicinal chemistry and drug development. Their unique structural features, including the α-amino acid backbone and the presence of unsaturation in the side chain, make them valuable building blocks for the synthesis of novel therapeutic agents. These compounds are of particular interest as enzyme inhibitors and as components in the design of peptidomimetics with enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this promising class of molecules.

Chemical Properties and Synthesis

Homologs of 2-aminohex-5-enoic acid, such as 2-amino-5-methylhex-4-enoic acid and 2-amino-4-methylhex-4-enoic acid, are characterized by variations in the length and branching of the carbon chain, as well as the position of the double bond. These structural modifications can significantly influence their chemical reactivity and biological properties.

General Synthetic Approaches

The synthesis of 2-aminohex-5-enoic acid and its derivatives often involves established methods for α-amino acid synthesis, such as the alkylation of glycine equivalents or the Strecker synthesis. A common strategy involves the alkylation of a chiral glycine enolate equivalent to introduce the desired unsaturated side chain with stereochemical control. Subsequent deprotection and functional group manipulations yield the target amino acid.

Biological Activities and Therapeutic Potential

The primary biological activity of interest for 2-aminohex-5-enoic acid derivatives is their role as enzyme inhibitors. The unsaturated side chain can act as a reactive handle, enabling these molecules to irreversibly bind to and inactivate target enzymes. This "suicide inhibition" mechanism is a highly sought-after property in drug design.

Enzyme Inhibition

Derivatives of 2-aminohex-5-enoic acid have been investigated as inhibitors of various enzymes, with a particular focus on proteases. For instance, these compounds show potential as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1] The design of selective MMP inhibitors is a key area of research, and the unique structural features of 2-aminohex-5-enoic acid derivatives make them attractive candidates for this purpose.[1]

While specific quantitative data for the inhibition of enzymes by 2-aminohex-5-enoic acid and its direct derivatives are not extensively available in the public domain, the general class of unsaturated amino acids has shown promise. For example, some synthetic amino acid derivatives have demonstrated inhibitory activity against digestive enzymes like pancreatic lipase and α-amylase, with IC50 values in the micromolar range.[2]

Table 1: Hypothetical Inhibitory Activity of 2-Aminohex-5-enoic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Inhibition Type
2-Aminohex-5-enoic acidMMP-215.8Competitive
(S)-2-Amino-5-methylhex-4-enoic acidMMP-98.2Mixed
2-Amino-5-chlorohex-5-enoic acidCathepsin K22.5Irreversible

Note: The data in this table is hypothetical and for illustrative purposes only, based on the potential of this class of compounds as enzyme inhibitors. Further experimental validation is required.

Experimental Protocols

Synthesis of Boc-(S)-2-amino-5-methylhex-4-enoic acid

This protocol describes the synthesis of a protected derivative of a homolog of 2-aminohex-5-enoic acid.

Materials:

  • (2R,5R)-2,5-Diphenylmorpholin-3-one

  • Lithium diisopropylamide (LDA)

  • Prenyl bromide

  • Palladium(II) hydroxide on carbon (Pd(OH)₂/C)

  • Thionyl chloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Lithium hydroxide (LiOH)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Enolate Formation and Alkylation:

    • Dissolve (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous THF at -78 °C.

    • Add LDA (1.1 equiv) dropwise and stir for 1 hour.

    • Add prenyl bromide (1.2 equiv) dropwise and continue stirring at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Auxiliary Cleavage and Esterification:

    • Dissolve the product from step 1 in MeOH and add Pd(OH)₂/C.

    • Hydrogenate the mixture under a hydrogen atmosphere for 16 hours.

    • Filter through Celite and concentrate the filtrate.

    • Dissolve the residue in MeOH, cool to 0 °C, and add thionyl chloride dropwise.

    • Stir at room temperature for 12 hours and concentrate to yield the methyl ester hydrochloride.

  • Boc Protection:

    • Dissolve the methyl ester hydrochloride in CH₂Cl₂ and add Et₃N.

    • Add Boc₂O and stir at room temperature for 16 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Saponification:

    • Dissolve the Boc-protected methyl ester in a 3:1 mixture of THF and water.

    • Add LiOH and stir at room temperature for 4 hours.

    • Acidify with 1 M HCl to pH 3 and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Boc-(S)-2-amino-5-methylhex-4-enoic acid.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-aminohex-5-enoic acid derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test inhibitor (2-aminohex-5-enoic acid derivative)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare solutions of the enzyme and substrate in assay buffer at appropriate concentrations.

  • Assay:

    • To the wells of a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct modulation of signaling pathways by 2-aminohex-5-enoic acid and its derivatives. However, given their potential as MMP inhibitors, a hypothetical signaling pathway can be proposed. MMPs are known to be involved in the cleavage of various cell surface receptors and signaling molecules, thereby influencing downstream signaling cascades that regulate processes like cell proliferation, migration, and apoptosis.

Below is a conceptual diagram illustrating a potential mechanism by which an inhibitor of 2-aminohex-5-enoic acid could modulate a signaling pathway by targeting an MMP.

MMP_Inhibition_Pathway 2-Aminohex-5-enoic_acid_Derivative 2-Aminohex-5-enoic acid Derivative MMP Matrix Metalloproteinase (MMP) 2-Aminohex-5-enoic_acid_Derivative->MMP Inhibition Substrate Signaling Molecule (e.g., Growth Factor Precursor) MMP->Substrate Cleavage Active_Substrate Active Signaling Molecule MMP->Active_Substrate Activation Receptor Cell Surface Receptor Active_Substrate->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Cellular_Response Cellular Response (e.g., Proliferation, Migration) Signaling->Cellular_Response Regulation

Caption: Hypothetical signaling pathway modulation by a 2-aminohex-5-enoic acid derivative acting as an MMP inhibitor.

Conclusion and Future Directions

Homologs and derivatives of 2-aminohex-5-enoic acid represent a versatile class of non-proteinogenic amino acids with significant promise for the development of novel therapeutics, particularly as enzyme inhibitors. The ability to synthesize these compounds with high stereochemical control allows for the fine-tuning of their biological activity. While the full therapeutic potential of this class of molecules is still being explored, their unique structural and chemical properties make them compelling candidates for further investigation in drug discovery programs.

Future research should focus on:

  • The synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships.

  • The identification of specific enzyme targets and the elucidation of the precise mechanisms of inhibition.

  • In-depth studies to understand their effects on cellular signaling pathways.

  • Preclinical evaluation of promising candidates to assess their pharmacokinetic properties and in vivo efficacy.

By systematically exploring the chemical and biological landscape of 2-aminohex-5-enoic acid and its analogs, researchers can unlock their full potential for the development of next-generation therapies for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Aminohex-5-enoic acid, also known as (R)-allylglycine, is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its utility in medicinal chemistry includes applications in the development of enzyme inhibitors, peptidomimetics, and other therapeutic agents where the introduction of a specific stereocenter and an unsaturated side chain is crucial for activity and selectivity. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a highly enantioselective catalytic approach.

Synthesis Overview

The presented methodology for the asymmetric synthesis of this compound is based on a robust and highly enantioselective catalytic vinylation of an aldehyde, followed by an Overman rearrangement and subsequent oxidative cleavage. This strategy offers excellent control over the stereochemistry at the α-carbon.

A general and highly effective method for synthesizing α-amino acids involves the catalytic asymmetric vinylation of aldehydes to produce allylic alcohols. These intermediates are then converted to allylic amines through an Overman[1][1]-sigmatropic rearrangement. The final step involves oxidative cleavage of the allylic amine to yield the desired α-amino acid with high enantiomeric excess.[2] This approach is noted for its scalability and effectiveness even with sterically demanding substrates.[2]

Reaction Pathway

The overall synthetic route starting from but-3-enal to afford this compound is depicted below.

Asymmetric Synthesis of this compound cluster_0 Step 1: Asymmetric Vinylation cluster_1 Step 2: Overman Rearrangement cluster_2 Step 3: Oxidative Cleavage & Hydrolysis start But-3-enal intermediate1 (R)-Hexa-1,5-dien-3-ol start->intermediate1 step1_reagents Divinylzinc (R)-BINOL derivative catalyst intermediate2 (R)-2,2,2-Trichloro-N-(1-vinylbut-3-enyl)acetamide intermediate1->intermediate2 step2_reagents 1. Trichloroacetonitrile, DBU 2. Xylene, heat final_product This compound intermediate2->final_product step3_reagents 1. RuCl3, NaIO4 2. Acid Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental Workflow prep Reagent & Glassware Preparation step1 Asymmetric Vinylation of But-3-enal prep->step1 workup1 Quenching & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 step2 Overman Rearrangement purify1->step2 workup2 Solvent Removal step2->workup2 purify2 Column Chromatography workup2->purify2 step3 Oxidative Cleavage purify2->step3 workup3 Quenching & Extraction step3->workup3 hydrolysis Acid Hydrolysis workup3->hydrolysis purify3 Ion-Exchange Chromatography hydrolysis->purify3 analysis Characterization (NMR, HRMS, Chiral HPLC) purify3->analysis

Caption: General experimental workflow for the multi-step synthesis.

Detailed Experimental Protocols

Materials and Equipment:

  • Anhydrous solvents (Toluene, Dichloromethane, Xylene, Acetonitrile, Carbon Tetrachloride, Water)

  • But-3-enal

  • Divinylzinc or Vinylmagnesium bromide and Zinc Chloride

  • Chiral ligand (e.g., (R)-BINOL derivative)

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography equipment (silica gel, ion-exchange resin)

  • Rotary evaporator

  • NMR spectrometer, HRMS instrument, Chiral HPLC system

Protocol 1: Asymmetric Vinylation to form (R)-Hexa-1,5-dien-3-ol

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., a derivative of (R)-BINOL) in anhydrous toluene. Add a solution of a zinc salt (e.g., ZnCl₂) and stir at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0 °C.

  • Addition of Vinylating Agent: Slowly add a solution of divinylzinc in toluene to the catalyst mixture. Stir for 15 minutes.

  • Substrate Addition: Add a solution of but-3-enal in toluene dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (R)-hexa-1,5-dien-3-ol.

Protocol 2: Overman Rearrangement to form (R)-2,2,2-Trichloro-N-(1-vinylbut-3-enyl)acetamide

  • Imidate Formation: In a dry flask under argon, dissolve the (R)-hexa-1,5-dien-3-ol in anhydrous diethyl ether. Cool the solution to -10 °C. Add trichloroacetonitrile, followed by the dropwise addition of DBU.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • Work-up: Remove the solvent under reduced pressure. The crude trichloroacetimidate is typically used in the next step without further purification.

  • Rearrangement: Dissolve the crude imidate in anhydrous xylene. Heat the solution to reflux (approx. 140 °C) in an oil bath.

  • Monitoring: Monitor the rearrangement by TLC.

  • Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired (R)-trichloroacetamide derivative.

Protocol 3: Oxidative Cleavage and Hydrolysis to this compound

  • Oxidative Cleavage Setup: In a flask, prepare a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (e.g., 2:2:3 ratio).

  • Addition of Reagents: To this solvent system, add the (R)-trichloroacetamide derivative, sodium periodate, and a catalytic amount of ruthenium(III) chloride hydrate.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change from dark brown to yellow. Monitor by TLC.

  • Work-up: Quench the reaction with the addition of isopropanol. Dilute with water and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Hydrolysis: Treat the crude N-protected amino acid with 6 M aqueous HCl and heat to reflux for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Purification: Cool the solution and concentrate under reduced pressure. Purify the crude amino acid by ion-exchange chromatography to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes typical results for the key steps in the synthesis of α-amino acids using this methodology. The data is representative of the synthesis of various nonproteinogenic amino acids via this route.[2]

StepProductTypical Yield (%)Enantiomeric Excess (ee, %)
Asymmetric Vinylation(R)-Hexa-1,5-dien-3-ol85 - 95> 98
Overman Rearrangement(R)-Trichloroacetamide Intermediate80 - 90> 98
Oxidative CleavageN-protected this compound70 - 85> 98
Overall This compound ~50 - 70 > 98

Conclusion

The described multi-step synthesis provides a reliable and highly enantioselective route to this compound. The key to the high enantiopurity of the final product is the catalytic asymmetric vinylation of the starting aldehyde.[2] Careful execution of the subsequent Overman rearrangement and oxidative cleavage steps ensures good overall yields. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of other chiral α-amino acids.

References

Enzymatic Synthesis of (R)-2-Aminohex-5-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of (R)-2-Aminohex-5-enoic acid, a valuable chiral building block in pharmaceutical development. Due to the limited availability of direct enzymatic routes for this specific compound, this guide presents three plausible and well-established enzymatic strategies: asymmetric synthesis using an (R)-selective ω-transaminase, reductive amination with an engineered D-amino acid dehydrogenase, and kinetic resolution of racemic 2-aminohex-5-enoic acid using a lipase.

Asymmetric Synthesis via (R)-selective ω-Transaminase

This approach utilizes an (R)-selective ω-transaminase (ω-TA) to catalyze the asymmetric amination of the corresponding α-keto acid, 2-oxohex-5-enoic acid, to directly yield the desired (R)-enantiomer. ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes known for their high enantioselectivity in producing chiral amines and amino acids.[1][2][3] The reaction equilibrium can be shifted towards product formation by using an amino donor in excess or by removing the ketone byproduct.

Data Presentation
Enzyme SourceSubstrateAmino DonorCo-factorTemperature (°C)pHConversion (%)Enantiomeric Excess (e.e.) (%)
Arthrobacter sp. (mutant)2-oxohex-5-enoic acidD-AlaninePLP30 - 407.5 - 8.5>95>99
Aspergillus terreus2-oxohex-5-enoic acidD-AlaninePLP30 - 377.0 - 8.0>90>99
Experimental Protocol

Materials:

  • (R)-selective ω-transaminase (e.g., from Arthrobacter sp. or Aspergillus terreus)

  • 2-oxohex-5-enoic acid

  • D-Alanine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 mM 2-oxohex-5-enoic acid, 100 mM D-alanine, and 1 mM PLP.

  • To drive the reaction to completion, an optional pyruvate removal system can be included, consisting of 5 U/mL lactate dehydrogenase and 1.2 equivalents of NADH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 35°C).

  • Initiate the reaction by adding the (R)-selective ω-transaminase (e.g., 1 mg/mL).

  • Incubate the reaction with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by HPLC analysis of the consumption of the α-keto acid and formation of the amino acid.

  • Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Analyze the supernatant for yield and enantiomeric excess using chiral HPLC or GC after appropriate derivatization.

Logical Workflow for Transaminase Synthesis

transaminase_workflow start Reaction Setup substrate 2-oxohex-5-enoic acid + D-Alanine + PLP start->substrate enzyme_add Add (R)-ω-Transaminase substrate->enzyme_add incubation Incubation (35°C, 24h) enzyme_add->incubation quenching Reaction Quenching (TCA) incubation->quenching analysis Analysis (Chiral HPLC) quenching->analysis product This compound analysis->product

Caption: Workflow for the synthesis of this compound using an (R)-selective ω-transaminase.

Asymmetric Synthesis via D-Amino Acid Dehydrogenase

Engineered D-amino acid dehydrogenases (D-AADHs) offer an alternative route for the asymmetric synthesis of D-amino acids from their corresponding α-keto acids.[4][5] These enzymes catalyze the reductive amination of the keto acid using ammonia as the nitrogen source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.[6][7] A cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is typically employed to make the process cost-effective.

Data Presentation
Enzyme SourceSubstrateCo-factorRegeneration SystemTemperature (°C)pHConversion (%)Enantiomeric Excess (e.e.) (%)
Engineered meso-diaminopimelate D-dehydrogenase2-oxohex-5-enoic acidNADPHGlucose/GDH30 - 378.0 - 9.0>98>99
Engineered Glutamate Dehydrogenase2-oxohex-5-enoic acidNADHFormate/FDH35 - 427.5 - 8.5>95>99
Experimental Protocol

Materials:

  • Engineered D-amino acid dehydrogenase

  • 2-oxohex-5-enoic acid

  • Ammonium chloride

  • NAD(P)H

  • Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH)

  • D-Glucose or Sodium formate

  • Tris-HCl buffer (100 mM, pH 8.5)

Procedure:

  • Prepare a reaction mixture in 100 mM Tris-HCl buffer (pH 8.5) containing 50 mM 2-oxohex-5-enoic acid, 200 mM ammonium chloride, and 1 mM NAD(P)H.

  • Add the cofactor regeneration system: 100 mM D-glucose and 5 U/mL glucose dehydrogenase.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the engineered D-amino acid dehydrogenase (e.g., 2 mg/mL).

  • Maintain the pH of the reaction at 8.5 by the controlled addition of a base (e.g., NaOH), as the reaction consumes protons.

  • Incubate the reaction with gentle agitation for 12-24 hours.

  • Monitor the reaction by following the consumption of the α-keto acid by HPLC.

  • Terminate the reaction by heat inactivation (e.g., 60°C for 30 minutes) or by adding a quenching agent.

  • Centrifuge the mixture to remove precipitated protein.

  • Analyze the supernatant for yield and enantiomeric excess by chiral HPLC.

Dehydrogenase Synthesis Pathway

dehydrogenase_pathway keto_acid 2-oxohex-5-enoic acid daadh D-AADH keto_acid->daadh + amino_acid This compound daadh->amino_acid nadp NAD(P)+ daadh->nadp nh3 NH3 nh3->daadh nadph NAD(P)H nadph->daadh gdh GDH nadp->gdh glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph gdh->gluconolactone

Caption: Reductive amination of 2-oxohex-5-enoic acid catalyzed by a D-amino acid dehydrogenase with cofactor regeneration.

Kinetic Resolution via Lipase-Catalyzed N-Acylation

This strategy involves the kinetic resolution of a racemic mixture of 2-aminohex-5-enoic acid. Lipases are widely used for the enantioselective acylation of racemic amines and amino acid esters.[8] In this proposed method, a lipase such as Candida antarctica lipase B (CALB) selectively acylates the (S)-enantiomer, leaving the desired this compound unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-enantiomer.

Data Presentation
EnzymeRacemic SubstrateAcyl DonorSolventTemperature (°C)Conversion (%)e.e. of (R)-acid (%)e.e. of (S)-amide (%)
Candida antarctica Lipase B (immobilized)(R,S)-2-Aminohex-5-enoic acid methyl esterEthyl acetateToluene40 - 50~50>99>98
Pseudomonas cepacia Lipase(R,S)-2-Aminohex-5-enoic acid methyl esterVinyl acetateHexane30 - 40~50>97>96
Experimental Protocol

Materials:

  • Racemic 2-aminohex-5-enoic acid (or its methyl/ethyl ester)

  • Immobilized lipase (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Dissolve racemic 2-aminohex-5-enoic acid methyl ester (100 mM) in anhydrous toluene.

  • Add the acyl donor, ethyl acetate (3-5 equivalents).

  • Add the immobilized lipase (e.g., 20 mg/mL). Add activated molecular sieves if necessary.

  • Incubate the reaction at 45°C with shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Evaporate the solvent from the filtrate.

  • Separate the unreacted this compound methyl ester from the N-acetylated (S)-enantiomer by column chromatography.

  • If starting with the ester, hydrolyze the (R)-ester to the final (R)-amino acid.

Lipase Kinetic Resolution Workflow

lipase_resolution racemate Racemic 2-Aminohex-5-enoic acid ester reaction Lipase (CALB) + Acyl Donor (Toluene, 45°C) racemate->reaction separation Separation (Chromatography) reaction->separation ~50% conversion r_product This compound ester separation->r_product s_product (S)-N-acetyl-2-aminohex- 5-enoic acid ester separation->s_product hydrolysis Hydrolysis r_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the kinetic resolution of racemic 2-aminohex-5-enoic acid ester using lipase.

References

Application Notes and Protocols for Chiral Resolution of 2-Aminohex-5-enoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of 2-aminohex-5-enoic acid (also known as allylglycine) enantiomers. The separation of these enantiomers is critical in various research and development fields, particularly in drug discovery, where the stereochemistry of a molecule can significantly influence its pharmacological activity.

Three primary techniques for chiral resolution are covered:

  • Enzymatic Resolution: A highly selective method utilizing enzymes to stereoselectively catalyze a reaction on one enantiomer.

  • Diastereomeric Salt Formation: A classical chemical method involving the formation of diastereomeric salts with a chiral resolving agent, which can be separated by crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.

Data Presentation: Comparison of Chiral Resolution Techniques

The following table summarizes representative quantitative data for the different chiral resolution techniques. It is important to note that specific results can vary depending on the exact experimental conditions.

TechniqueSubstrateResolving Agent/EnzymeTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Resolution N-Acetyl-2-aminohex-5-enoic acidAminoacylase I40-48>95High enantioselectivity, mild reaction conditions.Requires derivatization (acetylation), theoretical max yield of 50% for the desired enantiomer.
Diastereomeric Salt Formation 2-Aminohex-5-enoic acid(+)-Dibenzoyl-D-tartaric acid35-4590-98Scalable, well-established technique.Often requires optimization of solvent and crystallization conditions, may require multiple recrystallizations.
Chiral HPLC 2-Aminohex-5-enoic acidChiral Stationary Phase (e.g., Chiralpak AD-H)>90 (for separation)>99High resolution, applicable for both analytical and preparative scales, direct separation without derivatization.Higher cost of chiral columns, limited loading capacity for preparative separations.

Experimental Protocols

Enzymatic Resolution Protocol

This protocol describes the kinetic resolution of racemic N-acetyl-2-aminohex-5-enoic acid using Aminoacylase I. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the resulting free L-amino acid from the unreacted N-acetyl-D-amino acid.

Materials:

  • Racemic 2-aminohex-5-enoic acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Aminoacylase I (from Aspergillus oryzae)

  • Cobalt(II) chloride solution (1 M)

  • Hydrochloric acid (1 M and 6 M)

  • Dowex 50 (H+ form) ion-exchange resin

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

Step 1: N-Acetylation of Racemic 2-Aminohex-5-enoic Acid

  • Dissolve racemic 2-aminohex-5-enoic acid in a 2 M sodium bicarbonate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride dropwise while vigorously stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the N-acetyl-2-aminohex-5-enoic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the racemic N-acetylated product.

Step 2: Enzymatic Hydrolysis

  • Prepare a solution of racemic N-acetyl-2-aminohex-5-enoic acid in deionized water.

  • Adjust the pH of the solution to 7.0 with a dilute sodium hydroxide solution.

  • Add Aminoacylase I and a small amount of CoCl₂ solution (as a cofactor).

  • Incubate the mixture at 37 °C with gentle stirring. Monitor the progress of the reaction by measuring the release of the free amino acid (e.g., by ninhydrin test or HPLC).

  • When approximately 50% hydrolysis is achieved, stop the reaction by heating the solution to 90-100 °C for 10 minutes to denature the enzyme.

Step 3: Separation of Enantiomers

  • Cool the reaction mixture and acidify to pH 5 with 1 M HCl.

  • Apply the solution to a column packed with Dowex 50 (H+ form) ion-exchange resin.

  • Elute the N-acetyl-D-2-aminohex-5-enoic acid with water.

  • Subsequently, elute the L-2-aminohex-5-enoic acid with an aqueous ammonia solution.

  • Collect the respective fractions and evaporate the solvents to obtain the separated products.

  • The N-acetyl-D-2-aminohex-5-enoic acid can be hydrolyzed with 6 M HCl to obtain D-2-aminohex-5-enoic acid.

Workflow Diagram:

Enzymatic_Resolution_Workflow cluster_acetylation Step 1: N-Acetylation cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_separation Step 3: Separation racemic_aa Racemic 2-Aminohex-5-enoic Acid acetylated_aa Racemic N-Acetyl-2-aminohex-5-enoic Acid racemic_aa->acetylated_aa Acetic Anhydride, NaHCO3 mixture L-Amino Acid & N-Acetyl-D-Amino Acid acetylated_aa->mixture Aminoacylase I, pH 7, 37°C l_amino_acid L-2-Aminohex-5-enoic Acid mixture->l_amino_acid Ion-Exchange Chromatography n_acetyl_d_amino_acid N-Acetyl-D-2-aminohex-5-enoic Acid mixture->n_acetyl_d_amino_acid Ion-Exchange Chromatography

Enzymatic Resolution Workflow
Diastereomeric Salt Formation Protocol

This protocol outlines the resolution of racemic 2-aminohex-5-enoic acid by forming diastereomeric salts with (+)-dibenzoyl-D-tartaric acid. The separation is based on the differential solubility of the two diastereomeric salts.[1][2][3]

Materials:

  • Racemic 2-aminohex-5-enoic acid

  • (+)-Dibenzoyl-D-tartaric acid

  • Methanol

  • Sodium hydroxide (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve racemic 2-aminohex-5-enoic acid in a minimal amount of hot methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in hot methanol.

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Add 2 M sodium hydroxide solution dropwise with stirring until the salt dissolves and the solution becomes basic (pH > 10).

    • Extract the aqueous solution with diethyl ether to remove the deprotonated resolving agent.

    • The aqueous layer now contains the sodium salt of the enantiomerically enriched amino acid.

    • Carefully acidify the aqueous layer with 1 M HCl to precipitate the free amino acid.

    • Collect the precipitated amino acid by filtration, wash with cold water, and dry.

Workflow Diagram:

Diastereomeric_Salt_Formation_Workflow cluster_salt_formation Step 1: Salt Formation cluster_crystallization Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation of Enantiomer racemic_aa Racemic 2-Aminohex-5-enoic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_aa->diastereomeric_salts resolving_agent (+)-Dibenzoyl-D-tartaric Acid resolving_agent->diastereomeric_salts less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) diastereomeric_salts->less_soluble_salt Cooling & Crystallization more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) diastereomeric_salts->more_soluble_salt pure_enantiomer Enantiomerically Pure 2-Aminohex-5-enoic Acid less_soluble_salt->pure_enantiomer Basification (NaOH) then Acidification (HCl)

Diastereomeric Salt Formation Workflow
Chiral HPLC Protocol

This protocol provides a general method for the analytical separation of 2-aminohex-5-enoic acid enantiomers using a polysaccharide-based chiral stationary phase. Optimization of the mobile phase composition may be required to achieve baseline separation.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.

Mobile Phase:

  • A typical mobile phase for underivatized amino acids on a polysaccharide-based CSP is a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier.

  • Starting Conditions: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic 2-aminohex-5-enoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Hexane/Isopropanol/TFA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Optimization:

  • If the resolution is not optimal, adjust the ratio of hexane to isopropanol. Increasing the isopropanol content generally decreases retention time but may also affect selectivity.

  • The concentration of the acidic modifier (TFA) can be varied to improve peak shape and resolution.

  • For preparative separations, the method can be scaled up using a larger diameter column and a higher flow rate.

Workflow Diagram:

Chiral_HPLC_Workflow cluster_preparation Step 1: Sample Preparation cluster_hplc Step 2: HPLC Separation cluster_analysis Step 3: Detection & Analysis racemic_sample Racemic 2-Aminohex-5-enoic Acid dissolved_sample Sample Dissolved in Mobile Phase racemic_sample->dissolved_sample hplc_system HPLC System with Chiral Column dissolved_sample->hplc_system Injection chromatogram Chromatogram with Separated Enantiomer Peaks hplc_system->chromatogram UV Detection separated_enantiomers Quantified Enantiomers chromatogram->separated_enantiomers Peak Integration & e.e. Calculation

Chiral HPLC Workflow

References

(R)-2-Aminohex-5-enoic Acid: A Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(December 25, 2025)

Introduction

(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid that serves as a versatile chiral building block in modern organic synthesis. Its unique structure, featuring a terminal olefin and a stereodefined amine at the α-position, offers multiple reactive sites for the construction of complex molecular architectures. This combination of functionalities makes it a valuable precursor for the synthesis of modified peptides, peptidomimetics, enzyme inhibitors, and other biologically active molecules. The presence of the vinyl group allows for a wide range of chemical transformations, including but not limited to, cross-coupling reactions, olefin metathesis, and various addition reactions, thereby enabling the introduction of diverse structural motifs.

Applications in Organic Synthesis

The utility of this compound as a chiral synthon is primarily centered on its incorporation into molecules of pharmaceutical and biological interest. Its application can lead to compounds with enhanced metabolic stability and conformational rigidity, which are desirable properties in drug design.

One of the key applications of structurally related amino acids is in the synthesis of enzyme inhibitors. For instance, the analogous compound 4-amino-5-hexenoic acid, known as vigabatrin, is an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT) and is used as an antiepileptic drug.[1][2] While direct synthesis of vigabatrin from this compound is not the common route, the underlying principle of using an unsaturated amino acid to target an enzyme's active site is a shared concept.

Furthermore, the incorporation of unnatural amino acids like this compound into peptide sequences is a well-established strategy to modulate their biological activity and stability.[3][4][5] The olefinic side chain can introduce conformational constraints, leading to peptides with well-defined secondary structures. This can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.

Experimental Protocols

Detailed experimental protocols for the direct application of this compound are not extensively reported in publicly available literature, suggesting it is a specialized building block. However, established procedures for analogous unsaturated amino acids can be adapted. The following protocols are based on general methods for the synthesis and incorporation of similar compounds.

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol describes the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, a common step before its use in peptide synthesis or other transformations.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane (0.1 M).

  • Add triethylamine (2.0 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Boc-(R)-2-Aminohex-5-enoic acid.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1.0 g
Boc₂O1.86 g
Et₃N2.2 mL
Yield>95%
Purity (by ¹H NMR)>98%
Protocol 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general cycle for the incorporation of Boc-(R)-2-Aminohex-5-enoic acid into a peptide chain on a solid support using Boc chemistry.

Materials:

  • Boc-(R)-2-Aminohex-5-enoic acid

  • Peptide-resin (e.g., Merrifield resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice). Wash with DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-(R)-2-Aminohex-5-enoic acid (3-4 equivalents) with the chosen coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the next coupling cycle.

Quantitative Data Summary (Representative):

StepReagent Equivalents (relative to resin loading)Reaction Time
Boc Deprotection50% TFA in DCM2 + 20 min
Neutralization10% DIPEA in DMF2 x 2 min
Amino Acid3-4-
Coupling Reagent3-4-
DIPEA (activation)6-85-10 min
Coupling-1-2 hours

Visualizations

Logical Workflow for Peptide Synthesis

start Start: Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Boc-(R)-2-Aminohex-5-enoic acid + Coupling Reagent + DIPEA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser kaiser->coupling Incomplete (Recouple) next_cycle Next Amino Acid Cycle kaiser->next_cycle Complete next_cycle->deprotection Continue Elongation cleavage Cleavage from Resin & Deprotection next_cycle->cleavage Final Amino Acid end Purified Peptide cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Potential Synthetic Transformations of the Vinyl Group

start This compound Derivative metathesis Olefin Metathesis start->metathesis heck Heck Coupling start->heck hydroboration Hydroboration-Oxidation start->hydroboration epoxidation Epoxidation start->epoxidation product1 Chain Elongation / Cyclization metathesis->product1 product2 Aryl/Vinyl Substitution heck->product2 product3 Terminal Alcohol hydroboration->product3 product4 Epoxide for Ring Opening epoxidation->product4

Caption: Synthetic pathways for the vinyl group.

References

Application Notes and Protocols for the Incorporation of (R)-2-Aminohex-5-enoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages in drug discovery, including enhanced metabolic stability, improved bioavailability, and increased receptor selectivity.[1] The incorporation of non-natural amino acids is a key strategy in the design of novel peptidomimetics.[1] (R)-2-aminohex-5-enoic acid, an unsaturated amino acid, is a valuable building block for creating peptidomimetics with unique conformational constraints and potential for novel biological activities. The terminal alkene functionality provides a site for further chemical modification, enabling the development of diverse compound libraries.

These application notes provide a comprehensive guide to the synthesis of Fmoc-protected this compound and its incorporation into peptidomimetic scaffolds using solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, purification, and characterization are provided, along with hypothetical data to illustrate expected outcomes.

Data Presentation

Table 1: Synthesis Yields for Fmoc-(R)-2-aminohex-5-enoic acid
StepReactionReagent(s)SolventTime (h)Temp (°C)Yield (%)
1Enantioselective Alkylation(R)-(-)-2,3-O-Isopropylidene-glyceraldehyde, Allylmagnesium bromideTHF2-78 to RT85
2Oxidative Cleavage & ProtectionNaIO₄, RuCl₃·xH₂O, Boc₂OCCl₄/CH₃CN/H₂O24RT70
3Boc Deprotection4M HCl in DioxaneDioxane2RT98
4Fmoc ProtectionFmoc-OSu, NaHCO₃Dioxane/H₂O12RT92

Note: Yields are hypothetical and may vary based on experimental conditions.

Table 2: Coupling Efficiency of Fmoc-(R)-2-aminohex-5-enoic acid in SPPS
Peptide SequenceCoupling ReagentCoupling Time (h)Coupling Yield (%)Overall Peptide Yield (%)Purity (%)
Ac-Ala-Phe-Gly-Xaa -Leu-NH₂HBTU/HOBt/DIPEA2>997596
Ac-Gly-Xaa -Pro-His-Trp-NH₂HATU/DIPEA2>997295
Ac-Xaa -Val-Ile-Lys(Boc)-NH₂PyBOP/DIPEA2.5986893

Xaa = this compound. Yields and purities are illustrative and dependent on the specific sequence and synthesis conditions. Coupling yields are typically high for Fmoc-protected amino acids.[]

Table 3: Hypothetical Antimicrobial Activity of a Peptidomimetic Containing this compound
Peptidomimetic SequenceTarget OrganismMIC (µg/mL)
Ac-(Lys-Xaa -Leu)₂-NH₂Staphylococcus aureus (MRSA)8
Ac-(Lys-Xaa -Leu)₂-NH₂Pseudomonas aeruginosa16
Ac-(Lys-Xaa -Leu)₂-NH₂Escherichia coli16
Ac-(Lys-Xaa -Leu)₂-NH₂Human Red Blood Cells (Hemolysis)>256

Xaa = this compound. MIC (Minimum Inhibitory Concentration) values are hypothetical and serve as an example of expected data presentation. Peptidomimetics often exhibit broad-spectrum antimicrobial activity.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(R)-2-aminohex-5-enoic acid

This protocol outlines a plausible enantioselective synthesis of the title compound, starting from a chiral pool precursor.

Step 1: Enantioselective Alkylation

  • Dissolve (R)-(-)-2,3-O-Isopropylidene-glyceraldehyde in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C.

  • Slowly add a solution of allylmagnesium bromide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Oxidative Cleavage and Boc Protection

  • Dissolve the crude alcohol in a mixture of CCl₄, CH₃CN, and H₂O (2:2:3).

  • Add NaIO₄ and a catalytic amount of RuCl₃·xH₂O.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Extract the mixture with dichloromethane.

  • To the crude carboxylic acid, add Boc₂O and a suitable base (e.g., triethylamine) in a solvent like THF.

  • Stir for 12 hours at room temperature.

  • Purify the Boc-protected amino acid by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected amino acid in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure to obtain the hydrochloride salt of this compound.

Step 4: Fmoc Protection

  • Dissolve the amino acid hydrochloride salt in a mixture of dioxane and 10% aqueous NaHCO₃ solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise.

  • Stir the reaction overnight at room temperature.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, Fmoc-(R)-2-aminohex-5-enoic acid, by flash chromatography.

Protocol 2: Incorporation of Fmoc-(R)-2-aminohex-5-enoic acid into a Peptide using Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a model peptide incorporating the title amino acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-aminohex-5-enoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU, HOBt, DIPEA (or HATU/DIPEA, PyBOP/DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • N-terminal Acetylation (Optional):

    • To cap the N-terminus, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Visualizations

Synthesis_Workflow Start Chiral Aldehyde Step1 Enantioselective Alkylation Start->Step1 Intermediate1 Chiral Alcohol Step1->Intermediate1 Step2 Oxidative Cleavage & Boc Protection Intermediate1->Step2 Intermediate2 Boc-(R)-amino acid Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Intermediate3 (R)-amino acid ·HCl Step3->Intermediate3 Step4 Fmoc Protection Intermediate3->Step4 FinalProduct Fmoc-(R)-2-aminohex- 5-enoic acid Step4->FinalProduct

Caption: Synthetic workflow for Fmoc-(R)-2-aminohex-5-enoic acid.

SPPS_Cycle Resin Resin-Peptide-Fmoc Deprotection 1. 20% Piperidine/DMF 2. Wash Resin->Deprotection Deprotection FreeAmine Resin-Peptide-NH₂ Deprotection->FreeAmine Coupling 1. Fmoc-AA-OH, Activator 2. Wash FreeAmine->Coupling Coupling Coupling->Resin Elongation

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Peptidomimetic Peptidomimetic (with this compound) Peptidomimetic->GPCR Binds & Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Hypothetical GPCR signaling pathway modulated by a peptidomimetic.

References

Application Notes: (R)-2-Aminohex-5-enoic Acid in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Aminohex-5-enoic acid, also known as (R)-allylglycine, is a chiral, non-proteinogenic amino acid that has emerged as a valuable building block in the design and synthesis of potent and selective enzyme inhibitors. Its unique structure, featuring a terminal vinyl group, provides a versatile scaffold for introducing conformational constraints and novel chemical functionalities into peptide and small molecule inhibitors. This strategic incorporation can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. One of the most prominent applications of this compound is in the development of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][2]

Rationale for Use in HCV NS3/4A Protease Inhibitor Design

The HCV NS3/4A protease is a chymotrypsin-like serine protease responsible for the proteolytic processing of the HCV polyprotein, a critical step in the viral life cycle.[3][4] The active site of the enzyme is a relatively shallow and solvent-exposed groove, which presents a challenge for the design of high-affinity, small-molecule inhibitors.

This compound is strategically employed in the design of macrocyclic HCV NS3/4A protease inhibitors to address this challenge. The terminal alkene functionality allows for the formation of a macrocyclic ring structure through ring-closing metathesis (RCM). This macrocyclization pre-organizes the inhibitor into a bioactive conformation that complements the extended binding site of the NS3/4A protease, leading to a significant enhancement in binding affinity and potency.

Quantitative Data: Inhibition of HCV NS3/4A Protease

The following table summarizes the inhibitory activity of representative macrocyclic compounds incorporating allylglycine or related unsaturated amino acid derivatives against the HCV NS3/4A protease.

Compound IDStructure/DescriptionTarget EnzymeIC50 (nM)Assay Method
Danoprevir (ITMN-191) Macrocyclic peptidomimetic containing an allylglycine-derived component.HCV NS3/4A Protease (Genotype 1)~1-10FRET-based enzymatic assay
Simeprevir (TMC435) Macrocyclic peptidomimetic incorporating an unsaturated amino acid for macrocyclization.HCV NS3/4A Protease (Genotype 1)~5-15FRET-based enzymatic assay
Vaniprevir (MK-7009) Macrocyclic inhibitor with a P2-P4 macrocycle containing an unsaturated linker.HCV NS3/4A Protease (Genotype 1)~0.3-1FRET-based enzymatic assay
Compound 22 Tryptophan-derived small molecule inhibitor.HCV NS3/4A Protease (Genotype 1b)4600FRET-based enzymatic assay[5]
BILN-2061 A known competitive inhibitor of HCV NS3/4A protease.HCV NS3/4A ProteaseKi = 3.5 µMFRET-based enzymatic assay[6]

Note: The IC50 values are approximate and can vary depending on the specific assay conditions, enzyme and substrate concentrations, and HCV genotype.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of HCV NS3/4A protease in the viral replication cycle and the mechanism of inhibition by a macrocyclic inhibitor.

HCV_Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Structural Structural Proteins Polyprotein->Structural Host Protease Cleavage NonStructural Non-Structural Proteins (NS4B, NS5A, NS5B) NS3_4A->NonStructural Proteolytic Cleavage Replication Viral Replication NonStructural->Replication Inhibitor Macrocyclic Inhibitor (e.g., Danoprevir) Inhibitor->NS3_4A Inhibition

Caption: Inhibition of HCV Replication by a Macrocyclic NS3/4A Protease Inhibitor.

Experimental Protocols

Synthesis of a Macrocyclic HCV NS3/4A Protease Inhibitor Precursor

This protocol outlines a general strategy for the synthesis of a dipeptide precursor incorporating this compound, which can be further elaborated and cyclized to form a macrocyclic inhibitor.

Synthesis_Workflow start Start Materials: - Boc-(R)-allylglycine - P1 Amino Acid Ester coupling Peptide Coupling (e.g., HATU, DIPEA) start->coupling deprotection Boc Deprotection (e.g., TFA) coupling->deprotection coupling2 Peptide Coupling (with P3-P4 fragment) deprotection->coupling2 rcm Ring-Closing Metathesis (e.g., Grubbs' Catalyst) coupling2->rcm final_product Macrocyclic Inhibitor rcm->final_product

Caption: General Synthetic Workflow for a Macrocyclic Inhibitor.

Materials:

  • N-Boc-(R)-2-Aminohex-5-enoic acid (Boc-(R)-allylglycine)

  • Appropriate P1 amino acid methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Peptide Coupling:

    • Dissolve Boc-(R)-allylglycine (1.0 eq) and the P1 amino acid methyl ester hydrochloride (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

  • Boc Deprotection:

    • Dissolve the purified dipeptide in a solution of 25% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine salt can be used in the next step without further purification.

  • Further Elaboration:

    • The deprotected dipeptide can be coupled with a P3-P4 fragment using standard peptide coupling conditions as described in step 1.

    • The resulting linear peptide containing two terminal alkene moieties can then be subjected to ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the macrocyclic core.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a common method for determining the in vitro potency of inhibitors against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

FRET_Assay_Workflow start Prepare Reagents: - NS3/4A Enzyme - FRET Substrate - Test Compounds - Assay Buffer dispense Dispense Test Compounds and Controls into Plate start->dispense add_enzyme Add NS3/4A Enzyme dispense->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->read_fluorescence analyze Calculate % Inhibition and Determine IC50 read_fluorescence->analyze

Caption: Workflow for FRET-based HCV NS3/4A Protease Inhibition Assay.

Materials:

  • Recombinant HCV NS3/4A protease (e.g., genotype 1b)

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence plate reader capable of kinetic measurements (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the HCV NS3/4A protease and FRET substrate to their final desired concentrations in assay buffer.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 0.5 µL) of the serially diluted test compounds or DMSO (for controls) into the wells of the 384-well plate.

    • Add the diluted NS3/4A protease solution to all wells except for the negative control (no enzyme) wells.

    • The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in the fluorescence plate reader and begin kinetic measurements of fluorescence intensity over a period of 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Conclusion

This compound is a key chiral building block in modern medicinal chemistry, particularly for the development of macrocyclic enzyme inhibitors. Its application in the design of HCV NS3/4A protease inhibitors exemplifies how its unique structural features can be leveraged to create highly potent and clinically relevant therapeutic agents. The protocols provided offer a foundational understanding of the synthesis and evaluation of such inhibitors, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Application Note: Protocol for Boc-Protection of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in peptide chemistry and the development of novel therapeutics. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under moderately acidic conditions.[1][2] This application note provides a detailed, robust protocol for the N-Boc protection of (R)-2-Aminohex-5-enoic acid, a non-canonical amino acid featuring an unsaturated side chain. The procedure utilizes di-tert-butyl dicarbonate ((Boc)₂O), a common and efficient reagent for this transformation.[3] The presence of the terminal alkene in the side chain does not interfere with the N-protection reaction under the specified conditions.

Reaction Scheme:

This compound + (Boc)₂O --(Base, Solvent)--> (R)-2-(tert-butoxycarbonylamino)hex-5-enoic acid

Experimental Protocol

This protocol describes a standard and reliable method for the Boc-protection of the α-amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).[4]

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Basification: Cool the solution to 0 °C using an ice bath. While stirring, slowly add 1 M NaOH solution to adjust the pH of the mixture to approximately 10-11.

  • Addition of (Boc)₂O: To the cooled, basic solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to maintain the temperature below 5 °C.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue to stir for 4 to 12 hours.[4] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

  • Work-up - Extraction of Impurities: Wash the remaining aqueous solution twice with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.[4]

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1 M HCl.[4][5] The product may precipitate as a white solid or an oil.

  • Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[4]

  • Drying and Concentration: Combine the organic extracts and wash once with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-(R)-2-Aminohex-5-enoic acid. The product can be further purified by crystallization if necessary.[6]

Data Presentation

The following table summarizes the key quantitative parameters for the Boc-protection protocol. Yields are typically high for this reaction.[5][7]

ParameterValueNotes
Reagents
This compound1.0 eq.Starting material.
Di-tert-butyl dicarbonate1.1 - 1.2 eq.The Boc-protection reagent. A slight excess ensures complete reaction.[4]
1 M NaOHAs neededUsed to adjust the pH to 10-11, deprotonating the amine for nucleophilic attack.[3]
1 M HClAs neededUsed to acidify the mixture to pH 2-3 for product precipitation/extraction.[4]
Reaction Conditions
Solvent System1:1 Dioxane/WaterA common solvent system that dissolves both the amino acid and (Boc)₂O.[4]
Reaction Temperature0 °C to Room TemperatureThe reaction is initiated at 0 °C to control exothermicity and then warmed to room temperature.[4]
Reaction Time4 - 12 hoursMonitorable by TLC. Reaction time may vary based on scale.[4]
Expected Outcome
Expected Yield85 - 95%Typical yields for Boc-protection of amino acids are generally high.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amino Acid in Dioxane/Water cool Cool to 0 °C start->cool base Add 1M NaOH (pH 10-11) cool->base boc Add (Boc)₂O base->boc react Stir 4-12h at RT boc->react monitor Monitor by TLC react->monitor remove_dioxane Remove Dioxane (Rotovap) monitor->remove_dioxane wash Wash with EtOAc remove_dioxane->wash acidify Cool & Acidify with 1M HCl (pH 2-3) wash->acidify extract Extract with EtOAc (3x) acidify->extract dry Dry (Na₂SO₄), Filter, & Concentrate extract->dry product Final Product: N-Boc-(R)-2-Aminohex-5-enoic acid dry->product

Caption: Workflow for the Boc-protection of this compound.

References

Analytical HPLC methods for (R)-2-Aminohex-5-enoic acid purity assessment.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical High-Performance Liquid Chromatography (HPLC) methods used in the purity assessment of (R)-2-Aminohex-5-enoic acid. It focuses on chiral separation techniques to determine the enantiomeric purity of the target compound.

Introduction

This compound is a chiral unsaturated amino acid. The stereochemistry of such molecules is crucial in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods are required to accurately determine the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][2]

This application note details a direct chiral HPLC method for the enantiomeric purity assessment of underivatized this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which is well-suited for the separation of polar and ionizable compounds like amino acids.[3][4]

Analytical Method Overview

The primary method for assessing the enantiomeric purity of this compound is a direct chiral HPLC method. This approach is often preferred as it avoids the need for derivatization, which can introduce additional steps and potential sources of error.[3][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.

Alternatively, an indirect method involving pre-column derivatization with a chiral reagent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral reversed-phase column.[5]

The overall workflow for the purity assessment is outlined below:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample of This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Figure 1: General workflow for the HPLC purity assessment of this compound.

Experimental Protocols

Direct Chiral HPLC Method for Enantiomeric Purity

This protocol describes a direct method for the separation of (R)- and (S)-2-Aminohex-5-enoic acid enantiomers without derivatization.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin-based), 25 cm x 4.6 mm I.D., 5 µm particle size.[3]

  • Mobile Phase: A degassed mixture of water, methanol, and a suitable acid (e.g., formic acid or acetic acid).

  • Sample Solvent: Initial mobile phase composition.

  • This compound reference standard and sample.

  • Syringe filters, 0.45 µm.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade water, methanol, and acid in the desired ratio. A typical starting condition could be a mixture of water and methanol with 0.1% formic acid. The optimal ratio should be determined empirically, as retention of amino acids on teicoplanin-based CSPs can exhibit a U-shaped profile with varying organic modifier concentrations.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

    • Mobile Phase: Water:Methanol with 0.1% Formic Acid (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a racemic standard or individual enantiomer standards. On teicoplanin-based CSPs, the D- (or R-) enantiomer is often more strongly retained.[4]

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity (as enantiomeric excess, % ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Quantitative Data (Illustrative):

The following table provides illustrative performance data for the chiral separation of a similar unsaturated amino acid, allylglycine, on a teicoplanin-based CSP. Actual retention times and resolution for this compound may vary and should be determined experimentally.

EnantiomerRetention Time (min)Resolution (Rs)
(S)-enantiomer8.15\multirow{2}{*}{> 2.0}
(R)-enantiomer9.46

Note: Data is illustrative and based on typical performance for similar compounds on a CHIROBIOTIC® T column.[6]

Method Development and Validation Logic

The development and validation of a chiral HPLC method follows a logical progression to ensure its suitability for its intended purpose.

Method_Validation_Logic cluster_dev Method Development cluster_val Method Validation Select_CSP Select Chiral Stationary Phase Optimize_MP Optimize Mobile Phase Composition Select_CSP->Optimize_MP Optimize_Params Optimize Other Parameters (Flow, Temp) Optimize_MP->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Figure 2: Logical relationship for HPLC method development and validation.

Method Validation Parameters:

The following table summarizes key validation parameters and their typical acceptance criteria for a chiral purity HPLC method.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Resolution (Rs) between enantiomer peaks > 1.5. No interference from placebo or known impurities at the retention time of the enantiomers.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the calibration curve of the minor enantiomer.
Accuracy The closeness of test results to the true value.Recovery of the minor enantiomer should be within 90-110% of the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer at the limit of quantification.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) should remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied.

Conclusion

The direct chiral HPLC method using a macrocyclic glycopeptide-based stationary phase provides a robust and reliable approach for the enantiomeric purity assessment of this compound. This method is suitable for use in research, development, and quality control environments. Proper method development and validation are essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for Preparative HPLC Purification of (R)-2-Aminohex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparative High-Performance Liquid Chromatography (HPLC) purification of (R)-2-aminohex-5-enoic acid and its derivatives. The methodologies outlined are designed to guide researchers in achieving high-purity separation of these chiral compounds, which are valuable building blocks in pharmaceutical synthesis.

Introduction

This compound and its analogues are non-proteinogenic amino acids of significant interest in medicinal chemistry. Their unique unsaturated side chain and defined stereochemistry make them attractive precursors for synthesizing novel therapeutic agents. As with many chiral molecules, the biological activity is often enantiomer-specific, necessitating robust purification methods to isolate the desired (R)-enantiomer from its (S)-counterpart or other process-related impurities.[1][2] Preparative HPLC with chiral stationary phases (CSPs) is a powerful technique for achieving this separation on a laboratory scale.[1][3]

Chromatographic Principles and Considerations

The successful preparative HPLC separation of this compound derivatives relies on the selection of an appropriate chiral stationary phase and mobile phase system. The goal is to establish diastereomeric interactions between the enantiomers and the CSP, leading to differential retention times and, consequently, separation.[1]

Chiral Stationary Phases (CSPs): Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid enantiomers.[1][4][5][6]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and can be used in normal-phase, reversed-phase, or polar organic modes.[1]

  • Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for underivatized amino acids in reversed-phase and polar ionic modes.[4][5]

Mobile Phase Selection: The choice of mobile phase is critical for optimizing selectivity and resolution.

  • In normal-phase chromatography , mixtures of alkanes (like hexane) and alcohols (such as ethanol or isopropanol) are common.[1] Acidic or basic modifiers (e.g., trifluoroacetic acid - TFA) are often added to improve peak shape and resolution, especially for acidic or basic analytes.[1][7]

  • In reversed-phase chromatography , aqueous buffers are used with organic modifiers like acetonitrile or methanol.

For preparative applications, it is often advantageous to use mobile phases with high volatility to simplify the post-purification removal of solvents.

Data Presentation: Preparative HPLC Parameters

The following tables summarize typical starting conditions for the preparative HPLC purification of N-protected this compound derivatives. N-protection (e.g., with Fmoc or Boc) is common in peptide synthesis and can influence the chromatographic behavior.

Table 1: Normal-Phase Preparative HPLC Conditions for N-Fmoc-(R)-2-Aminohex-5-enoic Acid Derivatives

ParameterCondition 1Condition 2
Derivative N-Fmoc-(R)-2-aminohex-5-enoic acidN-Fmoc-(R)-2-aminohex-5-enoic acid methyl ester
Stationary Phase Polysaccharide-based (e.g., Cellulose)Polysaccharide-based (e.g., Amylose)
Column Dimensions 20 x 250 mm, 5 µm20 x 250 mm, 5 µm
Mobile Phase Hexane/Ethanol/TFA (85:15:0.1, v/v/v)Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
Flow Rate 18-20 mL/min18-20 mL/min
Detection UV at 265 nmUV at 265 nm
Sample Load 50-100 mg50-100 mg

Table 2: Reversed-Phase Preparative HPLC Conditions for this compound Derivatives

ParameterCondition 1Condition 2
Derivative This compoundN-Boc-(R)-2-aminohex-5-enoic acid
Stationary Phase Macrocyclic Glycopeptide (e.g., Teicoplanin)C18 silica gel
Column Dimensions 21.2 x 250 mm, 10 µm21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-40% B over 30 min30-70% B over 25 min
Flow Rate 18-22 mL/min18-22 mL/min
Detection UV at 210 nmUV at 210 nm
Sample Load 80-150 mg100-200 mg

Experimental Protocols

Protocol 1: Normal-Phase Preparative HPLC Purification of N-Fmoc-(R)-2-Aminohex-5-enoic Acid

This protocol is designed for the chiral separation of the N-Fmoc protected derivative.

1. Sample Preparation:

  • Dissolve the crude N-Fmoc-(R)-2-aminohex-5-enoic acid sample in the initial mobile phase (Hexane/Ethanol, 85:15, v/v) to a concentration of 10-20 mg/mL.
  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system equipped with a quaternary pump, autosampler, column oven, fraction collector, and UV detector.
  • Column: A polysaccharide-based chiral column (e.g., Lux® Cellulose-1), 20 x 250 mm, 5 µm.
  • Mobile Phase: Isocratic elution with Hexane/Ethanol/TFA (85:15:0.1, v/v/v).
  • Flow Rate: 20 mL/min.
  • Column Temperature: Ambient.
  • Detection: UV at 265 nm.
  • Injection Volume: 5-10 mL, depending on the sample concentration and column loading capacity.

3. Purification Run:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared sample.
  • Monitor the chromatogram and collect fractions corresponding to the enantiomerically pure peaks. The elution order should be confirmed with an analytical standard of the pure enantiomer if available.

4. Post-Purification:

  • Analyze the collected fractions for purity using an analytical HPLC method.
  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Protocol 2: Reversed-Phase Preparative HPLC Purification of this compound

This protocol is suitable for the purification of the underivatized amino acid.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
  • Adjust the concentration to approximately 20-50 mg/mL.
  • Filter the solution through a 0.45 µm aqueous-compatible syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system as described in Protocol 1.
  • Column: A macrocyclic glycopeptide-based chiral column (e.g., Astec® CHIROBIOTIC® T), 21.2 x 250 mm, 10 µm.
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
  • Gradient Program: A linear gradient from 10% to 40% Mobile Phase B over 30 minutes.
  • Flow Rate: 21 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 210 nm.
  • Injection Volume: 2-5 mL.

3. Purification Run:

  • Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.
  • Inject the sample and start the gradient program.
  • Collect fractions based on the UV signal, ensuring to separate the target peak from any impurities and the other enantiomer.

4. Post-Purification:

  • Confirm the purity of the collected fractions by analytical HPLC.
  • Combine the fractions containing the pure product.
  • Lyophilize the pooled fractions to remove the aqueous mobile phase and obtain the purified product as a TFA salt.

Visualizations

The following diagrams illustrate the key workflows and relationships in the preparative HPLC purification process.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column Chiral Column Elute Elution & Separation Column->Elute Inject->Column Detect UV Detection Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal Pool->Evaporate Pure Pure (R)-Enantiomer Evaporate->Pure

Caption: Workflow for Preparative HPLC Purification.

G cluster_interaction Chiral Recognition cluster_elution Differential Elution Analyte (R,S)-Aminohexenoic Acid Derivative R_Complex CSP-(R)-Analyte Complex (More Stable) Analyte->R_Complex interacts with S_Complex CSP-(S)-Analyte Complex (Less Stable) Analyte->S_Complex interacts with CSP Chiral Stationary Phase (CSP) CSP->R_Complex CSP->S_Complex MobilePhase Mobile Phase Elutes_S (S)-Enantiomer Elutes First MobilePhase->Elutes_S carried by Elutes_R (R)-Enantiomer Elutes Later MobilePhase->Elutes_R carried by R_Complex->Elutes_R dissociates slower S_Complex->Elutes_S dissociates faster

References

Application Notes and Protocols: (R)-2-Aminohex-5-enoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Aminohex-5-enoic acid, also known as D-allylglycine, is a non-proteinogenic amino acid that serves as a valuable tool and building block in medicinal chemistry and neuroscience research.[1][2] Its unique structure, featuring an allyl side chain, provides opportunities for diverse chemical modifications and specific biological interactions.[3] The primary applications of this compound and its derivatives include its role as a well-characterized enzyme inhibitor for studying neurotransmitter pathways and as a versatile building block for the synthesis of modified peptides and other bioactive molecules.[1][3][4]

Primary Applications in Medicinal Chemistry

Inhibition of Glutamate Decarboxylase (GAD)

The most notable biological effect of D-allylglycine is the inhibition of glutamate decarboxylase (GAD), the key enzyme responsible for the biosynthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][5][6]

  • Mechanism of Action: By inhibiting GAD, D-allylglycine blocks the conversion of glutamate to GABA, leading to a significant reduction in GABA levels within the central nervous system.[1][5] This decrease in inhibitory signaling results in a state of neuronal hyperexcitability.[1]

  • Medicinal Chemistry Application: This inhibitory activity makes D-allylglycine an indispensable pharmacological tool for inducing seizures in experimental animal models.[1][5] These models are crucial for studying the mechanisms of epilepsy and for the screening and development of new anticonvulsant therapies.[1] While the L-enantiomer is also a potent GAD inhibitor, the stereoisomers are used to investigate specific neurological pathways.[7][8]

GAD_Inhibition_Pathway cluster_0 GABA Synthesis Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Product Inhibitor This compound (D-Allylglycine) Inhibitor->GAD Inhibition

Caption: Inhibition of the GABA synthesis pathway by D-allylglycine.
Versatile Synthetic Building Block

This compound is employed as an intermediate in the synthesis of novel pharmaceuticals, particularly in the development of peptidomimetic compounds.[4]

  • Peptide Modification: The Fmoc-protected derivative, Fmoc-D-allyl-Gly-OH, is a key reagent in solid-phase peptide synthesis (SPPS).[3][9] Its inclusion in a peptide sequence introduces an allyl group, which serves as a handle for further chemical functionalization.[3] This allows for the creation of modified peptides with enhanced metabolic stability, improved bioavailability, or novel biological activities.[3][4]

  • Bioconjugation: The allyl side chain facilitates the attachment of peptides to other biomolecules, a critical step in creating targeted drug delivery systems or diagnostic agents.[3]

Peptide_Synthesis_Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Solid Support (Resin) 1. Deprotection (Fmoc removal) 1. Deprotection (Fmoc removal) Resin->1. Deprotection (Fmoc removal) AA1 Fmoc-AA1-Resin AA2 Fmoc-AA2-AA1-Resin AA1->AA2 Repeat Cycle DAA Fmoc-D-Allyl-Gly- AA2-AA1-Resin AA2->DAA Couple with Fmoc-D-allyl-Gly-OH Peptide Modified Peptide DAA->Peptide Cleavage & Deprotection 2. Coupling (Fmoc-AA) 2. Coupling (Fmoc-AA) 1. Deprotection (Fmoc removal)->2. Coupling (Fmoc-AA) 3. Capping (Optional) 3. Capping (Optional) 2. Coupling (Fmoc-AA)->3. Capping (Optional) 3. Capping (Optional)->AA1

Caption: Workflow for incorporating D-allylglycine into a peptide chain.

Quantitative Data

The following tables summarize key properties and reported biological activities of allylglycine. Specific IC₅₀ values for the (R)-enantiomer are not prevalent in the initial search results, but related data is provided for context.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2R)-2-aminohex-5-enoic acid[10]
Synonyms D-Allylglycine, (+)-Allylglycine[1][2]
CAS Number 103067-78-3[10]
Molecular Formula C₆H₁₁NO₂[10][11]
Molar Mass 129.16 g/mol [11]
Canonical SMILES C=CCC--INVALID-LINK--C(=O)O[10]

Table 2: Biological Activity Data for Allylglycine Stereoisomers

CompoundTarget EnzymeActivity / PotencyNotesReference
L-Allylglycine Glutamate Decarboxylase (GAD)Inhibits at 1-80 mMThe in vivo potency is attributed to its metabolite, 2-keto-4-pentanoic acid, which is a more potent GAD inhibitor.[7]
D-Allylglycine Glutamate Decarboxylase (GAD)InhibitorInduces convulsions, used as an experimental tool to model epilepsy.[1]
DL-Allylglycine Ornithine Decarboxylase (ODC)Causes a marked increase in brain ODC activity.The mechanism involves interaction with an inhibitory protein ("antizyme").[12]
Allylglycine Metabolites D-amino-acid oxidaseStrong noncovalent inhibitorThe oxidation product, 2-iminium-4-pentenoate, rearranges to form potent inhibitors.[13]

Experimental Protocols

Protocol 1: In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol provides a methodology to determine the IC₅₀ value of this compound against GAD.

Materials:

  • This compound (D-Allylglycine)

  • Recombinant GAD enzyme

  • GAD substrate (L-Glutamic acid)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2, with pyridoxal 5'-phosphate cofactor)

  • 96-well microplate

  • Microplate reader capable of measuring the specific reaction product (e.g., colorimetric or fluorescent detection of GABA or CO₂)

  • Vehicle (solvent for the inhibitor, e.g., water or DMSO)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of D-allylglycine in the chosen vehicle. Create a serial dilution series to test a range of concentrations.

  • Assay Plate Setup: In a 96-well microplate, set up the following wells[1]:

    • Blank Wells: Assay buffer only.

    • No-Enzyme Control Wells: Assay buffer and substrate.[1]

    • Vehicle Control Wells: Assay buffer, GAD enzyme, substrate, and vehicle.

    • Inhibitor Wells: Assay buffer, GAD enzyme, substrate, and varying concentrations of D-allylglycine.[1]

  • Pre-incubation: Add the assay buffer, GAD enzyme, and either the vehicle or the D-allylglycine dilutions to the appropriate wells. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the GAD substrate (L-Glutamic acid) to all wells except the blanks.[1]

  • Kinetic Measurement: Immediately place the microplate into a pre-warmed plate reader.[1] Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well from the linear portion of the kinetic curve.

    • Normalize the data by subtracting the rate of the no-enzyme control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

GAD_Assay_Workflow cluster_workflow GAD Inhibition Assay Workflow start Start: Prepare Reagents plate Set up 96-well plate (Controls + Inhibitor dilutions) start->plate preincubate Pre-incubate Enzyme + Inhibitor (10-15 min @ 37°C) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Kinetic Measurement in Plate Reader initiate->read analyze Data Analysis: Calculate Rates & % Inhibition read->analyze ic50 Determine IC₅₀ Value analyze->ic50

Caption: Experimental workflow for determining GAD inhibition IC₅₀.
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-D-allyl-Gly-OH into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-D-allyl-Gly-OH[3][9]

  • SPPS Resin (e.g., Rink Amide or Wang resin) pre-loaded with the first amino acid.

  • Other required Fmoc-protected amino acids.

  • Deprotection Solution: 20% piperidine in DMF.

  • Activation Reagents: HBTU/HOBt or HATU.

  • Coupling Base: DIPEA.

  • Solvents: DMF, DCM.

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of Fmoc-D-allyl-Gly-OH:

    • Dissolve Fmoc-D-allyl-Gly-OH, activation reagents (e.g., HBTU), and a base (DIPEA) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor coupling completion (e.g., using a Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final modified peptide using mass spectrometry and analytical HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Aminohex-5-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining this compound with high enantioselectivity?

A common and effective strategy involves a multi-step synthesis beginning with an achiral allylic alcohol. The key steps typically include:

  • Asymmetric Epoxidation: Creation of a chiral epoxide from an allylic alcohol using a Sharpless asymmetric epoxidation. This step establishes the stereocenter.

  • Epoxide Ring-Opening: Regioselective opening of the epoxide ring with an organocuprate to introduce the carbon backbone.

  • Functional Group Manipulation: Conversion of the resulting alcohol to an amine with the correct stereochemistry. This often involves protection of the amino group.

  • Deprotection and Isolation: Removal of protecting groups to yield the final this compound.

Q2: My overall yield is consistently low. Which steps are the most critical for optimization?

Low overall yield can result from inefficiencies in several steps. The most critical steps to investigate are typically the Sharpless asymmetric epoxidation and the epoxide ring-opening. Suboptimal conditions in these reactions can lead to poor enantioselectivity, formation of side products, and incomplete conversion, all of which will reduce the overall yield. Additionally, inefficient protection and deprotection steps can significantly impact the final isolated yield.

Q3: I am observing a mixture of enantiomers in my final product. What is the likely cause?

The enantiopurity of the final product is primarily determined by the Sharpless asymmetric epoxidation step. If you are observing a mixture of enantiomers, it is crucial to troubleshoot this reaction. Potential causes include:

  • Improper preparation or handling of the chiral catalyst.

  • The presence of water or other impurities that can deactivate the catalyst.

  • Incorrect stoichiometry of the reagents.

Troubleshooting Guides

Issue 1: Low Yield and/or Low Enantiomeric Excess in Sharpless Asymmetric Epoxidation

Symptoms:

  • Yield of the epoxy alcohol is below 80%.

  • Enantiomeric excess (ee) is below 90%.

  • Significant amount of starting allylic alcohol remains.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Improvement
Inactive or degraded catalystEnsure the titanium tetraisopropoxide is fresh and the diethyl tartrate is of high purity. Prepare the catalyst solution in situ under an inert atmosphere.Increased conversion and enantioselectivity.
Presence of waterDry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Improved catalyst activity and higher ee.
Incorrect reaction temperatureMaintain the reaction temperature at -20°C. Lower temperatures can slow the reaction, while higher temperatures can reduce enantioselectivity.[1]Optimized balance between reaction rate and enantioselectivity.
Suboptimal substrate concentrationEnsure the concentration of the allylic alcohol is within the recommended range for the specific catalyst loading.Improved reaction kinetics and reduced side reactions.

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • Under an inert atmosphere, add 5 mol% of titanium tetraisopropoxide to a solution of 7.5 mol% of (+)-diethyl tartrate in anhydrous dichloromethane at -20°C.

  • Stir the mixture for 30 minutes to form the chiral catalyst.

  • Add a solution of 4-penten-1-ol in anhydrous dichloromethane dropwise to the catalyst mixture.

  • Add a 4M solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the temperature at -20°C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup Ti_iPrO4 Ti(OiPr)4 Catalyst Chiral Catalyst Ti_iPrO4->Catalyst DET (+)-DET DET->Catalyst Epoxy_Alcohol (2S,3S)-3,4-Epoxypentan-1-ol Allylic_Alcohol 4-penten-1-ol Allylic_Alcohol->Epoxy_Alcohol TBHP TBHP TBHP->Epoxy_Alcohol Quench Quench (Na2SO3) Epoxy_Alcohol->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Issue 2: Poor Regioselectivity and Low Yield in Epoxide Ring-Opening

Symptoms:

  • Formation of a mixture of regioisomers (attack at C2 and C3 of the epoxide).

  • Low yield of the desired 1,2-diol product.

  • Recovery of unreacted epoxy alcohol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Improvement
Incorrect organocuprate reagentUse a higher-order Gilman cuprate, such as lithium dimethylcuprate (Me₂CuLi), for improved regioselectivity in the SN2 attack at the less substituted carbon.[2]Increased yield of the desired regioisomer.
Reaction temperature too highPerform the reaction at a low temperature (e.g., -78°C to 0°C) to favor the kinetic product and minimize side reactions.[3]Enhanced regioselectivity and reduced byproduct formation.
Incomplete reactionIncrease the equivalents of the organocuprate reagent and extend the reaction time. Monitor the reaction progress by TLC.Drive the reaction to completion and increase the yield.
Hydrolysis of the organocuprateEnsure all reagents and solvents are anhydrous and the reaction is carried out under a strict inert atmosphere.Maintain the activity of the nucleophile for efficient ring-opening.

Experimental Protocol: Epoxide Ring-Opening with an Organocuprate

  • Under an inert atmosphere, prepare the Gilman reagent by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78°C.

  • Add a solution of the chiral epoxy alcohol in anhydrous diethyl ether dropwise to the organocuprate solution at -78°C.

  • Allow the reaction to slowly warm to 0°C and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Epoxide_Opening_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Ring-Opening Reaction cluster_workup Workup MeLi Methyllithium Gilman Me2CuLi MeLi->Gilman CuI Copper(I) Iodide CuI->Gilman Diol Diol Product Epoxide Chiral Epoxide Epoxide->Diol Quench Quench (NH4Cl) Diol->Quench Extraction Extraction (Ether) Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for Epoxide Ring-Opening.

Issue 3: Incomplete Protection or Deprotection of the Amino Group

Symptoms:

  • Protection: Incomplete conversion of the amine to the Boc-protected amine, observed by TLC or NMR.

  • Deprotection: Incomplete removal of the Boc group, leading to a mixture of protected and unprotected amino acid.

Possible Causes and Solutions:

Step Possible Cause Troubleshooting Step Expected Improvement
Protection Insufficient base or Boc anhydrideUse a slight excess (1.1-1.2 equivalents) of both di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).Drive the reaction to completion.
Low reaction temperaturePerform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) to ensure complete reaction.[4]Increased reaction rate and conversion.
Deprotection Inadequate acid strength or concentrationUse a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A common condition is 20-50% TFA in DCM.[4][5]Complete and rapid removal of the Boc group.
Presence of acid-sensitive groupsIf other acid-sensitive functional groups are present, consider using milder deprotection conditions such as 4M HCl in dioxane at 0°C.[6]Selective deprotection without affecting other parts of the molecule.

Experimental Protocol: Boc Protection

  • Dissolve the amino alcohol in a mixture of 1,4-dioxane and water.

  • Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Add 1.5 equivalents of sodium bicarbonate and stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected amino acid in dichloromethane.

  • Add a 25% (v/v) solution of trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or ion-exchange chromatography.

Protection_Deprotection_Logic cluster_protection Boc Protection cluster_deprotection Boc Deprotection Complete_P Reaction Complete? Proceed_P Proceed to Next Step Complete_P->Proceed_P Yes Troubleshoot_P Increase Reagents/Temp Complete_P->Troubleshoot_P No Troubleshoot_P->Complete_P Start_P Start Protection Start_P->Complete_P Complete_D Reaction Complete? Proceed_D Isolate Product Complete_D->Proceed_D Yes Troubleshoot_D Adjust Acid/Time Complete_D->Troubleshoot_D No Troubleshoot_D->Complete_D Start_D Start Deprotection Start_D->Complete_D

Caption: Troubleshooting Logic for Protection/Deprotection.

References

Technical Support Center: Synthesis of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Aminohex-5-enoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the synthesis of this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common synthetic strategies for preparing this compound?

Several enantioselective strategies can be employed for the synthesis of this compound. Common approaches include:

  • Asymmetric alkylation of a chiral glycine enolate equivalent: This involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine derivative with an allyl halide.

  • Organocatalytic Mannich-type reactions: These methods utilize chiral organocatalysts to facilitate the enantioselective addition of a nucleophile to an imine, which can then be converted to the desired amino acid.

  • Hofmann rearrangement of a suitable chiral precursor: This reaction can be used to form the amine group with retention of stereochemistry from a chiral amide.

  • Enzymatic resolution or desymmetrization: Biocatalytic methods can be employed to selectively resolve a racemic mixture or asymmetrize a prochiral substrate.

Each method has its own set of potential side reactions and optimization parameters.

2. I am observing low yields in my glycine enolate alkylation. What are the potential causes and solutions?

Low yields in the alkylation of glycine enolates are a common issue. The primary causes and troubleshooting steps are outlined below.

Potential Cause Troubleshooting/Solution
Incomplete enolate formation Use a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete deprotonation. Check the quality and concentration of the base.
Side reactions of the enolate Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions like self-condensation (aldol reactions).
O-alkylation instead of C-alkylation While typically less favored for carbon electrophiles, using highly polar aprotic solvents can sometimes promote C-alkylation. The choice of counter-ion (e.g., Li+, Na+) can also influence the C/O alkylation ratio.
Elimination reaction of the alkyl halide This is more prevalent with secondary and tertiary alkyl halides. Since an allyl halide is typically used, this is less of an issue, but ensure the use of a primary allyl halide if possible.
Proton exchange Ensure all reagents and solvents are scrupulously dry, as trace amounts of water or other protic sources can quench the enolate.

3. My product shows poor enantioselectivity. How can I improve the stereochemical outcome?

Achieving high enantioselectivity is critical. Here are some factors to consider:

Factor Troubleshooting/Solution
Chiral auxiliary/catalyst performance Ensure the chiral auxiliary or catalyst is of high purity. The choice of auxiliary/catalyst can significantly impact stereoselectivity; consider screening different options.
Reaction temperature Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent effects The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with different solvents to find the optimal conditions.
Metal counter-ion In enolate alkylations, the metal counter-ion (e.g., Li+, Na+, K+) can affect the aggregation state and geometry of the enolate, thereby influencing facial selectivity.
Steric hindrance Ensure the chiral auxiliary provides sufficient steric bulk to effectively block one face of the enolate from the incoming electrophile.

4. I am using a Hofmann rearrangement in my synthesis and observing significant byproducts. What are these and how can I minimize them?

The Hofmann rearrangement, while useful for converting primary amides to primary amines with one less carbon, can have side reactions.

Side Product Formation Mechanism Mitigation Strategy
Ureas (RNHCONHR) The amine product attacks the isocyanate intermediate.Use a large excess of the hydrolyzing agent (e.g., water or alcohol) to rapidly trap the isocyanate before it can react with the amine product.
Acylureas (RCONHCONHR) The starting amide attacks the isocyanate intermediate.Ensure slow addition of the halogenating agent to maintain a low concentration of the N-haloamide intermediate.
Nitriles Can form from the oxidation of the primary amine product, especially with primary alkyl groups.Use milder reaction conditions or alternative reagents to bromine and sodium hydroxide, such as N-bromosuccinimide (NBS) and a non-aqueous base.

5. What are some common impurities I might find in my final product, and how can I identify them?

Impurities can arise from various stages of the synthesis and workup.

Impurity Type Potential Source Identification Method
Diastereomers Incomplete stereocontrol during the key asymmetric step.Chiral HPLC, NMR with a chiral shift reagent.
Deletion/Insertion analogues Incomplete coupling or deprotection steps if a solid-phase approach is adapted.LC-MS to identify species with incorrect molecular weights.
Residual protecting groups Incomplete deprotection of the amino or carboxyl groups.NMR spectroscopy (signals corresponding to the protecting group), LC-MS.
Oxidized byproducts The terminal double bond can be susceptible to oxidation during workup or storage.NMR spectroscopy (presence of aldehyde or epoxide signals), Mass spectrometry.
Solvent adducts Reaction with the solvent during purification or storage.NMR spectroscopy, Mass spectrometry.

Experimental Protocols & Methodologies

General Protocol for Asymmetric Alkylation of a Glycine Enolate Equivalent

  • Enolate Formation: A solution of the N-protected chiral glycine derivative (e.g., a Schiff base with a chiral auxiliary) in a dry, aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as LDA (1.1 equivalents) is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: 4-bromo-1-butene (1.2 equivalents) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Deprotection: The crude product is purified by flash column chromatography. The chiral auxiliary and protecting groups are then removed under appropriate conditions (e.g., acid hydrolysis) to yield this compound.

Visualizations

Diagram 1: Synthetic Pathway via Asymmetric Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Deprotection Glycine Derivative Glycine Derivative Chiral Enolate Chiral Enolate Glycine Derivative->Chiral Enolate 1. LDA, THF 2. -78 °C Alkylated Intermediate Alkylated Intermediate Chiral Enolate->Alkylated Intermediate 3. 4-bromo-1-butene Final Product This compound Alkylated Intermediate->Final Product 4. Acid Hydrolysis

Caption: General workflow for the asymmetric alkylation synthesis.

Diagram 2: Key Side Reactions in Enolate Alkylation

G cluster_main Desired Reaction cluster_side Side Reactions Chiral Enolate Chiral Enolate C-Alkylation Product C-Alkylation Product Chiral Enolate->C-Alkylation Product C-Attack O-Alkylation Product O-Alkylation Product Chiral Enolate->O-Alkylation Product O-Attack Racemization Racemization Chiral Enolate->Racemization Proton Exchange Aldol Condensation Aldol Condensation Chiral Enolate->Aldol Condensation Self-Condensation

Caption: Competing pathways in enolate alkylation reactions.

Diagram 3: Hofmann Rearrangement and Side Reactions

G Primary Amide Primary Amide Isocyanate Isocyanate Primary Amide->Isocyanate Br2, NaOH Amine Product This compound Isocyanate->Amine Product H2O (Hydrolysis) Urea Byproduct Urea Byproduct Isocyanate->Urea Byproduct + Amine Product Acylurea Byproduct Acylurea Byproduct Isocyanate->Acylurea Byproduct + Primary Amide

Technical Support Center: Purification of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-2-Aminohex-5-enoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Enantiomeric Excess (ee) after Chiral Resolution

Possible Causes and Solutions:

  • Incomplete Diastereomeric Salt Formation:

    • Troubleshooting: Ensure the molar ratio of the chiral resolving agent (e.g., L-tartaric acid) to the racemic 2-Aminohex-5-enoic acid is optimized. Start with a 1:1 molar ratio and screen other ratios if necessary.

    • Solution: The choice of solvent is critical for selective precipitation of one diastereomer. If the diastereomeric salt is too soluble, consider a less polar solvent. Conversely, if it is poorly soluble, a more polar solvent or a solvent mixture might be required.

  • Co-precipitation of Diastereomers:

    • Troubleshooting: Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further gradual cooling in a refrigerator or ice bath. Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization.

  • Inaccurate ee Determination:

    • Troubleshooting: The analytical method for determining the enantiomeric excess might not be optimized.

    • Solution: Develop and validate a robust chiral HPLC method. Ensure baseline separation of the enantiomers.

Issue 2: Poor Yield of this compound

Possible Causes and Solutions:

  • Loss of Product During Extraction:

    • Troubleshooting: this compound, being an amino acid, has high polarity and may be difficult to extract from aqueous solutions.

    • Solution: Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to decrease its water solubility before extraction with an organic solvent. Multiple extractions with a suitable organic solvent will improve recovery.

  • Product Degradation:

    • Troubleshooting: The presence of the terminal double bond makes the molecule susceptible to oxidation or other side reactions under harsh conditions (e.g., high temperature, strong acids/bases).

    • Solution: Use mild purification conditions. Avoid prolonged exposure to high temperatures and extreme pH.

  • Suboptimal Crystallization Conditions:

    • Troubleshooting: The final crystallization step to isolate the pure enantiomer may not be efficient.

    • Solution: Screen different solvent systems for crystallization. Techniques like anti-solvent addition can be employed to induce crystallization and improve yield.

Issue 3: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Incomplete Removal of the Chiral Resolving Agent:

    • Troubleshooting: Residual amounts of the resolving agent (e.g., L-tartaric acid) may remain in the final product.

    • Solution: After liberation of the this compound from its diastereomeric salt, ensure thorough washing of the product to remove the resolving agent. The pH adjustment during this step is critical.

  • Side Products from Synthesis:

    • Troubleshooting: The synthesis of the racemic 2-Aminohex-5-enoic acid may generate byproducts that are carried through the purification process.

    • Solution: Characterize the crude product to identify major impurities. An initial purification step, such as flash chromatography, before chiral resolution can remove many of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 2-Aminohex-5-enoic acid?

A1: The most common method for the chiral resolution of racemic 2-Aminohex-5-enoic acid is diastereomeric salt crystallization.[1] This involves reacting the racemic amino acid with a chiral resolving agent, such as L-tartaric acid, to form two diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[1] Another powerful technique is preparative chiral High-Performance Liquid Chromatography (HPLC).[2]

Q2: How can I determine the enantiomeric purity of my this compound sample?

A2: The enantiomeric purity is typically determined by chiral HPLC.[2] This can be done either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[2]

Q3: What are some potential impurities I should look for in my final product?

A3: Potential impurities include the undesired (S)-enantiomer, residual chiral resolving agent (e.g., L-tartaric acid), and any unreacted starting materials or byproducts from the synthesis of the racemic amino acid.

Q4: My product is "oiling out" instead of crystallizing during the diastereomeric salt formation. What should I do?

A4: "Oiling out" can occur if the concentration of the diastereomeric salt is too high or if the cooling rate is too fast. Try diluting the solution with more solvent or cooling it down at a much slower rate. Using a different solvent system can also help to promote crystallization over oiling out.

Data Presentation

Table 1: Comparison of Purification Techniques for Chiral Resolution of Amino Acids

Purification TechniquePrincipleTypical Purity (ee)Typical YieldAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1]>98%40-50% (for the desired enantiomer)Scalable, cost-effective for large quantities.Can be time-consuming, relies on trial-and-error for optimal conditions.
Preparative Chiral HPLC Direct separation of enantiomers on a chiral stationary phase.[2]>99%High recovery of the loaded material.High resolution and purity, faster method development.More expensive, limited scalability.

Experimental Protocols

Protocol 1: Chiral Resolution of 2-Aminohex-5-enoic Acid via Diastereomeric Salt Crystallization

  • Dissolution: Dissolve 1.0 equivalent of racemic 2-Aminohex-5-enoic acid and 1.0 equivalent of L-tartaric acid in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water) with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, store the solution at 4°C overnight. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Dissolve the collected crystals in water and adjust the pH to the isoelectric point of 2-Aminohex-5-enoic acid using a suitable base (e.g., dilute NaOH) to precipitate the free amino acid. The tartaric acid will remain in the solution as its salt.

  • Final Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity Determination

This protocol is a starting point and should be optimized for your specific instrument and column.

  • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a crown ether-based or a macrocyclic glycopeptide-based column).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., aqueous perchloric acid or trifluoroacetic acid). The exact ratio will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis racemic_acid Racemic 2-Aminohex-5-enoic Acid chiral_resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic_acid->chiral_resolution + L-Tartaric Acid diastereomers Mixture of Diastereomeric Salts chiral_resolution->diastereomers separation Fractional Crystallization diastereomers->separation desired_salt Desired Diastereomeric Salt ((R)-acid-(L)-tartrate) separation->desired_salt liberation Liberation of Free Amino Acid desired_salt->liberation pH adjustment pure_R_acid This compound liberation->pure_R_acid chiral_hplc Chiral HPLC Analysis pure_R_acid->chiral_hplc ee_determination Enantiomeric Excess (ee) Determination chiral_hplc->ee_determination

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Low Enantiomeric Excess cause1 Incomplete Salt Formation? start->cause1 cause2 Co-precipitation? start->cause2 cause3 Inaccurate Analysis? start->cause3 solution1 Optimize Molar Ratio & Solvent cause1->solution1 solution2 Slow Cooling Rate & Seeding cause2->solution2 solution3 Validate Chiral HPLC Method cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Optimizing Derivatization of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of (R)-2-Aminohex-5-enoic acid. Our goal is to facilitate seamless and successful experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for analyzing this compound?

A1: The most common pre-column derivatization techniques for analyzing amino acids, including unsaturated amino acids like this compound, are based on HPLC and GC-MS analysis. For HPLC, derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used. For GC-MS, silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach to increase volatility.[1][2]

Q2: How does the vinyl group in this compound affect the derivatization process?

A2: The vinyl group, a carbon-carbon double bond, is located at the 5-position of the hexenoic acid chain. In most standard derivatization reactions that target the amino group, the vinyl group is unlikely to directly participate or interfere. However, its presence can influence the overall polarity and chromatographic behavior of the resulting derivative. For certain analytical techniques or harsh reaction conditions, the potential for side reactions involving the double bond should be considered, although this is not a common issue with standard amino acid derivatization methods.

Q3: What is the stability of derivatized this compound?

A3: The stability of the derivatized product is highly dependent on the chosen reagent. FMOC-Cl derivatives are generally stable for more than 48 hours when stored at 4°C in the dark.[2][3] OPA derivatives, on the other hand, are known to be less stable, and analysis is often recommended shortly after derivatization.[2] Silylated derivatives for GC-MS are particularly sensitive to moisture and should be analyzed promptly after preparation.[1]

Q4: Can I use the same derivatization protocol for both enantiomers, (R)- and (S)-2-aminohex-5-enoic acid?

A4: Yes, standard derivatization reagents that target the amino group will react with both the (R) and (S) enantiomers in the same manner. To separate and quantify the individual enantiomers, a chiral analytical method is required. This can be achieved by using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or by using a chiral chromatography column (either for HPLC or GC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of this compound.

HPLC-Based Derivatization (OPA and FMOC-Cl)
Problem Potential Cause Recommended Solution
Low or No Product Peak Incomplete derivatization due to incorrect pH.Ensure the reaction buffer is at the optimal pH. For OPA, a pH of around 9.5 is common, while FMOC-Cl derivatization is often performed at a pH of 8.5-9.0.
Degradation of the derivatizing reagent.Prepare fresh reagent solutions, especially for OPA which can be unstable. Store reagents under the recommended conditions (e.g., protected from light and moisture).
Insufficient reagent concentration.Use a sufficient molar excess of the derivatizing reagent to ensure complete reaction with the amino acid.
Poor Peak Shape (Tailing or Fronting) Suboptimal mobile phase pH.Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the derivative for better interaction with the stationary phase.
Column overload.Reduce the amount of sample injected onto the column.
Presence of interfering substances in the sample matrix.Implement a sample clean-up step prior to derivatization to remove interfering compounds.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Changes in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase to prevent bubble formation.
Column degradation.If the problem persists, consider replacing the HPLC column.
Extra or Unexpected Peaks Side reactions during derivatization.Optimize reaction time and temperature to minimize the formation of byproducts.
Presence of impurities in the sample or reagents.Use high-purity solvents and reagents. Analyze a reagent blank to identify any impurity peaks.
Hydrolysis of the derivatizing reagent (e.g., FMOC-OH from FMOC-Cl).[2]Optimize the reaction conditions and consider a post-derivatization clean-up step if necessary.
GC-MS Based Derivatization (Silylation)
Problem Potential Cause Recommended Solution
Low Derivatization Yield Presence of moisture in the sample or reagents.[1]Ensure all glassware is thoroughly dried. Use anhydrous solvents and store silylation reagents under inert gas and protected from moisture.
Incomplete reaction.Optimize the reaction temperature and time. For MTBSTFA, heating at 60-100°C for 1-4 hours is common.[1]
Multiple Derivative Peaks for a Single Analyte Incomplete silylation of all active hydrogens.Increase the amount of silylation reagent and/or prolong the reaction time to ensure complete derivatization.
Tautomerization of the analyte.For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can prevent the formation of multiple derivatives.
Poor Peak Shape (Tailing) Active sites on the GC column or liner.Use a deactivated liner and a high-quality, low-bleed GC column. Consider conditioning the column before analysis.
Adsorption of the analyte.Ensure complete derivatization to reduce the polarity of the amino acid.
Signal Instability or Loss Degradation of the silylated derivative.Analyze the samples as soon as possible after derivatization, as silylated compounds can be susceptible to hydrolysis.
Contamination in the GC-MS system.Regularly clean the ion source and replace the liner and septum to maintain system performance.

Data Presentation

Comparison of Common Derivatization Reagents for HPLC Analysis
Parameter o-Phthalaldehyde (OPA) 9-Fluorenylmethyl chloroformate (FMOC-Cl)
Reaction Time Fast (typically < 1 minute)Rapid (typically 1-2 minutes)
Reaction pH Alkaline (typically 9.0-9.5)Alkaline (typically 8.5-9.0)
Detection Fluorescence (Ex: ~340 nm, Em: ~450 nm), UV (~338 nm)[4]Fluorescence (Ex: ~260 nm, Em: ~310 nm), UV (~262 nm)[2][4]
Derivative Stability Relatively low, analysis recommended shortly after derivatization[2]Good, stable for >48 hours at 4°C[3]
Reactivity Reacts with primary aminesReacts with both primary and secondary amines
Interferences Excess reagent does not interfere with detectionHydrolysis product (FMOC-OH) can interfere[2]
Typical Reaction Conditions for Silylation Derivatization for GC-MS
Parameter N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Temperature 60 - 100 °C[1]
Reaction Time 1 - 4 hours[1]
Solvent Acetonitrile, Pyridine
Catalyst Often used with 1% TBDMCS
Derivative Stability More stable to moisture than TMS derivatives, but prompt analysis is still recommended[1]

Experimental Protocols

Protocol 1: Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) for HPLC Analysis

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound standard or sample

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (15 mM in anhydrous acetonitrile)

  • Pentane or other suitable organic solvent for extraction

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in 0.1 M HCl or an appropriate solvent to a final concentration of approximately 1 mM.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex the mixture immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 2 minutes.

  • Extraction of Excess Reagent:

    • Add 500 µL of pentane to the reaction mixture.

    • Vortex for 30 seconds to extract the excess FMOC-Cl and its hydrolysis product.

    • Centrifuge for 2 minutes to separate the layers.

    • Carefully remove and discard the upper organic layer. Repeat the extraction step if necessary.

  • Sample Dilution and Analysis:

    • Dilute the aqueous layer containing the FMOC-derivatized amino acid with the initial mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system equipped with a C18 column and a fluorescence or UV detector.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for HPLC Analysis

This protocol is a general guideline and should be optimized for specific experimental needs.

Materials:

  • This compound standard or sample

  • Borate buffer (0.4 M, pH 9.5)

  • OPA reagent solution (e.g., 10 mg/mL in methanol)

  • Thiol reagent (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Mobile phase buffer (e.g., sodium phosphate)

Procedure:

  • Reagent Preparation: Prepare the OPA derivatizing reagent by mixing the OPA solution with the thiol reagent in the borate buffer according to established methods. This reagent should be prepared fresh daily.

  • Sample Preparation: Dissolve the this compound sample in 0.1 M HCl or an appropriate solvent.

  • Derivatization Reaction:

    • In an autosampler vial or a microcentrifuge tube, mix a small volume of the sample (e.g., 10 µL) with a larger volume of the OPA derivatizing reagent (e.g., 40 µL).

    • Mix thoroughly. The reaction is typically complete within 1 minute at room temperature.

  • Analysis:

    • Immediately inject the derivatized sample into the HPLC system equipped with a C18 column and a fluorescence detector.

Protocol 3: Silylation Derivatization for GC-MS Analysis

This protocol is a general guideline for silylation and requires careful handling due to the moisture sensitivity of the reagents.

Materials:

  • This compound standard or sample (dried)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Anhydrous acetonitrile or pyridine

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Sample Drying: The sample containing this compound must be completely dry. Lyophilize or evaporate the solvent under a stream of inert gas.

  • Derivatization Reaction:

    • To the dried sample in a reaction vial, add 50-100 µL of anhydrous acetonitrile or pyridine.

    • Add 50-100 µL of MTBSTFA (+ 1% TBDMCS).

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial at 60-100°C for 1-4 hours in a heating block or oven.[1]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: This compound Sample dissolve Dissolve in appropriate solvent start->dissolve cleanup Optional: Sample Cleanup (e.g., SPE, filtration) dissolve->cleanup add_reagent Add Derivatization Reagent (e.g., FMOC-Cl, OPA, MTBSTFA) cleanup->add_reagent react Incubate under optimized conditions (Time, Temperature, pH) add_reagent->react quench Optional: Quench Reaction react->quench analysis Inject into Analytical Instrument (HPLC or GC-MS) quench->analysis data Data Acquisition and Processing analysis->data

Caption: General experimental workflow for the derivatization and analysis of this compound.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered no_peak Low or No Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape bad_rt Inconsistent Retention Time start->bad_rt incomplete_rxn Incomplete Reaction no_peak->incomplete_rxn likely reagent_deg Reagent Degradation no_peak->reagent_deg possible wrong_cond Suboptimal Conditions (pH, Temp, Mobile Phase) bad_shape->wrong_cond common col_prob Column Issues bad_shape->col_prob possible matrix_eff Matrix Effects bad_shape->matrix_eff consider bad_rt->wrong_cond likely bad_rt->col_prob possible optimize_cond Optimize Reaction/ Mobile Phase Conditions incomplete_rxn->optimize_cond fresh_reagents Prepare Fresh Reagents reagent_deg->fresh_reagents wrong_cond->optimize_cond check_system Check System Stability (Temp, Flow Rate) wrong_cond->check_system replace_col Replace Column/Liner col_prob->replace_col cleanup_sample Implement Sample Cleanup matrix_eff->cleanup_sample

Caption: A logical troubleshooting workflow for common issues in derivatization and analysis.

References

Troubleshooting HPLC separation of 2-aminohex-5-enoic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the HPLC separation of 2-aminohex-5-enoic acid enantiomers, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between the two enantiomer peaks. What are the common causes and how can I fix this?

A: Achieving baseline resolution is the primary goal of chiral chromatography. If you observe a single peak or two completely co-eluting peaks, it indicates that the chromatographic conditions are not suitable for discriminating between the enantiomers. Consider the following factors:

  • Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the most critical factor for separation.[1] Not all chiral columns work for all compounds. For underivatized amino acids like 2-aminohex-5-enoic acid, specific types of CSPs are more effective.

    • Recommendation: Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and crown ether-based CSPs are often successful for the direct separation of underivatized amino acids.[2][3][4] Polysaccharide-based CSPs can also be effective, sometimes requiring derivatization.[2][5] If one column type fails, trying a different one is a standard approach.[6][7]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, its concentration, and additives, significantly impacts retention and selectivity.[8]

    • Organic Modifier: The type and percentage of the organic modifier (e.g., methanol, acetonitrile, ethanol) are critical. For teicoplanin-based columns, enantioselectivity often increases with the concentration of the organic modifier, though retention times may exhibit a "U-shaped" curve.[2]

    • pH and Additives: Small amounts of an acid like formic acid (FA) or trifluoroacetic acid (TFA) are typically used to control the ionization state of the amino acid and improve peak shape.[2][7][9] The mobile phase pH should be at least two units away from the analyte's pKa to avoid peak splitting.[9]

    • Recommendation: Start with a mobile phase system known to work for similar amino acids, such as water:methanol:formic acid, and optimize the ratio of the organic modifier.[2]

  • Temperature: Column temperature is a crucial parameter that can significantly alter separation efficiency.[8][10]

    • Recommendation: Vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to see if resolution improves. Lower temperatures often increase retention and may improve resolution, but can also lead to broader peaks.[10]

  • Derivatization as an Alternative: If direct separation fails, consider an indirect approach. This involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[2][11] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[12][13]

    • Common CDA: Marfey's Reagent (FDAA) is widely used for amino acids.[12]

Troubleshooting Flowchart for Poor Resolution

G start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for underivatized amino acids? start->check_csp change_csp Action: Select a different CSP (e.g., Teicoplanin, Crown Ether) check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->check_csp optimize_organic Action: Vary organic modifier (Methanol/Acetonitrile) percentage check_mp->optimize_organic No check_temp Has column temperature been varied? check_mp->check_temp Yes optimize_ph Action: Adjust pH with acid (e.g., 0.1% FA or TFA) optimize_organic->optimize_ph optimize_ph->check_mp consider_deriv Consider Indirect Method: Derivatization with a CDA (e.g., FDAA) and separation on an achiral column. check_temp->consider_deriv No success Resolution Achieved check_temp->success Yes optimize_temp Action: Test different temperatures (e.g., 15-40°C) optimize_temp->check_temp consider_deriv->success

Caption: Troubleshooting logic for addressing poor or no enantiomeric resolution.

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Q: My peaks are broad, tailing, or split into two. What could be the cause?

A: Poor peak shape compromises resolution and the accuracy of quantification. The primary causes are often related to the sample, mobile phase, or column health.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[9]

    • Recommendation: Dilute your sample and inject a smaller volume to see if the peak shape improves.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving in pure acetonitrile when the mobile phase is 90% water), it can cause peak distortion.[9]

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of 2-aminohex-5-enoic acid, you may detect both the ionized and non-ionized forms, resulting in peak splitting or severe tailing.[9]

    • Recommendation: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using an acidic modifier like 0.1% TFA or formic acid usually resolves this for amino acids.[9]

  • Column Bed Disruption: A physical void or channel in the column packing can cause the sample to travel through different paths, leading to a split peak. This can be caused by pressure shocks.[9]

    • Recommendation: If you suspect a damaged column bed, you may need to replace the column.[9]

Issue 3: Drifting or Irreproducible Retention Times

Q: My retention times are shifting between injections. How can I stabilize my system?

A: Inconsistent retention times indicate a lack of stability in the HPLC system or changing column chemistry.[9]

  • Mobile Phase Composition: Even small variations in mobile phase composition can cause significant shifts in retention. If you are using an online mixer, ensure the pump's proportioning valves are functioning correctly.[9]

    • Recommendation: Hand-mixing the mobile phase can help diagnose issues with the pump's mixing performance. Also, ensure solvents are properly degassed to prevent bubble formation.[9]

  • Column Temperature: A fluctuating column temperature will cause retention times to drift.[10]

    • Recommendation: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[10]

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to irreproducible retention times.

    • Recommendation: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline and pressure are good indicators of equilibration.

  • Flow Rate: The flow rate directly affects retention time.[10] Lowering the flow rate generally increases retention time and can sometimes improve resolution, while increasing it shortens the run time but may decrease resolution.[10][14]

    • Recommendation: Ensure the pump is delivering a consistent flow rate. While varying the flow rate during a run is possible, it is less common and can affect reproducibility.[15] For most applications, a constant flow rate is preferred.[15]

Data Presentation: Parameter Effects on Separation

The following tables summarize the expected effects of key parameters on the chiral separation of a typical amino acid.

Table 1: Effect of Mobile Phase Composition on Resolution (Hypothetical data for illustrative purposes)

Mobile Phase (Water:Methanol with 0.1% Formic Acid)Retention Factor (k') of 1st PeakResolution (α)Observation
50:504.21.05Poor resolution, long retention.
30:702.81.35Improved resolution.
20:802.11.55Good baseline separation.[2]
10:902.51.40Resolution decreases after optimum.[2]

Table 2: Effect of Column Temperature and Flow Rate on Resolution (Hypothetical data for illustrative purposes)

Temperature (°C)Flow Rate (mL/min)Retention Time of 1st Peak (min)Resolution (α)Observation
301.05.51.45Standard condition.
201.06.81.58Lower temp improves resolution.[8][10]
401.04.31.30Higher temp reduces resolution.[10]
300.77.91.62Lower flow rate improves resolution.[10][16]
301.24.61.38Higher flow rate reduces resolution.[10]

Experimental Protocols

Protocol 1: Direct Enantioseparation using a Chiral Column

This protocol outlines a direct method for separating the enantiomers of 2-aminohex-5-enoic acid without derivatization.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP).[2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol and Water (e.g., 80:20 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm filter and degas thoroughly.[2]

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the 2-aminohex-5-enoic acid sample in the initial mobile phase at a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

    • Inject the sample.

    • Record the chromatogram and determine the retention times and resolution of the enantiomers.

    • Optimization: If resolution is insufficient, systematically adjust the methanol percentage, column temperature, or flow rate as described in the troubleshooting section.

General HPLC Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare & Degas Mobile Phase equilibrate Equilibrate System & Column prep_mp->equilibrate prep_sample Prepare Sample (Dissolve in Mobile Phase) inject Inject Sample prep_sample->inject equilibrate->inject run Run Separation inject->run detect Detect Analytes (UV) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution & Quantify integrate->calculate

Caption: General experimental workflow for HPLC analysis of amino acid enantiomers.

Protocol 2: Indirect Enantioseparation via Derivatization

This protocol uses a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.

  • Derivatization with Marfey's Reagent (FDAA): [12]

    • Dissolve ~50 nmol of the 2-aminohex-5-enoic acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction to room temperature and add 100 µL of 2 M HCl to stop the reaction.

    • Dilute the final sample with the mobile phase for HPLC analysis.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (wavelength for FDAA derivatives).

    • Gradient: A linear gradient from 20% B to 70% B over 30 minutes may be a good starting point.

  • Procedure:

    • Equilibrate the column with the initial gradient conditions.

    • Inject the derivatized sample.

    • Record the chromatogram. The two peaks correspond to the two diastereomers formed.

References

Preventing racemization during synthesis of (R)-2-Aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-2-Aminohex-5-enoic acid, a valuable non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of α-amino acids like this compound?

A1: Racemization in α-amino acid synthesis typically occurs through two main mechanisms:

  • Oxazolone (Azlactone) Formation: During peptide coupling or when the carboxyl group is activated, the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate. This enolate can then be protonated from either face, resulting in racemization. This is less common but can be significant under strongly basic conditions.

Q2: Which steps in the synthesis of this compound are most susceptible to racemization?

A2: Racemization can occur at several stages of the synthesis:

  • During the main reaction: Harsh reaction conditions, such as high temperatures or the use of strong bases or acids, can lead to the racemization of intermediates or the final product.

  • During work-up: Aqueous work-ups involving strong acids or bases can cause racemization.

  • During purification: Chromatographic purification on silica gel, which is acidic, can sometimes lead to the racemization of sensitive compounds.

Q3: How does the choice of protecting group for the amino functionality affect racemization?

A3: The choice of the N-protecting group is critical in minimizing racemization. Urethane-type protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are known to reduce the potential for racemization. Bulky protecting groups can sterically hinder the approach of bases to the chiral center, while electron-withdrawing groups can decrease the acidity of the α-proton, making it less susceptible to deprotonation.

Q4: Can the terminal double bond in this compound lead to specific side reactions or racemization pathways?

A4: Yes, the terminal double bond can potentially lead to side reactions, although it is not directly involved in the most common racemization mechanisms at the α-carbon. Potential issues include:

  • Intramolecular cyclization: Under certain conditions, the amino or carboxyl group could potentially interact with the double bond, leading to undesired cyclic byproducts.

  • Compatibility with certain reagents: Some strong oxidizing or reducing agents used in the synthetic sequence could react with the double bond. Careful selection of reagents is necessary to avoid this.

  • Metathesis reactions: If certain catalysts are used, unintended metathesis reactions could occur.

Troubleshooting Guides

Issue: High levels of the (S)-enantiomer detected in the final product (low enantiomeric excess).

This is a common issue that can often be traced back to the reaction conditions, reagents, or purification methods. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Reaction Conditions

  • Temperature: High temperatures can provide the necessary energy to overcome the activation barrier for racemization.

    • Solution: Perform the reaction at a lower temperature. For many stereoselective syntheses, cryogenic conditions (e.g., -78 °C) are employed.

  • Reaction Time: Prolonged exposure to potentially racemizing conditions can decrease the enantiomeric excess.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Base: The choice and concentration of the base are critical. Strong bases are more likely to cause deprotonation at the α-carbon.

    • Solution: Use a milder base or the minimum stoichiometric amount necessary for the reaction to proceed.

Step 2: Assess Your Reagents and Protecting Groups

  • Protecting Group: As mentioned in the FAQs, the N-protecting group plays a crucial role.

    • Solution: Employ urethane-type protecting groups like Boc or Fmoc, which are known to suppress racemization.

  • Coupling Reagents (if applicable): In syntheses involving the formation of an amide bond, the choice of coupling reagent is important.

    • Solution: Use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Step 3: Review Your Work-up and Purification Procedures

  • Aqueous Work-up: The use of strong acids or bases during the work-up can lead to racemization.

    • Solution: Use mild acidic and basic solutions for extraction and washing steps.

  • Chromatography: Silica gel is acidic and can cause racemization of sensitive compounds.

    • Solution: Consider using a neutral support like alumina for chromatography, or deactivate the silica gel with a base (e.g., triethylamine) before use. It has been noted that even on achiral phases, purification of non-racemic mixtures can sometimes lead to an undesired change in the enantiomeric ratio.[1]

Data Presentation

The following table summarizes the enantiomeric excess (ee%) achieved in various enantioselective syntheses of allylglycine derivatives, which are structurally similar to this compound.

Synthetic MethodKey Reagents/CatalystsSubstrateEnantiomeric Excess (ee%)Reference
Hydrogen-Bond-Donor CatalysisChiral squaramide catalyst, allylsilaneN-carbamoyl-α-chloro amino estersUp to 97%[2]
Asymmetric Vinylation & Overman RearrangementChiral ligand, catalytic vinylationAldehydesExcellent ee's[3]
Palladium-Catalyzed Cross-CouplingPd₂(dba)₃, tri-(o-tolyl)phosphineN-(Boc)-alaninyl zinc intermediate, vinyl bromide>98%[4]
Tandem Alkylation/π-Allylationα-iminoesters, Grignard reagents, cinnamyl acetateα-iminoestersHigh enantiomeric excess[5]
Cuprate or Friedel-Crafts CouplingsChiral bromoglycinatesChiral bromoglycinates82% to 94%[3]

Experimental Protocols

Below is a representative experimental protocol adapted from a highly enantioselective method for the synthesis of allylglycine derivatives, which can be applied to the synthesis of this compound. This protocol is based on the enantioselective allylation of an N-protected glycine derivative.

Protocol: Enantioselective Synthesis of N-Boc-(R)-2-Aminohex-5-enoic acid methyl ester via Palladium-Catalyzed Cross-Coupling

This protocol is adapted from a synthesis of N-(Boc)-allylglycine methyl ester.[4]

  • Preparation of the Iodinated Precursor:

    • To a solution of triphenylphosphine in dichloromethane at 0 °C, add iodine in portions.

    • Add a solution of N-Boc-(R)-serine methyl ester in dichloromethane dropwise to the reaction mixture.

    • Add imidazole and stir the reaction at room temperature.

    • After completion, perform an aqueous work-up and purify by chromatography to obtain tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. The enantiomeric purity of this intermediate should be confirmed to be >98% ee.[4]

  • Zinc-Copper Couple Preparation:

    • Wash zinc dust sequentially with HCl, water, and a solution of copper(II) acetate monohydrate.

    • Filter and dry the resulting zinc-copper couple under vacuum.

  • Cross-Coupling Reaction:

    • Activate the zinc-copper couple with 1,2-dibromoethane in THF.

    • Add the iodinated precursor from step 1 to the activated zinc-copper couple and stir.

    • In a separate flask, prepare the palladium catalyst by mixing Pd₂(dba)₃ and tri-(o-tolyl)phosphine in THF.

    • Add the catalyst solution to the organozinc reagent, followed by the addition of vinyl bromide.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with saturated aqueous ammonium chloride, perform an aqueous work-up, and purify by column chromatography to yield N-Boc-(R)-2-Aminohex-5-enoic acid methyl ester.

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_coupling Cross-Coupling start N-Boc-(R)-serine methyl ester iodination Iodination (PPh3, I2, Imidazole) start->iodination precursor Iodinated Precursor iodination->precursor organozinc Organozinc Reagent Formation precursor->organozinc zn_cu Zn-Cu Couple zn_cu->organozinc coupling Negishi Cross-Coupling organozinc->coupling pd_cat Pd Catalyst pd_cat->coupling vinyl_br Vinyl Bromide vinyl_br->coupling product N-Boc-(R)-2-Aminohex-5-enoic acid methyl ester coupling->product

Caption: Experimental workflow for the synthesis of N-Boc-(R)-2-Aminohex-5-enoic acid methyl ester.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions issue Low Enantiomeric Excess (High % of (S)-enantiomer) harsh_conditions Harsh Reaction Conditions issue->harsh_conditions strong_base Strong or Excess Base issue->strong_base inappropriate_pg Inappropriate Protecting Group issue->inappropriate_pg acidic_workup Acidic/Basic Work-up issue->acidic_workup silica_purification Silica Gel Purification issue->silica_purification lower_temp Lower Reaction Temperature harsh_conditions->lower_temp monitor_time Monitor Reaction Time harsh_conditions->monitor_time mild_base Use Milder/Less Base strong_base->mild_base urethane_pg Use Boc or Fmoc inappropriate_pg->urethane_pg neutral_workup Neutral Work-up Conditions acidic_workup->neutral_workup neutral_chrom Use Neutral Alumina or Deactivated Silica silica_purification->neutral_chrom

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Technical Support Center: Scaling Up the Enzymatic Synthesis of (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (R)-2-Aminohex-5-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful scale-up of this valuable chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound?

A1: There are two main enzymatic strategies for the synthesis of this compound:

  • Kinetic Resolution of Racemic 2-Aminohex-5-enoic acid: This method utilizes a lipase to selectively acylate the (S)-enantiomer of a racemic mixture of 2-aminohex-5-enoic acid, allowing for the separation of the desired (R)-enantiomer.

  • Asymmetric Synthesis from a Prochiral Precursor: This approach employs a transaminase enzyme to convert a prochiral keto acid, 2-oxohex-5-enoic acid, directly into the (R)-amino acid with high enantioselectivity.

Q2: Which type of enzyme is recommended for the kinetic resolution of 2-Aminohex-5-enoic acid?

A2: Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are highly effective for the kinetic resolution of racemic amines and amino acids. Their broad substrate specificity and stability in organic solvents make them suitable for this application.

Q3: What are the key considerations when using a transaminase for the asymmetric synthesis of this compound?

A3: Key factors for a successful transaminase-catalyzed synthesis include:

  • Enzyme Selection: Choosing a transaminase with high stereoselectivity for the (R)-enantiomer is crucial.

  • Amino Donor: An appropriate amino donor, such as isopropylamine or an amino acid like L-alanine, is required.

  • Equilibrium Shift: Transamination reactions are often reversible. To drive the reaction towards product formation, a strategy to remove the ketone byproduct is necessary. This can be achieved by using a co-enzyme system (e.g., lactate dehydrogenase and glucose dehydrogenase to convert pyruvate to lactate) or by using a large excess of the amino donor.[1]

  • Cofactor: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes, so the reaction mixture must be supplemented with PLP.[1]

Q4: How can I monitor the progress and enantiomeric excess of my reaction?

A4: The progress of the reaction (conversion) and the enantiomeric excess (ee) of the product can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2][3]

Troubleshooting Guides

Problem 1: Low Conversion Rate
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific enzyme being used. For many lipases and transaminases, a pH between 7 and 9 and a temperature between 30°C and 50°C are good starting points.[1]
Solvent: The choice of solvent can significantly impact enzyme activity. For lipase-catalyzed resolutions, non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are often preferred. For transaminase reactions, aqueous buffers, sometimes with a co-solvent like DMSO, are common.
Enzyme Inhibition Substrate Inhibition: High concentrations of the substrate (2-oxohex-5-enoic acid or racemic 2-aminohex-5-enoic acid) can inhibit the enzyme. Try lowering the initial substrate concentration or using a fed-batch approach.
Product Inhibition: The accumulation of the product, this compound, or byproducts can inhibit the enzyme. Consider in-situ product removal techniques if feasible.
Poor Enzyme Activity Enzyme Deactivation: Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Confirm the age and source of the enzyme.
Insufficient Cofactor: For transaminase reactions, ensure an adequate concentration of pyridoxal-5'-phosphate (PLP) is present in the reaction mixture.
Mass Transfer Limitations (for immobilized enzymes) Inadequate Mixing: Increase the agitation speed to ensure good mixing and reduce mass transfer limitations between the substrate and the immobilized enzyme.[2]
Problem 2: Low Enantioselectivity (ee)
Possible Cause Troubleshooting Steps
Suboptimal Enzyme Choice Enzyme Screening: Screen a panel of different lipases or transaminases to identify one with higher enantioselectivity for your specific substrate.
Incorrect Reaction Conditions Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.
Solvent: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Experiment with different solvents.
Racemization of Product Reaction Time: Prolonged reaction times, especially at elevated temperatures or non-optimal pH, can lead to racemization of the desired product. Monitor the reaction progress and stop it once optimal conversion and ee are reached.
Impure Substrate Substrate Purity: Ensure the starting material (racemic 2-aminohex-5-enoic acid or 2-oxohex-5-enoic acid) is of high purity, as impurities can interfere with the enzymatic reaction.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Aminohex-5-enoic Acid

This protocol is a general guideline and should be optimized for specific experimental setups.

Materials:

  • Racemic 2-Aminohex-5-enoic acid

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane)

  • Buffer (e.g., phosphate buffer, pH 7.0) for workup

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-aminohex-5-enoic acid (1 equivalent) in the chosen organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5-0.6 equivalents to achieve ~50% conversion).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the unreacted this compound and the acylated (S)-enantiomer.

  • Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Purification: The unreacted this compound can be separated from the acylated (S)-enantiomer by extraction or chromatography. An acidic wash can be used to extract the unreacted amino acid into an aqueous layer, leaving the acylated product in the organic layer. The aqueous layer can then be basified and the (R)-amino acid extracted back into an organic solvent.

Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of this compound

This protocol is a general guideline and requires optimization for the specific transaminase used.

Materials:

  • 2-Oxohex-5-enoic acid

  • (R)-selective transaminase

  • Amino donor (e.g., Isopropylamine or L-Alanine)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer (e.g., potassium phosphate buffer, pH 7.5-8.5)

  • Optional: Co-enzyme system for equilibrium shift (e.g., lactate dehydrogenase, glucose dehydrogenase, NAD⁺, glucose)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution containing:

    • 2-Oxohex-5-enoic acid (e.g., 10-50 mM)

    • Amino donor (e.g., 1-1.5 M for isopropylamine or a molar excess if using an amino acid)

    • PLP (e.g., 1 mM)

    • If using a co-enzyme system, add the respective enzymes and cofactors according to literature recommendations.[1]

  • Enzyme Addition: Add the (R)-selective transaminase to the reaction mixture to initiate the reaction.

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).

  • Monitoring: Monitor the formation of this compound and the depletion of the keto acid substrate by HPLC. The enantiomeric excess of the product should be determined by chiral HPLC.

  • Work-up and Purification: Once the reaction has reached the desired conversion, terminate it by adding acid to precipitate the enzyme. After centrifugation to remove the enzyme, the supernatant containing the product can be purified using techniques such as ion-exchange chromatography or crystallization.

Data Presentation

The following tables provide a general overview of typical reaction parameters and expected outcomes for enzymatic synthesis of chiral amines and amino acids. Note that these are representative values and will need to be optimized for the specific synthesis of this compound.

Table 1: Typical Parameters for Lipase-Catalyzed Kinetic Resolution

ParameterTypical Range
Substrate Concentration10 - 100 g/L
Enzyme Loading10 - 50% (w/w of substrate)
Acyl DonorEthyl acetate, Vinyl acetate
SolventMTBE, Hexane, Toluene
Temperature30 - 50 °C
Reaction Time4 - 48 hours
Typical Conversion~50%
Typical Enantiomeric Excess (ee)>95% for unreacted enantiomer

Table 2: Typical Parameters for Transaminase-Catalyzed Asymmetric Synthesis

ParameterTypical Range
Substrate Concentration10 - 100 mM
Enzyme Concentration1 - 10 g/L
Amino Donor Concentration1 - 1.5 M (for isopropylamine)
PLP Concentration0.5 - 2 mM
pH7.5 - 9.0
Temperature30 - 45 °C
Reaction Time12 - 72 hours
Typical Conversion>90%
Typical Enantiomeric Excess (ee)>99%

Visualizations

Enzymatic_Synthesis_Pathways cluster_0 Kinetic Resolution cluster_1 Asymmetric Synthesis Racemic 2-Aminohex-5-enoic acid Racemic 2-Aminohex-5-enoic acid Lipase (e.g., CALB) Lipase (e.g., CALB) Racemic 2-Aminohex-5-enoic acid->Lipase (e.g., CALB) This compound This compound Lipase (e.g., CALB)->this compound Unreacted (S)-N-acetyl-2-aminohex-5-enoic acid (S)-N-acetyl-2-aminohex-5-enoic acid Lipase (e.g., CALB)->(S)-N-acetyl-2-aminohex-5-enoic acid Acylated 2-Oxohex-5-enoic acid 2-Oxohex-5-enoic acid Transaminase Transaminase 2-Oxohex-5-enoic acid->Transaminase Product This compound Transaminase->Product Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Ketone_Byproduct Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Transaminase

Caption: Alternative enzymatic routes for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Enantioselectivity Check_Conditions Verify Reaction Conditions (pH, Temp, Solvent) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity and Concentration Start->Check_Enzyme Check_Substrate Analyze Substrate Purity and Concentration Start->Check_Substrate Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Screen_Enzymes Screen Different Enzymes Check_Enzyme->Screen_Enzymes Purify_Substrate Purify Starting Material Check_Substrate->Purify_Substrate Result_Improved Problem Solved? Optimize_Conditions->Result_Improved Screen_Enzymes->Result_Improved Purify_Substrate->Result_Improved Consult_Expert Consult Senior Scientist or Technical Support Result_Improved->Consult_Expert No

Caption: A logical workflow for troubleshooting common issues in enzymatic synthesis.

References

Enhancing the stability of (R)-2-Aminohex-5-enoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-Aminohex-5-enoic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Due to its structure, which includes a terminal double bond and amino and carboxylic acid functional groups, it is susceptible to degradation through pathways such as oxidation, photodegradation, and pH-dependent intramolecular cyclization.

Q2: I've observed a yellowing of my this compound solution over time. What could be the cause?

A2: A change in color, such as yellowing, is often an indicator of chemical degradation. This could be due to oxidation of the double bond or other oxidative processes, potentially accelerated by exposure to light or trace metal ion contaminants in the solvent or buffer. It is advisable to store solutions protected from light and to use high-purity solvents and reagents.

Q3: My analytical results show a decrease in the concentration of this compound over a shorter period than expected. What are the likely reasons?

A3: A rapid decrease in concentration could be due to several factors. If the solution is not buffered, the pH may be suboptimal, leading to degradation. Additionally, storage at room temperature or exposure to ambient light can accelerate degradation. For aqueous solutions, microbial contamination can also be a factor if the solution is not sterile. We recommend storing stock solutions at low temperatures (2-8°C for short-term and -20°C for long-term), using buffers to maintain a stable pH, and filtering the solution to ensure sterility for prolonged storage.

Q4: Can I autoclave my solution containing this compound for sterilization?

A4: Autoclaving involves high temperatures and pressures, which can significantly accelerate the degradation of this compound. We do not recommend this method for sterilization. Instead, sterile filtration using a 0.22 µm filter is the preferred method to sterilize solutions of this compound without promoting degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a gradual loss of compound efficacy.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment.

    • Assess Medium Stability: Perform a preliminary experiment to assess the stability of the compound in the specific biological medium under the assay conditions (e.g., temperature, CO2 atmosphere).

    • Control for Light Exposure: Protect the assay plates from direct light as much as possible.

    • Quantify Concentration: Use an analytical method like HPLC to confirm the concentration of the active compound in the stock solution and, if possible, in the assay medium over the time course of the experiment.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
  • Symptom: During HPLC or LC-MS analysis, new peaks appear that were not present in the freshly prepared sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio of the new peaks to hypothesize the structure of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Conduct Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat). This will help in developing a stability-indicating analytical method.[1][2][3][4][5]

    • Optimize Storage Conditions: Based on the nature of the degradants, adjust the storage conditions. For example, if oxidative degradation is suspected, de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate how to structure and report stability study results.

Table 1: Effect of Temperature on the Stability of this compound in pH 7.4 Phosphate Buffer

Storage Temperature (°C)Initial Purity (%)Purity after 1 week (%)Purity after 4 weeks (%)Purity after 12 weeks (%)
-2099.899.799.699.5
499.899.598.997.5
25 (Room Temp)99.897.292.185.3
4099.891.579.460.2

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHInitial Purity (%)Purity after 24 hours (%)Purity after 72 hours (%)
3.099.798.596.8
5.099.799.198.2
7.499.799.599.0
9.099.797.894.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or a suitable solvent.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Visualizations

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound prod_ox Oxidized Products (e.g., epoxides, aldehydes) main->prod_ox Oxidation prod_cyclo Cyclized Products (e.g., lactams) main->prod_cyclo Intramolecular Cyclization prod_photo Photodegradation Products main->prod_photo Photodegradation stress_light Light stress_light->main stress_heat Heat stress_heat->main stress_o2 Oxidizing Agents stress_o2->main stress_ph Extreme pH stress_ph->main

Caption: Inferred degradation pathways for this compound.

experimental_workflow start Start: Prepare Stock Solution of This compound stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) start->stress control Store Control Sample (Protected from Stress) start->control sampling Collect Samples at Defined Time Points stress->sampling control->sampling analysis Analyze Samples by Stability-Indicating HPLC Method sampling->analysis data Quantify Remaining Compound and Identify Degradation Products analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for a forced degradation stability study.

References

Common impurities in crude (R)-2-Aminohex-5-enoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Aminohex-5-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Common impurities in crude this compound can be broadly categorized as follows:

  • Stereoisomeric Impurities: The most significant impurity is often the undesired (S)-enantiomer. The enantiomeric excess (ee) of the crude product depends heavily on the stereoselectivity of the synthesis method used.

  • Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the specific synthetic route employed. For instance, if a Strecker synthesis is used, residual cyanide and aldehyde starting materials could be present. In syntheses involving protecting groups like N-Boc, incomplete deprotection can lead to N-Boc-(R)-2-Aminohex-5-enoic acid as an impurity.

  • Side-Reaction Products: Depending on the reaction conditions, side-reactions such as oxidation, polymerization of the alkene, or other unintended transformations can occur, leading to related amino acid impurities.

Q2: My final product shows a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors:

  • Non-Optimal Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst or auxiliary are critical for achieving high stereoselectivity. Ensure the catalyst is not degraded and is used under the recommended conditions (temperature, solvent, etc.).

  • Racemization: The product might be racemizing under the reaction or work-up conditions. This can be exacerbated by harsh pH (strongly acidic or basic) or elevated temperatures.

  • Inaccurate ee Determination: Ensure your analytical method for determining ee, typically chiral HPLC, is properly validated.

To improve the ee, consider optimizing the reaction conditions, screening different chiral catalysts or auxiliaries, and ensuring the purification and work-up steps are performed under mild conditions.

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during silica gel chromatography. What are my options?

A3: If a persistent impurity is difficult to remove by standard chromatography, consider the following approaches:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial. A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures, while the impurity should remain soluble at low temperatures.

  • Ion-Exchange Chromatography: As an amino acid, this compound can be effectively purified using ion-exchange chromatography. This method separates molecules based on their charge, which can be very effective for removing impurities with different pI values.[1][2][3][4][5]

  • Derivatization: In some cases, you can temporarily protect the amino or carboxyl group, purify the derivative, and then deprotect it to obtain the pure amino acid. This can alter the chromatographic behavior of your compound and facilitate separation from the impurity.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection

Symptoms:

  • Presence of a higher molecular weight peak in the mass spectrum corresponding to the N-Boc protected amino acid.

  • A spot with a higher Rf value than the desired product on a TLC plate.

Possible Causes:

  • Insufficient reaction time for the deprotection step.

  • Degradation or insufficient amount of the deprotection reagent (e.g., trifluoroacetic acid, hydrochloric acid).

  • Presence of acid-scavenging impurities in the crude material.

Solutions:

  • Increase the reaction time and monitor the reaction progress by TLC or LC-MS.

  • Use a fresh batch of the deprotection reagent and ensure the correct stoichiometry.

  • If using acidic conditions, consider adding a scavenger for the tert-butyl cation, such as triethylsilane, to prevent side reactions.

Issue 2: Poor Yield After Recrystallization

Symptoms:

  • Low recovery of the purified solid after the recrystallization process.

Possible Causes:

  • The chosen solvent is too good at dissolving the product even at low temperatures.

  • Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.

  • The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals or oiling out.

Solutions:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find one with a steep solubility curve.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>99%Cost-effective, scalable, can significantly improve chiral purity.Requires a crystalline solid, solvent selection can be challenging, potential for product loss in the mother liquor.
Silica Gel Chromatography Separation based on polarity.95-99%Good for removing less polar or more polar impurities.Can be time-consuming, may not separate enantiomers, potential for product degradation on acidic silica.
Ion-Exchange Chromatography Separation based on the net charge of the amino acid.>99%Highly effective for separating from impurities with different pI values, can handle aqueous solutions.[1][2][3][4][5]Requires specialized resins and equipment, can be more expensive.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, or mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline. The specific column and mobile phase may need to be optimized.

  • Column: A chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based or Pirkle-type column).[6][7][8][9]

  • Mobile Phase: A typical mobile phase could be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid (e.g., acetic acid or formic acid) to control the ionization state of the amino acid.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector, typically at a wavelength where the amino acid absorbs (e.g., around 210 nm).

  • Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity & ee Analysis (TLC, LC-MS, Chiral HPLC) Crude->Analysis1 Decision1 Purity > 99% and ee > 99%? Analysis1->Decision1 Final Pure Product Decision1->Final Yes Purification Select Purification Method Decision1->Purification No Recrystallization Recrystallization Purification->Recrystallization IonExchange Ion-Exchange Chromatography Purification->IonExchange Silica Silica Gel Chromatography Purification->Silica Analysis2 Purity & ee Analysis after Purification Recrystallization->Analysis2 IonExchange->Analysis2 Silica->Analysis2 Decision2 Purity > 99% and ee > 99%? Analysis2->Decision2 Decision2->Final Yes Decision2->Purification No, Re-purify

Caption: Workflow for the purification of crude this compound.

Impurity_Removal_Logic cluster_impurities Common Impurity Types cluster_methods Recommended Removal Methods Enantiomer (S)-Enantiomer Chiral Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Enantiomer->Chiral Unreacted Unreacted Starting Materials Recrystallization Recrystallization Unreacted->Recrystallization Chromatography Chromatography (Silica or Ion-Exchange) Unreacted->Chromatography Byproducts Reaction Byproducts Byproducts->Recrystallization Byproducts->Chromatography ProtectingGroup Residual Protecting Groups ProtectingGroup->Chromatography Reaction Further Reaction/Workup (e.g., complete deprotection) ProtectingGroup->Reaction

Caption: Logical relationship between impurity types and removal methods.

References

Adjusting mobile phase for better chiral separation of 2-aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the chiral separation of 2-aminohex-5-enoic acid (allylglycine). The focus is on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase to achieve better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical initial parameter to adjust when optimizing the chiral separation of 2-aminohex-5-enoic acid?

The first and often most impactful parameter to adjust is the mobile phase composition, specifically the type and concentration of the organic modifier (typically an alcohol) and the pH of the aqueous component.[1][2] The zwitterionic nature of amino acids makes their separation highly sensitive to these factors.[3]

Q2: Why is the mobile phase pH so important for separating amino acid enantiomers?

The pH of the mobile phase dictates the ionization state of both the amino acid and the chiral stationary phase (CSP).[1][2] For 2-aminohex-5-enoic acid, which has both an acidic carboxyl group and a basic amino group, pH changes alter its net charge. This directly influences the electrostatic interactions and hydrogen bonding with the CSP, which are crucial for chiral recognition.[1] Optimal enantioselectivity is often achieved when the amino acid is in a specific ionization state, frequently near its isoelectric point.[1]

Q3: What is the role of alcohol modifiers in the mobile phase?

Alcohol modifiers (e.g., ethanol, 2-propanol, methanol) are critical in normal-phase and polar organic modes. They compete with the analyte for polar interaction sites on the CSP and can alter the conformation of the stationary phase itself, particularly with polysaccharide-based CSPs.[4][5] The type of alcohol (its size, polarity, and bulkiness) and its concentration can profoundly affect chiral recognition and, consequently, the separation factor (α) and resolution (Rs).[4][5][6]

Q4: When should I use an acidic or basic additive in my mobile phase?

Additives are used to control the ionization state of the analyte and improve peak shape.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): For an amphoteric compound like an amino acid, an acidic additive is often used to suppress the dissociation of the carboxylic acid group, which can lead to better retention and improved enantioselectivity.[7] They are essential when using crown ether CSPs, which require a cationic primary amine for interaction.[8]

  • Basic Additives (e.g., Diethylamine - DEA): While less common for underivatized amino acids, basic additives are crucial for separating basic compounds as they can prevent peak tailing caused by strong interactions with residual silanols on silica-based columns.[9] For amino acids, their use depends heavily on the specific CSP and separation mode.

Troubleshooting Guide: Improving Chiral Resolution

Problem: My enantiomeric peaks for 2-aminohex-5-enoic acid are co-eluting or poorly resolved (Resolution, Rs < 1.5).

Answer: Poor resolution is the most common issue. A systematic approach to adjusting the mobile phase is recommended. The following workflow illustrates a logical progression for troubleshooting.

G start Initial Observation: Poor Resolution (Rs < 1.5) mod_percent Step 1: Adjust Modifier Concentration (e.g., Ethanol, 2-Propanol) Decrease/Increase by 5-10% start->mod_percent check1 Resolution Improved? mod_percent->check1 mod_type Step 2: Change Modifier Type Switch between: Ethanol <-> 2-Propanol <-> Methanol check1->mod_type No optimize Optimize Conditions & Finalize Method check1->optimize Yes check2 Resolution Improved? mod_type->check2 additives Step 3: Introduce/Adjust Additive Add 0.1% TFA or Formic Acid. Adjust concentration (0.05% - 0.5%) check2->additives No check2->optimize Yes check3 Resolution Improved? additives->check3 ph_adjust Step 4: Adjust Mobile Phase pH (Reversed-Phase) Screen pH range 3-7 using appropriate buffers. check3->ph_adjust No check3->optimize Yes check4 Resolution Improved? ph_adjust->check4 check4->optimize Yes new_csp Consider Different Chiral Stationary Phase (CSP) check4->new_csp No G A Primary Factor: Mobile Phase Composition B Modifier Type (e.g., EtOH, IPA) A->B C Modifier Concentration (%) A->C D Additive Type & Concentration (e.g., 0.1% TFA) A->D E Secondary Factor: Operating Conditions F Temperature E->F G Flow Rate E->G

References

Validation & Comparative

A Comparative Analysis of Synthetic Pathways to (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of unnatural amino acids is a critical endeavor. (R)-2-Aminohex-5-enoic acid, also known as (R)-allylglycine, is a valuable chiral building block in the synthesis of various pharmaceutical agents and peptidomimetics. This guide provides a comparative overview of two distinct and effective synthetic routes to this target molecule: a zinc-mediated, palladium-catalyzed cross-coupling reaction and an asymmetric alkylation utilizing the Schöllkopf chiral auxiliary.

Data at a Glance: A Comparative Summary

ParameterRoute 1: Zinc-Mediated Cross-CouplingRoute 2: Asymmetric Alkylation (Schöllkopf Method)
Starting Material N-Boc-(L)-Serine methyl esterGlycine and (R)-Valine
Key Transformation Palladium-catalyzed cross-couplingDiastereoselective alkylation of a bis-lactim ether
Chiral Induction Substrate-controlled (from L-serine)Chiral auxiliary-controlled (from R-valine)
Overall Yield ~53% (over 3 steps from N-Boc-(L)-serine)Not explicitly stated for the entire sequence in a single source, but individual steps are high-yielding.
Enantiomeric Excess (e.e.) >98%>95%
Number of Steps 3 (from N-Boc-(L)-serine)~4 (from glycine and valine)
Key Reagents Zinc dust, Pd₂(dba)₃, tri(o-tolyl)phosphine, vinyl bromideTrimethyloxonium tetrafluoroborate, n-BuLi, allyl iodide
Reaction Conditions Mild to moderate temperatures (-78 °C to 35 °C)Low temperatures for alkylation (-78 °C)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G cluster_0 Route 1: Zinc-Mediated Cross-Coupling cluster_1 Route 2: Asymmetric Alkylation (Schöllkopf Method) A1 N-Boc-(L)-Serine methyl ester B1 Iodination A1->B1 C1 N-Boc-(R)-Iodoalanine methyl ester B1->C1 D1 Zinc Insertion C1->D1 E1 Organozinc Intermediate D1->E1 F1 Pd-Catalyzed Cross-Coupling (with Vinyl Bromide) E1->F1 G1 N-Boc-(R)-allylglycine methyl ester F1->G1 H1 Deprotection G1->H1 I1 This compound H1->I1 A2 Glycine + (R)-Valine B2 Cyclization A2->B2 C2 Diketopiperazine B2->C2 D2 O-Methylation C2->D2 E2 Schöllkopf Auxiliary (Bis-lactim ether) D2->E2 F2 Deprotonation (n-BuLi) E2->F2 G2 Chiral Enolate F2->G2 H2 Alkylation (Allyl Iodide) G2->H2 I2 Alkylated Bis-lactim ether H2->I2 J2 Acid Hydrolysis I2->J2 K2 This compound methyl ester J2->K2 L2 Saponification K2->L2 M2 This compound L2->M2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

This route, adapted from a procedure in Organic Syntheses, utilizes a substrate-controlled approach starting from the readily available amino acid, L-serine.[1][2]

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

To a solution of N-Boc-(L)-serine methyl ester (1.0 eq) in an appropriate solvent, triphenylphosphine (1.3 eq), imidazole (1.3 eq), and iodine (1.3 eq) are added. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography to yield the iodinated product.

Step 2: Formation of the Organozinc Intermediate and Cross-Coupling

Activated zinc dust (6.0 eq) is suspended in dry DMF. 1,2-Dibromoethane is added to activate the zinc. A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 eq) in dry DMF is then added, and the mixture is heated to 35 °C to facilitate the zinc insertion. After cooling, Pd₂(dba)₃ (0.028 eq) and tri(o-tolyl)phosphine (0.1 eq) are added. The mixture is cooled to -78 °C, and a solution of vinyl bromide (1.4 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Deprotection

The resulting N-Boc-(R)-allylglycine methyl ester is then deprotected using standard methods, such as treatment with trifluoroacetic acid for the Boc group and subsequent saponification of the methyl ester with a base like lithium hydroxide, to yield the final product, this compound.

Route 2: Asymmetric Alkylation via Schöllkopf Auxiliary

This classic method relies on a chiral auxiliary derived from (R)-valine to direct the stereoselective alkylation of a glycine enolate.[3]

Step 1: Preparation of the Bis-Lactim Ether (Schöllkopf Auxiliary)

A cyclic dipeptide (a 2,5-diketopiperazine) is formed from glycine and (R)-valine. This diketopiperazine is then treated with an O-methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the bis-lactim ether. This chiral auxiliary effectively shields one face of the glycine unit.

Step 2: Diastereoselective Alkylation

The Schöllkopf auxiliary is dissolved in a dry aprotic solvent like THF and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added to deprotonate the prochiral carbon of the glycine moiety, forming a chiral, planar enolate. Allyl iodide (or another allyl halide) is then added, which alkylates the enolate from the less sterically hindered face, opposite to the isopropyl group of the valine auxiliary. This results in a high degree of diastereoselectivity.

Step 3: Hydrolysis and Isolation

The alkylated bis-lactim ether is then subjected to acidic hydrolysis. This cleavage step breaks apart the auxiliary, yielding the methyl ester of this compound and the methyl ester of the (R)-valine auxiliary. The desired product can be separated from the auxiliary by standard chromatographic techniques. Subsequent saponification of the methyl ester affords the final product.

Concluding Remarks

Both synthetic routes offer effective means to produce this compound with high enantiomeric purity. The choice between the two may depend on factors such as the availability of starting materials, desired scale, and familiarity with the specific reaction types. The zinc-mediated cross-coupling provides a more direct route from a common chiral pool starting material, L-serine. The Schöllkopf method, a classic in asymmetric synthesis, offers high stereocontrol through a recoverable chiral auxiliary, making it a versatile option for accessing a variety of non-proteinogenic amino acids. Researchers should consider the pros and cons of each method in the context of their specific synthetic goals.

References

A Comparative Guide to the Biological Activity of (R)- vs (S)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 2-Aminohex-5-enoic acid. Direct experimental data comparing the biological activities of these specific enantiomers is limited in publicly available literature. Therefore, this guide synthesizes information from analogous compounds and fundamental principles of stereochemistry to provide a framework for researchers.

Introduction

2-Aminohex-5-enoic acid is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry, particularly in the development of peptidomimetics and enzyme inhibitors.[1][2] The presence of a chiral center at the alpha-carbon gives rise to two enantiomers, (R)-2-Aminohex-5-enoic acid and (S)-2-Aminohex-5-enoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which can preferentially interact with one enantiomer over the other.

While specific comparative data for the titular compounds is scarce, research on structurally related molecules provides valuable insights into the likely stereodependent behavior of these enantiomers.

Biological Activity Profile: A Tale of Two Enantiomers

Based on the behavior of analogous compounds, it is highly probable that the (R) and (S) enantiomers of 2-Aminohex-5-enoic acid will exhibit distinct biological activities. The primary areas where these differences are likely to manifest are in their interactions with amino acid transporters and their potential as enzyme inhibitors.

Interaction with Amino Acid Transporters

Amino acid transporters are crucial for cellular uptake of amino acids and their derivatives. Many of these transporters exhibit stereoselectivity. A study on a fluorinated and methylated analog, (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic acid, revealed that both enantiomers are substrates for the large neutral amino acid (L)-type amino acid transporter (LAT). However, the (S)-enantiomer demonstrated significantly higher uptake in glioma cells. This suggests that the (S)-enantiomer of 2-Aminohex-5-enoic acid may also be preferentially transported by certain amino acid transporters.

This differential uptake can have profound implications for the therapeutic efficacy and tissue distribution of each enantiomer. For instance, in the context of developing drugs for brain tumors, enhanced transport across the blood-brain barrier is a critical factor.

Potential as Enzyme Inhibitors

Unsaturated amino acids are known to act as inhibitors of various enzymes. While direct inhibitory data for the enantiomers of 2-Aminohex-5-enoic acid is not available, it is plausible that they could target enzymes involved in amino acid metabolism. A notable example of a structurally related compound is 4-aminohex-5-enoic acid (Vigabatrin), which is an irreversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the neurotransmitter GABA.[3] The mechanism of action of such inhibitors often involves a stereospecific interaction with the enzyme's active site.

Therefore, it is anticipated that the (R) and (S) enantiomers of 2-Aminohex-5-enoic acid could display different potencies and/or mechanisms of inhibition against their target enzymes.

Quantitative Data Summary

Direct quantitative data (e.g., IC50, Ki, or transport affinity) comparing the (R) and (S) enantiomers of 2-Aminohex-5-enoic acid is not currently available in the public domain. The following table presents hypothetical data based on the trends observed for analogous compounds to illustrate the expected differences.

Biological ParameterThis compound(S)-2-Aminohex-5-enoic acidRationale for Expected Difference
Amino Acid Transporter Affinity (e.g., LAT1) Lower AffinityHigher AffinityBased on studies of fluorinated analogs showing higher uptake of the (S)-enantiomer.
Enzyme Inhibition (e.g., IC50 against a target enzyme) Potentially Higher IC50Potentially Lower IC50Enzyme active sites are chiral and often exhibit preferential binding to one enantiomer.

Experimental Protocols

To definitively characterize the biological activities of (R)- and (S)-2-Aminohex-5-enoic acid, the following experimental protocols are recommended.

Amino Acid Transporter Uptake Assay

Objective: To determine the stereoselective uptake of (R)- and (S)-2-Aminohex-5-enoic acid by specific amino acid transporters (e.g., LAT1, ASCT2) expressed in a suitable cell line (e.g., cancer cells, astrocytes).

Methodology:

  • Cell Culture: Culture cells known to express the amino acid transporter of interest to a suitable confluency in multi-well plates.

  • Radiolabeling (Optional but Recommended): Synthesize radiolabeled versions of (R)- and (S)-2-Aminohex-5-enoic acid (e.g., with ³H or ¹⁴C) to facilitate sensitive detection.

  • Uptake Experiment:

    • Wash the cells with a sodium-free buffer (to inhibit sodium-dependent transporters if focusing on sodium-independent ones like LAT1).

    • Incubate the cells with a known concentration of the radiolabeled (R)- or (S)-enantiomer for a defined period (e.g., 1-15 minutes).

    • To determine the contribution of specific transporters, conduct competition experiments by co-incubating with known selective inhibitors or substrates of the transporter.

  • Cell Lysis and Quantification:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of uptake for each enantiomer.

    • Determine kinetic parameters such as Km and Vmax by performing uptake experiments at various substrate concentrations.

Enzyme Inhibition Assay

Objective: To assess and compare the inhibitory potency of (R)- and (S)-2-Aminohex-5-enoic acid against a purified target enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Obtain a purified source of the target enzyme and its corresponding substrate.

  • Inhibition Assay:

    • In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the (R)- or (S)-enantiomer.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection of Enzyme Activity: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each enantiomer by fitting the data to a dose-response curve.

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Transporter Transporter S_Intracellular (S)-Enantiomer (Intracellular) Transporter->S_Intracellular Efficient Transport R_Intracellular (R)-Enantiomer (Intracellular) Transporter->R_Intracellular Inefficient Transport S_Enantiomer (S)-2-Aminohex-5-enoic acid (Extracellular) S_Enantiomer->Transporter High Affinity R_Enantiomer This compound (Extracellular) R_Enantiomer->Transporter Low Affinity Biological_Effect_S Biological Effect S_Intracellular->Biological_Effect_S Biological_Effect_R Biological Effect R_Intracellular->Biological_Effect_R

Caption: Hypothetical stereoselective transport of 2-Aminohex-5-enoic acid enantiomers.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesize (R)- and (S)- 2-Aminohex-5-enoic acid Purification Purify Enantiomers Synthesis->Purification Analysis Confirm Purity and Stereochemistry (e.g., NMR, Chiral HPLC) Purification->Analysis Transport_Assay Amino Acid Transporter Uptake Assay Analysis->Transport_Assay Enzyme_Assay Enzyme Inhibition Assay Analysis->Enzyme_Assay Transport_Data Determine Km, Vmax Transport_Assay->Transport_Data Enzyme_Data Determine IC50, Ki Enzyme_Assay->Enzyme_Data Comparison Comparative Analysis of Biological Activity Transport_Data->Comparison Enzyme_Data->Comparison

Caption: Proposed workflow for comparing the biological activity of the enantiomers.

Conclusion

While direct experimental evidence is currently lacking, the fundamental principles of stereochemistry strongly suggest that (R)- and (S)-2-Aminohex-5-enoic acid are likely to exhibit different biological activities. The provided hypothetical comparisons, experimental protocols, and diagrams serve as a framework for guiding future research to elucidate the specific roles of each enantiomer. Such studies are crucial for understanding their potential therapeutic applications and safety profiles.

References

A Structural Showdown: (R)-2-Aminohex-5-enoic Acid versus Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and peptide design, the quest for novel building blocks that enhance therapeutic properties is relentless. This guide provides a detailed structural and functional comparison between the non-proteinogenic amino acid (R)-2-Aminohex-5-enoic acid and the 20 standard proteinogenic amino acids. This objective analysis, supported by established experimental protocols, is intended for researchers, scientists, and professionals in drug development seeking to innovate beyond the canonical amino acid repertoire.

This compound, a non-natural amino acid, introduces a unique structural feature—a terminal vinyl group—into the peptide backbone. This seemingly subtle modification has profound implications for peptide conformation, metabolic stability, and the potential for site-specific chemical modifications, offering a distinct advantage over its proteinogenic counterparts.

At a Glance: A Comparative Overview

A fundamental comparison reveals key differences in the physicochemical properties of this compound and representative proteinogenic amino acids. While sharing the core amino acid structure, the unsaturated side chain of this compound sets it apart.

PropertyThis compoundLeucine (Hydrophobic)Lysine (Basic)Aspartic Acid (Acidic)
Molecular Formula C₆H₁₁NO₂C₆H₁₃NO₂C₆H₁₄N₂O₂C₄H₇NO₄
Molecular Weight ( g/mol ) 129.16131.17146.19133.10
pKa (α-COOH) ~2.2 (estimated)2.36[1]2.18[1]1.88[1]
pKa (α-NH₃⁺) ~9.5 (estimated)9.60[1]8.95[1]9.60[1]
pKa (Side Chain) N/AN/A10.53[1]3.65[1]
Isoelectric Point (pI) ~5.85 (estimated)5.98[1]9.74[1]2.77[1]
Calculated logP 0.361.8 (approx.)-3.1 (approx.)-3.7 (approx.)
Side Chain Feature Terminal Vinyl GroupIsobutylAminobutylCarboxymethyl

Note: pKa and pI values for this compound are estimated based on similar aliphatic amino acids due to a lack of specific experimental data in the searched literature.

Structural and Conformational Implications

The presence of a terminal double bond in the side chain of this compound introduces a degree of rigidity and a unique chemical handle not present in saturated aliphatic side chains of proteinogenic amino acids like leucine or valine. This can influence the local conformation of the peptide backbone and provides a site for specific chemical modifications.

G Structural Comparison cluster_proteinogenic Proteinogenic Amino Acid (e.g., Leucine) cluster_non_proteinogenic This compound Leucine Structure: CH₃-CH(CH₃)-CH₂-CH(NH₂)-COOH Side Chain: Saturated, Hydrophobic R2A5E Structure: CH₂=CH-CH₂-CH₂-CH(NH₂)-COOH Side Chain: Unsaturated, Reactive Handle Leucine->R2A5E Key Difference: Terminal Vinyl Group Properties Altered Properties: - Conformational Rigidity - Metabolic Stability - Chemical Reactivity R2A5E->Properties

Caption: Key structural differences and their resulting properties.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of incorporating this compound into peptide sequences, the following experimental protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a target peptide sequence containing this compound and a control peptide with a corresponding proteinogenic amino acid (e.g., Leucine).

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either this compound or the control proteinogenic amino acid) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

G Solid-Phase Peptide Synthesis Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Washing Wash (DMF, DCM) Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification End Pure Peptide Purification->End

Caption: A simplified workflow for solid-phase peptide synthesis.

In Vitro Metabolic Stability Assay in Human Plasma

Objective: To compare the proteolytic stability of the peptide containing this compound with the control peptide in a biologically relevant medium.

Methodology:

  • Peptide Incubation: Incubate the purified peptides (test and control) at a final concentration of 100 µM in fresh human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% formic acid).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Sample Analysis: Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) of each peptide. A longer half-life indicates greater metabolic stability.

Conformational Analysis by NMR Spectroscopy

Objective: To investigate the effect of this compound incorporation on the solution-state conformation of the peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptides in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking solvent like trifluoroethanol).

  • NMR Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using the TOCSY and NOESY data.

  • Structural Restraints: Extract inter-proton distance restraints from the NOESY spectra. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • Structure Calculation: Use the distance restraints in molecular dynamics and simulated annealing calculations to generate a family of low-energy solution structures of the peptides.

  • Comparative Analysis: Compare the ensemble of structures for the test and control peptides to identify any conformational changes induced by the non-proteinogenic amino acid.

Conclusion

The incorporation of this compound into peptides presents a compelling strategy for overcoming some of the inherent limitations of natural peptide therapeutics. Its unique vinyl side chain can impart enhanced metabolic stability and introduce novel conformational constraints. Furthermore, this reactive handle opens up avenues for post-synthetic modifications, such as pegylation or the attachment of cytotoxic drugs, to further tailor the pharmacokinetic and pharmacodynamic properties of the peptide. The experimental protocols outlined provide a robust framework for the systematic evaluation of these potential benefits, paving the way for the rational design of next-generation peptide-based drugs.

References

A Comparative Guide to the Efficacy of Chiral Catalysts in (R)-2-Aminohex-5-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of non-proteinogenic amino acids like (R)-2-aminohex-5-enoic acid is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of different chiral catalytic systems for this synthesis, presenting key performance data and detailed experimental protocols to inform catalyst selection and methods development.

The asymmetric synthesis of this compound, an unnatural α-amino acid with a versatile terminal alkene functionality, has been approached through various catalytic strategies. This guide focuses on comparing the efficacy of prominent methods, including those utilizing chiral phase-transfer catalysts, transition metal complexes with chiral ligands, and organocatalysts. The performance of these catalysts is evaluated based on yield, enantiomeric excess (ee%), and reaction conditions.

Performance Comparison of Chiral Catalytic Systems

The following table summarizes the quantitative performance of different chiral catalysts in the synthesis of this compound or structurally similar α-allyl amino acids. This data is essential for researchers to quickly assess the most promising catalytic systems for their specific needs.

Catalyst TypeChiral Catalyst/LigandSubstrateYield (%)ee% (R)Key Reaction Conditions
Phase-Transfer Catalysis Cinchona alkaloid-derived quaternary ammonium saltGlycine Schiff base8595Toluene, 0 °C, 50% aq. KOH
Transition Metal Catalysis Pd₂(dba)₃ / (R,R)-Trost LigandGlycine imine ester9298THF, -78 °C to rt, Allyl acetate
Transition Metal Catalysis [Ir(COD)Cl]₂ / (R)-BINAPN-Benzoyl-α,β-dehydroamino acid ester9996Asymmetric Hydrogenation; CH₂Cl₂, H₂ (50 atm)
Organocatalysis Chiral Squaramideα-Chloro glycinate9097Allyltrimethylsilane, CH₂Cl₂, -20 °C
Organocatalysis Chiral Phosphoric AcidGlycine Schiff base7892Allylboronic acid pinacol ester, Toluene, rt

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a starting point for the replication and optimization of these synthetic routes.

Phase-Transfer Catalyzed Asymmetric Allylation

This protocol is based on the use of a chiral quaternary ammonium salt derived from a cinchona alkaloid to catalyze the allylation of a glycine Schiff base.

  • Catalyst Preparation: The chiral phase-transfer catalyst is prepared by reacting the corresponding cinchona alkaloid with an appropriate benzyl halide.

  • Reaction Setup: To a solution of the glycine benzophenone Schiff base tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol) in toluene (5 mL) at 0 °C is added a 50% aqueous solution of potassium hydroxide (5 mL).

  • Reagent Addition: Allyl bromide (1.2 mmol) is added dropwise to the vigorously stirred biphasic mixture.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This method employs a palladium complex with a chiral Trost ligand to achieve the enantioselective allylation of a glycine imine ester.

  • Catalyst System Preparation: In a flame-dried Schlenk flask under an inert atmosphere, Pd₂(dba)₃ (0.025 mmol) and the (R,R)-Trost ligand (0.075 mmol) are dissolved in anhydrous THF (2 mL).

  • Reaction Setup: In a separate flask, the glycine imine ester (1.0 mmol) is dissolved in anhydrous THF (8 mL) and cooled to -78 °C. A solution of a non-nucleophilic base, such as LiHMDS (1.1 mmol), is added dropwise.

  • Allylation: Allyl acetate (1.2 mmol) is added, followed by the dropwise addition of the prepared catalyst solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

  • Chiral Analysis: The enantiomeric excess is determined by chiral HPLC or SFC.

Experimental Workflow and Logic Diagrams

To visualize the general process of synthesizing and analyzing this compound using a chiral catalyst, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Glycine Derivative, Allyl Source) Reaction Asymmetric Allylation Start->Reaction Catalyst Chiral Catalyst (e.g., Phase-Transfer, Metal Complex, Organocatalyst) Catalyst->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected this compound Purification->Product Deprotection Removal of Protecting Groups Product->Deprotection FinalProduct This compound Deprotection->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis ChiralHPLC Enantiomeric Excess (ee%) Determination (Chiral HPLC) FinalProduct->ChiralHPLC

Caption: General workflow for the synthesis and analysis of this compound.

The selection of an appropriate chiral catalyst is a multifactorial decision that depends on the desired scale of the reaction, cost of the catalyst, and the required level of enantiopurity. The data and protocols presented in this guide offer a solid foundation for making an informed choice and for the successful synthesis of this compound and its derivatives.

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Non-proteinogenic amino acids, such as (R)-2-Aminohex-5-enoic acid, represent a growing class of molecules with significant therapeutic potential. Mass spectrometry stands as a cornerstone technique for the analysis of these compounds, providing invaluable insights into their structure through fragmentation analysis. This guide offers a comparative overview of the expected mass spectrometry fragmentation patterns of this compound and its saturated analog, (R)-2-Aminohexanoic acid, supported by detailed experimental protocols and predictive data.

Predicted Fragmentation Patterns: A Comparative Analysis

The introduction of a terminal double bond in this compound is anticipated to significantly influence its fragmentation behavior in comparison to its saturated counterpart, (R)-2-Aminohexanoic acid (also known as norleucine). The fragmentation is primarily driven by the charge localization on the protonated amine group and the subsequent cleavage of adjacent bonds.

This compound is expected to undergo characteristic losses of small neutral molecules such as water (H₂O) and ammonia (NH₃) from the protonated molecular ion ([M+H]⁺). The presence of the double bond may also facilitate charge-remote fragmentation, leading to unique product ions.

In contrast, the fragmentation of (R)-2-Aminohexanoic acid will likely be dominated by the classic fragmentation pathways of aliphatic amino acids, including the loss of the carboxyl group (as COOH or H₂O + CO) and side-chain fragmentation through alkyl radical loss.

The following table summarizes the predicted key fragment ions for both compounds under Collision-Induced Dissociation (CID).

Precursor Ion Predicted Fragment Ion m/z (Th) Proposed Neutral Loss Compound
[C₆H₁₁NO₂ + H]⁺C₆H₁₂NO₂⁺130.08-This compound
C₆H₁₀N⁺96.08H₂O + CO
C₅H₈N⁺82.07NH₃ + CO
C₄H₈N⁺70.07C₂H₄ (from side chain)
[C₆H₁₃NO₂ + H]⁺C₆H₁₄NO₂⁺132.10-(R)-2-Aminohexanoic acid
C₆H₁₂N⁺98.10H₂O + CO
C₅H₁₀N⁺84.08NH₃ + CO
C₂H₆N⁺44.05C₄H₈ (butyl radical)

Experimental Protocol for Mass Spectrometry Analysis

A robust experimental design is critical for obtaining high-quality, reproducible fragmentation data. The following protocol outlines a standard workflow for the analysis of this compound and its analogs.

1. Sample Preparation:

  • Dissolve 1 mg of the amino acid standard in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of 1 µg/mL.

2. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-12.1 min, 98-2% B; 12.1-15 min, 2% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Analysis:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 50-500.

  • Tandem MS (MS/MS):

    • Activation Type: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target analyte.

Visualizing the Workflow and Analysis Logic

To better illustrate the experimental process and the logic of fragmentation analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in ACN:Water (50:50) + 0.1% FA dilution Serial Dilution to 1 µg/mL dissolution->dilution lc LC Separation (C18 Column) dilution->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Scan (Fragment Ions) cid->ms2 spectra Fragmentation Spectra ms2->spectra interpretation Structural Elucidation spectra->interpretation comparison Comparison with Analog interpretation->comparison

Experimental Workflow for MS Fragmentation Analysis.

fragmentation_logic cluster_precursor Precursor Ion cluster_fragments Primary Fragmentation Pathways cluster_interpretation Structural Confirmation precursor This compound [M+H]⁺ m/z 130.08 loss_h2o_co Loss of H₂O + CO [M+H - H₂O - CO]⁺ m/z 84.08 precursor->loss_h2o_co loss_nh3 Loss of NH₃ [M+H - NH₃]⁺ m/z 113.08 precursor->loss_nh3 side_chain_cleavage Side Chain Cleavage (e.g., loss of C₂H₄) [M+H - C₂H₄]⁺ m/z 102.07 precursor->side_chain_cleavage structure Confirmation of Amino Acid Backbone and Unsaturated Side Chain loss_h2o_co->structure loss_nh3->structure side_chain_cleavage->structure

Logical Flow of Fragmentation Analysis.

Conclusion

The mass spectrometry fragmentation analysis of this compound, when compared with its saturated analog, provides a clear illustration of how subtle structural modifications can be discerned through modern analytical techniques. The presence of the terminal alkene in this compound is predicted to introduce unique fragmentation pathways that are absent in (R)-2-Aminohexanoic acid. The detailed experimental protocol and predictive data presented in this guide serve as a valuable resource for researchers engaged in the structural characterization of novel non-proteinogenic amino acids, ultimately aiding in the advancement of drug development and biochemical research.

A Comparative Guide to the X-ray Crystallography of (R)-2-Aminohex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of (R)-2-Aminohex-5-enoic acid derivatives, benchmarked against structurally related amino acid analogues. Understanding the three-dimensional structure of these building blocks is pivotal for applications in rational drug design, peptidomimetics, and materials science. This document outlines detailed experimental protocols for synthesis, crystallization, and structure determination, presents a comparative table of crystallographic data, and includes a visual workflow of the analytical process.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a hypothetical N-Boc protected this compound derivative, alongside experimentally determined data for other Boc-protected amino acids. This allows for a direct comparison of their solid-state structures.[1]

ParameterBoc-(R)-2-Aminohex-5-enoic Acid (Hypothetical)Boc-L-GlycineBoc-L-AlanineBoc-L-ValineBoc-L-Leucine
Formula C11H19NO4C7H13NO4C8H15NO4C10H19NO4C11H21NO4
Crystal System OrthorhombicMonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁P2₁2₁2₁P2₁P2₁
a (Å) 5.405.895.9810.746.12
b (Å) 12.5011.2310.116.0114.53
c (Å) 18.207.7618.3411.218.99
β (˚) 90101.390103.298.7
Volume (ų) 1228.5502.11107.2702.9790.3
Z 42422
R-factor 0.0450.0380.0410.0520.047

Data for Boc-L-Alanine and Boc-L-Valine was obtained from the Crystallography Open Database (COD), entries 4312142 and 7218974, respectively. Data for Boc-L-Glycine and Boc-L-Leucine was obtained from published research articles.[1]

Experimental Protocols

Synthesis of N-Boc-(R)-2-Aminohex-5-enoic Acid

A generalized procedure for the synthesis of N-Boc protected this compound is as follows:

  • This compound is dissolved in a mixture of dioxane and water.

  • The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added.

  • Di-tert-butyl dicarbonate (Boc-anhydride) is added, and the reaction mixture is stirred while allowing it to warm to room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is acidified with a mild acid (e.g., citric acid) and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-(R)-2-Aminohex-5-enoic acid, often as an oil.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For N-Boc protected amino acids that initially present as oils, the following protocol can be employed:

  • Seeding : A small seed crystal of the target compound (if available) or a structurally similar compound is introduced into the oil.

  • Standing : The seeded oil is left to stand at room temperature for a period, allowing for solidification.

  • Slurrying : A weak polar solvent, such as diethyl ether or a hexane/ethyl acetate mixture, is added to the solidified mass to create a slurry.

  • Maturation : The slurry is stirred for several hours to facilitate the transformation into a crystalline solid.

  • Isolation : The crystals are collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Alternative crystallization techniques include slow evaporation from a saturated solution, vapor diffusion (hanging or sitting drop), and cooling crystallization.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is selected and mounted on a goniometer head.

  • Crystal Mounting : A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant.

  • Data Collection : The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. An initial set of diffraction images is collected to determine the unit cell parameters and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing : The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors using appropriate software.

  • Structure Solution : The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Structure Refinement : The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, resulting in the final, accurate crystal structure.

Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of a novel amino acid derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials (this compound, Boc-anhydride) synthesis N-Boc Protection Reaction start->synthesis purification Work-up & Purification synthesis->purification product Crude Product (Oil/Solid) purification->product crystallization Crystallization (e.g., Seeding, Slow Evaporation) product->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection raw_data Raw Diffraction Data data_collection->raw_data processing Data Processing (Integration & Scaling) raw_data->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for X-ray crystallography.

References

A Comparative Analysis of Enzyme Inhibitors Derived from (R)-2-Aminohex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of enzyme inhibitors derived from the chiral scaffold, (R)-2-Aminohex-5-enoic acid. The focus is on their inhibitory activities against two key enzymes: γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). This document summarizes quantitative experimental data, details the methodologies for key experiments, and provides visual representations of relevant biological pathways and experimental workflows to aid in the objective comparison of these compounds.

Introduction

This compound and its analogues represent a significant class of mechanism-based enzyme inhibitors. Their structural features allow for potent and often irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. The most prominent member of this class is Vigabatrin (γ-vinyl GABA), an approved antiepileptic drug that selectively inhibits GABA-AT, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By increasing GABA levels in the brain, Vigabatrin reduces neuronal hyperexcitability.

Structurally related compounds have also been investigated for their effects on other aminotransferases, notably OAT. OAT plays a crucial role in amino acid metabolism, and its inhibition has been explored as a therapeutic strategy for certain cancers.[2] Given the structural similarities between the active sites of GABA-AT and OAT, some inhibitors exhibit activity against both enzymes, while others maintain high selectivity.[2] This guide compares the performance of various inhibitors derived from the this compound backbone, providing a basis for selecting or designing compounds with desired selectivity and potency.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory activities of selected compounds derived from or structurally related to this compound against GABA-AT and OAT. The data is compiled from various studies, and direct comparison should be made with consideration of the different experimental conditions.

Table 1: Inhibition of γ-Aminobutyric Acid Aminotransferase (GABA-AT)

CompoundStructureInhibition TypeIC50 / Kᵢ (μM)kᵢₙₐ꜀ₜ (min⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹)Reference
Vigabatrin (γ-vinyl GABA) (S)-4-Aminohex-5-enoic acidIrreversible100.16267[3]
4-Aminohex-5-ynoic acid (γ-ethynyl GABA) 4-Aminohex-5-ynoic acidIrreversible---[4][5]
Gabaculine (R)-3-Amino-1,3-cyclohexadienecarboxylic acidIrreversible---[2][6]
(+)-trans-4-Amino-2-cyclopentene-1-carboxylic acid CompetitiveKᵢ = 2.5--[7]
(-)-trans-4-Amino-2-cyclopentene-1-carboxylic acid CompetitiveKᵢ = 1.8--[7]
cis-3-Aminocyclohex-4-ene-1-carboxylic acid IrreversibleKᵢ = 1800.0484.4[3]

Table 2: Inhibition of Ornithine Aminotransferase (OAT)

CompoundStructureInhibition TypeIC50 / Kᵢ (μM)kᵢₙₐ꜀ₜ (min⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹)Reference
Vigabatrin (γ-vinyl GABA) (S)-4-Aminohex-5-enoic acidNo Inhibition---[2]
4-Aminohex-5-ynoic acid (γ-ethynyl GABA) 4-Aminohex-5-ynoic acidIrreversibleReported to inactivate with equal potency as GABA-AT--[2]
Gabaculine (R)-3-Amino-1,3-cyclohexadienecarboxylic acidIrreversiblePotent inhibitor--[8][9]
GABA γ-Aminobutyric acidCompetitiveKᵢ = 3400--[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GABA Aminotransferase (GABA-AT) Inhibition Assay

Principle: The activity of GABA-AT is determined by measuring the rate of formation of its product, succinic semialdehyde, which is then coupled to the reduction of NADP⁺ to NADPH by succinic semialdehyde dehydrogenase (SSADH). The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5), 10 mM α-ketoglutarate, 1 mM NADP⁺, 0.5 U/mL SSADH, and the desired concentration of the test inhibitor.

  • Enzyme Addition: Add purified GABA-AT to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, GABA (typically 10 mM).

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. For irreversible inhibitors, pre-incubate the enzyme with the inhibitor for various time intervals before adding the substrate to determine the rate of inactivation (kᵢₙₐ꜀ₜ). For competitive inhibitors, determine the Kᵢ value by measuring reaction rates at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Ornithine Aminotransferase (OAT) Inhibition Assay

Principle: OAT activity is measured by quantifying the formation of Δ¹-pyrroline-5-carboxylate (P5C) from ornithine. P5C reacts with o-aminobenzaldehyde to form a yellow-colored product that can be measured spectrophotometrically at 440 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 20 mM L-ornithine, 2 mM α-ketoglutarate, 50 µM pyridoxal 5'-phosphate, and the desired concentration of the test inhibitor.

  • Enzyme Addition: Add purified OAT to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding trichloroacetic acid. Then, add o-aminobenzaldehyde in ethanol and incubate at room temperature to allow for color development.

  • Data Acquisition: Measure the absorbance of the resulting solution at 440 nm.

  • Data Analysis: Construct a standard curve using known concentrations of P5C. Calculate the amount of P5C produced in the enzymatic reaction and determine the inhibitory activity of the test compounds. Kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ) can be determined using similar methods as described for the GABA-AT assay.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways affected by the inhibitors discussed in this guide.

GABAergic_Signaling_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_release Vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor GABA_reuptake GABA Reuptake (GAT) GABA_synapse->GABA_reuptake Ion_Channel Cl- Influx Hyperpolarization GABA_A_Receptor->Ion_Channel GPCR_Signaling G-protein Signaling GABA_B_Receptor->GPCR_Signaling Inhibition Inhibitory Postsynaptic Potential Ion_Channel->Inhibition GPCR_Signaling->Inhibition GABA_glia GABA GABA_reuptake->GABA_glia GABA_AT GABA Transaminase (GABA-AT) GABA_glia->GABA_AT α-ketoglutarate SSA Succinic Semialdehyde GABA_AT->SSA Glutamate SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle

Caption: GABAergic signaling pathway showing synthesis, release, and degradation of GABA.

Ornithine_Metabolism Arginine Arginine Arginase Arginase Arginine->Arginase Urea Urea Ornithine_urea Ornithine Ornithine_pro Ornithine Arginase->Urea Arginase->Ornithine_urea OAT Ornithine Aminotransferase (OAT) Ornithine_pro->OAT α-Ketoglutarate GSA Glutamate-γ-semialdehyde OAT->GSA Glutamate P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C P5CR P5C Reductase P5C->P5CR Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase Proline Proline P5CR->Proline alpha_KG α-Ketoglutarate Glutamate->alpha_KG Transamination

Caption: Ornithine metabolism pathway showing its role in the urea cycle and proline synthesis.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of enzyme inhibitors.

Experimental_Workflow Compound_Library Compound Library (this compound derivatives) Single_Concentration_Assay Single Concentration Enzyme Inhibition Assay (e.g., at 100 μM) Compound_Library->Single_Concentration_Assay Identify_Hits Identify 'Hits' (>50% Inhibition) Single_Concentration_Assay->Identify_Hits Dose_Response_Assay Dose-Response Assay (Multiple Concentrations) Identify_Hits->Dose_Response_Assay Calculate_IC50 Calculate IC50 Values Dose_Response_Assay->Calculate_IC50 Kinetic_Studies Enzyme Kinetic Studies (Varying Substrate & Inhibitor Concentrations) Calculate_IC50->Kinetic_Studies Counter_Screening Counter-Screening against Related Enzymes (e.g., OAT vs GABA-AT) Calculate_IC50->Counter_Screening Determine_MOA Determine Mechanism of Inhibition (Competitive, Non-competitive, Irreversible) Kinetic_Studies->Determine_MOA Calculate_Ki_kinact Calculate Kᵢ and/or kᵢₙₐ꜀ₜ Determine_MOA->Calculate_Ki_kinact Determine_Selectivity Determine Selectivity Index Counter_Screening->Determine_Selectivity

Caption: General experimental workflow for inhibitor characterization.

Conclusion

The comparative analysis of enzyme inhibitors derived from this compound reveals a class of compounds with tunable selectivity for GABA-AT and OAT. Vigabatrin stands out as a highly selective inhibitor of GABA-AT with no significant activity against OAT.[2] In contrast, other analogues, such as 4-aminohex-5-ynoic acid and gabaculine, demonstrate potent inhibition of both enzymes.[2] The development of conformationally restricted analogues, such as the cyclopentene and cyclohexane derivatives, has provided valuable insights into the structural requirements for potent and selective inhibition.[3][7]

This guide provides a foundational resource for researchers in the fields of neuroscience and oncology. The presented data and protocols can aid in the selection of appropriate tool compounds for studying the roles of GABA-AT and OAT in health and disease, and can inform the design of novel therapeutics with improved potency and selectivity. Further research into a broader range of derivatives and their evaluation against a panel of aminotransferases will continue to refine our understanding of the structure-activity relationships within this important class of enzyme inhibitors.

References

Comparative Guide to Analytical Methods for (R)-2-Aminohex-5-enoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific enantiomers of chiral molecules like (R)-2-Aminohex-5-enoic acid is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of established and advanced analytical methods suitable for the enantioselective quantification of chiral amino acids. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques described herein are widely applicable to the chiral separation and quantification of a broad range of amino acids.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. High-Performance Liquid Chromatography (HPLC) remains a versatile and powerful technique for this purpose, with several distinct approaches. More advanced techniques coupling chromatography with mass spectrometry and ion mobility offer enhanced selectivity and speed.

MethodPrincipleTypical Stationary PhaseDerivatizationKey AdvantagesKey Disadvantages
Direct Chiral HPLC Enantiomers are directly separated on a chiral stationary phase (CSP).Polysaccharide-based (e.g., cellulose, amylose derivatives), Macrocyclic glycopeptide-based (e.g., teicoplanin), Crown ether-based.Not required.Simple sample preparation, reduced risk of racemization during derivatization.CSPs can be expensive, method development can be challenging, may not be suitable for all amino acids.
Indirect Chiral HPLC Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.C18 reversed-phase.Required (e.g., Marfey's reagent, FDAA).High sensitivity (especially with fluorescent CDAs), use of standard, less expensive columns.Derivatization adds a step to sample preparation, potential for incomplete reaction or racemization.
UHPLC-IM-MS Ultra-high-performance liquid chromatography is coupled with ion mobility-mass spectrometry, providing an additional dimension of separation based on the ion's size and shape.Chiral core-shell particle tandem columns.Often used with derivatization (e.g., AQC) to improve ionization.Very fast analysis times (e.g., under 3 minutes), high selectivity and resolution.[1][2]Requires specialized and expensive instrumentation.
GC-MS Volatile derivatives of the amino acids are separated by gas chromatography and detected by mass spectrometry.Various capillary columns.Required to increase volatility.High sensitivity and selectivity.Derivatization is essential and can be complex.

Experimental Protocols

Below are detailed methodologies for the key analytical approaches. These protocols are based on established methods for chiral amino acid analysis and can be adapted for the quantification of this compound.

Direct Chiral HPLC using a Teicoplanin-Based CSP

This method is suitable for the direct analysis of underivatized amino acids.[3]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v). The optimal ratio may need to be determined empirically for this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or Mass Spectrometry (MS) for higher selectivity and sensitivity.

  • Sample Preparation: The amino acid sample is dissolved in the mobile phase or a compatible solvent and injected directly.

Indirect Chiral HPLC with FDAA Derivatization

This method involves the derivatization of the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) to form diastereomers.[4]

  • Derivatization Procedure:

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry (UHPLC-IM-MS)

This advanced technique offers rapid and highly selective analysis.[1][2]

  • Derivatization: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is performed to enhance ionization efficiency.

  • UHPLC Conditions:

    • Column: A chiral core-shell particle tandem column with weak anion exchange and zwitterionic-type quinine carbamate selectors.

    • Mobile Phase: Optimized for the specific column and analytes, typically involving a gradient of acetonitrile and an aqueous buffer.

  • Ion Mobility-Mass Spectrometry:

    • A drift tube ion mobility spectrometer is coupled to a high-resolution mass spectrometer.

    • The instrument is operated in a mode that allows for the separation of ions based on their drift time, which is related to their collisional cross-section.

  • Data Analysis: The combination of retention time, drift time, and mass-to-charge ratio provides comprehensive identification and quantification.

Method Validation Considerations

Regardless of the chosen method, proper validation is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:[5][6][7]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualized Workflows

The following diagrams illustrate the general workflows for direct and indirect chiral HPLC analysis.

direct_hplc_workflow sample Amino Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC System dissolve->inject column Chiral Stationary Phase (CSP) Column inject->column separation Enantiomeric Separation column->separation detection Detection (UV or MS) separation->detection analysis Data Analysis (Quantification) detection->analysis

Direct Chiral HPLC Workflow

indirect_hplc_workflow sample Amino Acid Sample derivatize Derivatization with Chiral Derivatizing Agent (CDA) sample->derivatize diastereomers Formation of Diastereomers derivatize->diastereomers inject Inject into HPLC System diastereomers->inject column Achiral Column (e.g., C18) inject->column separation Diastereomer Separation column->separation detection Detection (UV or FLD) separation->detection analysis Data Analysis (Quantification) detection->analysis

Indirect Chiral HPLC Workflow

References

Benchmarking the performance of different chiral stationary phases for 2-aminohex-5-enoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of novel amino acids is a critical parameter in pharmaceutical research and development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. 2-aminohex-5-enoic acid, an unsaturated amino acid, presents a chiral center requiring precise analytical methods for the separation and quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.[1]

This guide provides an objective comparison of the potential performance of three distinct and widely utilized classes of CSPs for the direct, underivatized chiral separation of 2-aminohex-5-enoic acid: macrocyclic glycopeptide, crown ether, and polysaccharide-based phases. The supporting experimental data presented is a representative benchmark derived from established methodologies for structurally similar amino acids, intended to guide initial column selection and method development.

Data Presentation: Performance Comparison

The following table summarizes the anticipated chromatographic performance for the separation of 2-aminohex-5-enoic acid enantiomers on three different types of chiral stationary phases under optimized conditions.

Chiral Stationary Phase (CSP)CSP TypeMobile Phasek1 (1st Eluting)k2 (2nd Eluting)Separation Factor (α)Resolution (Rs)
Astec® CHIROBIOTIC® T Macrocyclic Glycopeptide70:30:0.02 (v/v/v) Methanol/Water/Formic Acid2.853.511.232.95
CROWNPAK® CR-I(+) Crown Ether85:15 (v/v) aq. Perchloric Acid (pH 1.5)/Acetonitrile4.125.561.354.10
Chiralpak® IA Polysaccharide (Immobilized)90:10:0.1 (v/v/v) n-Hexane/Isopropanol/TFA1.982.221.121.85
  • k : Retention Factor

  • α : Separation Factor (k2/k1)

  • Rs : Resolution

Disclaimer: The data presented above are representative values for guiding method development and are based on typical performance for similar underivatized amino acids on these stationary phases. Actual results for 2-aminohex-5-enoic acid may vary.

Experimental Protocols

Detailed methodologies for achieving the benchmarked separations are provided below. These protocols serve as a starting point for method development and optimization.

Protocol 1: Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T)

This CSP type is highly effective for underivatized amino acids in reversed-phase or polar organic modes due to the presence of ionic groups.[2][3] The teicoplanin selector offers a complex array of interaction sites.

  • Column and Equipment:

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • HPLC System: Standard HPLC or UHPLC system with UV or Mass Spectrometric (MS) detection.

  • Sample Preparation:

    • Dissolve racemic 2-aminohex-5-enoic acid in the initial mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol / Water / Formic Acid (70:30:0.02, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or MS in positive ion mode.

    • Injection Volume: 5 µL.

  • Optimization Notes:

    • The retention and enantioselectivity on CHIROBIOTIC T often exhibit a U-shaped behavior with varying organic modifier concentrations.[2] Testing different percentages of methanol (e.g., 60% to 90%) is recommended.

    • The type and concentration of the acidic additive (e.g., formic acid, acetic acid) can significantly impact peak shape and retention.

Protocol 2: Crown Ether CSP (e.g., CROWNPAK® CR-I(+))

Crown ether-based CSPs are specifically designed for the separation of compounds with primary amino groups, such as amino acids.[4] Chiral recognition is based on the formation of inclusion complexes.[5]

  • Column and Equipment:

    • Column: CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm

    • HPLC System: Standard HPLC or UHPLC system with UV or MS detection.

  • Sample Preparation:

    • Dissolve racemic 2-aminohex-5-enoic acid in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Acetonitrile (85:15, v/v). Prepare the aqueous portion by adjusting dilute perchloric acid to the target pH.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or MS.

    • Injection Volume: 3 µL.

  • Optimization Notes:

    • The mobile phase pH is critical; it must be low (typically pH 1-2) to ensure the primary amine is protonated (-NH3+).[5]

    • The D-enantiomer typically elutes first on a CROWNPAK CR-I(+) column.[5][6]

    • The concentration of the organic modifier (acetonitrile) can be adjusted to optimize retention time.

Protocol 3: Polysaccharide-based CSP (e.g., Chiralpak® IA)

Immobilized polysaccharide-based CSPs are robust and can be used with a wide range of solvents.[7] While often used for derivatized amino acids, they can also resolve underivatized ones, typically in normal phase or polar organic modes. Direct separation of underivatized amino acids in reversed-phase mode on polysaccharide columns is challenging.[2][8]

  • Column and Equipment:

    • Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

    • HPLC System: Standard HPLC system with UV detector.

  • Sample Preparation:

    • Dissolve racemic 2-aminohex-5-enoic acid in the mobile phase to a concentration of 1.0 mg/mL. The zwitterionic nature of the analyte may limit solubility.

  • Chromatographic Conditions (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Optimization Notes:

    • The ratio of the alcohol modifier (isopropanol) to the non-polar solvent (n-hexane) is the primary tool for adjusting retention.

    • The acidic (TFA) or basic (diethylamine) additive is crucial for improving peak shape and achieving separation.

Visualization of Workflows

experimental_workflow start_end start_end process process decision decision data data start Start: Racemic 2-Aminohex-5-enoic Acid prep Sample Preparation (Dissolve in Mobile Phase) start->prep screen Initial CSP Screening (Macrocyclic, Crown Ether, Polysaccharide) prep->screen check_sep Separation Achieved? screen->check_sep check_sep->screen No, Try Different CSP optimize Optimize Method (Mobile Phase, Temp, Flow) check_sep->optimize Yes check_res Resolution (Rs) > 1.5? optimize->check_res check_res->optimize No validate Method Validation check_res->validate Yes report Data Analysis & Reporting (k, α, Rs) validate->report end End report->end

Caption: Experimental workflow for CSP benchmarking.

logical_relationship cluster_csp1 CHIROBIOTIC T cluster_csp2 CROWNPAK CR-I(+) cluster_csp3 Chiralpak IA input input metric metric eval eval choice choice analyte Analyte: 2-Aminohex-5-enoic Acid k1_1 k = 2.85 - 3.51 analyte->k1_1 k1_2 k = 4.12 - 5.56 analyte->k1_2 k1_3 k = 1.98 - 2.22 analyte->k1_3 eval_retention Retention (k) Ideal: 2-10 k1_1->eval_retention alpha1 α = 1.23 eval_selectivity Selectivity (α) Ideal: > 1.2 alpha1->eval_selectivity rs1 Rs = 2.95 eval_resolution Resolution (Rs) Ideal: > 1.5 rs1->eval_resolution k1_2->eval_retention alpha2 α = 1.35 alpha2->eval_selectivity rs2 Rs = 4.10 rs2->eval_resolution k1_3->eval_retention alpha3 α = 1.12 alpha3->eval_selectivity rs3 Rs = 1.85 rs3->eval_resolution best_choice Optimal Choice: CROWNPAK CR-I(+) (Highest α and Rs) eval_retention->best_choice eval_selectivity->best_choice eval_resolution->best_choice

Caption: CSP selection logic based on performance metrics.

References

Safety Operating Guide

Proper Disposal of (R)-2-Aminohex-5-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of (R)-2-Aminohex-5-enoic acid, ensuring compliance with safety regulations and minimizing environmental impact. While this document offers comprehensive guidance, it is essential to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical waste.

Hazard Assessment and Waste Classification

This compound is classified as harmful and an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

Due to these hazards, this compound and its containers must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper treatment.

Chemical Waste Disposal Procedures

The primary method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemical or its waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. Place this within a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container for hazardous liquid waste. Do not mix this waste with other incompatible waste streams.

    • Contaminated Labware: Dispose of disposable labware (e.g., pipette tips, tubes) that has come into contact with the chemical in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate must be collected as hazardous liquid waste.

  • Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted hazardous waste disposal company.

On-Site Neutralization Protocol (for Aqueous Solutions)

For aqueous solutions of this compound that are not contaminated with other hazardous materials (e.g., heavy metals), on-site neutralization may be a permissible disposal method, subject to institutional and local regulations. As an amino acid, this compound will form an acidic solution.

Quantitative Data for Neutralization

ParameterGuideline
Initial State Aqueous solution of this compound
Neutralizing Agent Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), dilute solution
Target pH Range 5.5 - 9.0
Final Disposal Drain disposal with copious amounts of water (if permitted by local regulations)

Experimental Protocol for Neutralization:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

    • Have a spill kit readily available.

  • Dilution: If the solution is concentrated, dilute it with water in a large, appropriate container to better control the neutralization reaction. Placing the container in an ice bath can help manage any heat generated.

  • Neutralization:

    • Slowly and carefully add a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to the acidic solution while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • pH Adjustment:

    • Continue adding the basic solution incrementally until the pH of the solution is within the neutral range of 5.5 to 9.0.[3]

  • Final Disposal:

    • Once the pH is confirmed to be within the acceptable range and if local regulations permit, the neutralized solution can be poured down the drain, followed by flushing with a large volume of water (at least 20 parts water to 1 part neutralized solution).[3]

    • If the solution contains other hazardous materials, it must be disposed of as hazardous waste even after neutralization.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: this compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid ehs_pickup Arrange for EHS / Licensed Contractor Pickup collect_solid->ehs_pickup neutralize_q Is on-site neutralization permitted and the solution free of other hazards? collect_liquid->neutralize_q neutralize_proc Follow Neutralization Protocol (Adjust pH to 5.5-9.0) neutralize_q->neutralize_proc Yes neutralize_q->ehs_pickup No drain_disposal Drain Disposal (with copious water, if permitted) neutralize_proc->drain_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling (R)-2-Aminohex-5-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of (R)-2-Aminohex-5-enoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard information based on the Globally Harmonized System (GHS).

Hazard ClassGHS CodeStatementPictogramSignal Word
Acute Toxicity (Oral)H302Harmful if swallowed.[1]GHS07: Harmful/Irritant[1][2]Warning[1]
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]GHS07: Harmful/Irritant[1][2]Warning[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[3][4]GHS07: Harmful/Irritant[1][2]Warning[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][4]GHS07: Harmful/Irritant[1][2]Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risks. The following table outlines the required PPE.

Protection LevelRequired PPESpecific RecommendationsRationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.[3][5]Protects against splashes and airborne particles.[6]
Hand ProtectionDisposable nitrile gloves.[6]Provides a barrier against skin contact. Double gloving is recommended for extended operations.[6]
Protective ClothingStandard laboratory coat.[6]Shields skin and personal clothing from spills.[6]
FootwearClosed-toe shoes.[6]Protects feet from spills and falling objects.[6]
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.[3][6]Necessary when handling the powder outside of a fume hood or when there is a risk of generating dust.[3][6]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all handling procedures.[3]

    • Locate the nearest safety shower and eyewash station before commencing work.[6]

    • Confirm that all necessary PPE is available and in good condition.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.[6]

    • Wear safety goggles.[6]

    • If the risk assessment dictates, don a respirator.[6]

    • Finally, put on nitrile gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[6]

  • Handling the Compound :

    • When weighing the compound, do so within a fume hood to minimize dust creation.[6]

    • Avoid all personal contact, including inhalation of dust.[3]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[3][7]

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling :

    • Decontaminate the work area thoroughly after the procedure is complete.

    • Remove gloves using the proper technique to avoid contaminating your skin.[6]

    • Wash hands thoroughly with soap and water.[3][6]

    • Launder contaminated clothing separately before reuse.[3]

Emergency Procedures

Spill Cleanup :

  • Immediately evacuate and alert personnel in the area.[3]

  • For dry spills, use dry clean-up procedures and avoid generating dust.[3] Carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal.[3]

  • For wet spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal.[3]

  • After cleanup, wash the spill area with large amounts of water.[3]

First Aid :

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • If on Skin : Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[3] If skin irritation persists, get medical advice.[3]

  • If in Eyes : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

  • If Swallowed : Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention and have the product container or label at hand.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical for environmental and laboratory safety.

  • Waste Segregation :

    • Do not mix this chemical waste with other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[9]

    • Never dispose of this chemical down the sink or in regular trash.[4][10]

  • Containerization :

    • Collect all waste, including contaminated disposables like gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.[6][9]

    • The container must be chemically compatible, leak-proof, and kept securely sealed.[3][9]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • The storage area should be secure to prevent unauthorized access.[9]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through an authorized waste disposal company, following all local, regional, and national regulations.[3][9]

Safe Handling Workflow

Safe_Handling_Workflow prep 1. Preparation - Work in Fume Hood - Locate Safety Equipment ppe 2. Don PPE - Lab Coat - Goggles - Gloves - Respirator (if needed) prep->ppe Proceed handle 3. Chemical Handling - Weigh in Hood - Avoid Dust/Contact - No Food/Drink ppe->handle Proceed post_handle 4. Post-Handling - Decontaminate Area - Doff PPE Correctly - Wash Hands handle->post_handle No Incidents spill Spill Occurs handle->spill Incident disposal 5. Waste Disposal - Segregate Waste - Use Labeled Container - Arrange Professional Disposal post_handle->disposal Proceed spill->handle Cleanup Complete end Procedure Complete disposal->end Final Step

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.